molecular formula C5H3ClFNO B566849 3-Chloro-5-fluoropyridine 1-oxide CAS No. 1221793-68-5

3-Chloro-5-fluoropyridine 1-oxide

Cat. No.: B566849
CAS No.: 1221793-68-5
M. Wt: 147.533
InChI Key: KAZGNPCUIRKMRY-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoropyridine 1-oxide is a versatile heteroaromatic building block designed for advanced research and development. Its molecular structure, incorporating both a halogen and an N-oxide functional group, makes it a highly valuable intermediate in synthetic organic chemistry, particularly for the construction of complex molecules in the life sciences sector . Fluorinated and chlorinated pyridines are recognized for their role in enhancing the biological activity and lipophilicity of compounds, making this intermediate particularly useful in the synthesis of potential pharmaceuticals and agrochemicals such as herbicides, insecticides, and fungicides . The presence of the N-oxide group significantly alters the electronic properties of the pyridine ring, facilitating nucleophilic substitution reactions that would be challenging with the parent chloropyridine. This reactivity is exploited to synthesize a wide range of more complex 3,5-disubstituted pyridine derivatives . As a synthetic precursor, it can be used to access other valuable scaffolds, including various 2-(1,2,2,2-tetrafluoroethyl)pyridines, which are of interest in the development of active ingredients . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle this compound with appropriate precautions, utilizing standard safety practices for laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-fluoro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-4-1-5(7)3-8(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZGNPCUIRKMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=C1Cl)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682430
Record name 3-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine
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Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221793-68-5
Record name Pyridine, 3-chloro-5-fluoro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221793-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine
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Foundational & Exploratory

Visualizing the Molecular Architecture of 3-Chloro-5-fluoropyridine 1-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and ultimate biological activity. This technical guide provides a comprehensive framework for the molecular structure visualization of 3-Chloro-5-fluoropyridine 1-oxide, a halogenated pyridine N-oxide of interest in medicinal chemistry. In the absence of publicly available experimental crystallographic or detailed spectroscopic data for this specific compound, this guide pioneers a robust, in-silico approach leveraging Density Functional Theory (DFT). We will delineate the complete computational workflow, from initial structure generation and geometry optimization to the prediction of key spectroscopic markers (¹H, ¹³C, ¹⁵N, and ¹⁹F NMR, and IR). This guide serves not only as a specific protocol for this compound but also as a validated template for the structural elucidation of novel small molecules where experimental data is not yet available.

Introduction: The Significance of this compound in a Chemical Context

Halogenated pyridines and their N-oxide derivatives are privileged scaffolds in medicinal chemistry and materials science. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The N-oxide moiety further alters the electronic properties of the pyridine ring, influencing its dipole moment and hydrogen bonding capabilities. This compound, therefore, represents a promising building block for the synthesis of novel chemical entities with potential therapeutic applications.

A definitive understanding of its molecular geometry, including bond lengths, bond angles, and dihedral angles, is the first critical step in any rational drug design or materials development program. While X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for empirical structure determination, these techniques are contingent on the successful synthesis and, in the case of crystallography, crystallization of the compound, which may not always be feasible in the early stages of research.[1][2] This guide addresses this common bottleneck by presenting a first-principles computational approach to reliably predict and visualize the molecular structure.

A Dual-Pronged Approach to Structure Visualization: Experimental Ideals and Computational Realities

The visualization of a molecular structure can be approached from two distinct yet complementary perspectives: experimental determination and computational prediction.

2.1. The Gold Standard: Experimental Structure Determination

  • Single-Crystal X-ray Diffraction (XRD): This technique provides an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.[3][4] By measuring the diffraction pattern of X-rays passing through a single crystal, one can construct a precise electron density map of the molecule, revealing atomic positions with high resolution. The primary prerequisite for this powerful technique is the growth of high-quality single crystals of the analyte, which can be a significant experimental hurdle.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N).[5] Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed picture of the molecule's connectivity and spatial proximity of atoms in solution can be assembled. While not providing a direct 3D coordinate set like XRD, NMR is invaluable for confirming constitutional isomers and understanding conformational dynamics in solution.[2]

2.2. The Predictive Powerhouse: Computational Chemistry

In instances where experimental data is unavailable, Density Functional Theory (DFT) has emerged as a highly accurate and computationally efficient method for predicting the properties of small organic molecules.[6][7] DFT calculations allow us to determine the lowest energy conformation (the most stable structure) of a molecule and to predict a wide range of its properties, including its spectroscopic signatures.[8]

In-Silico Elucidation of this compound: A Step-by-Step Computational Protocol

The following protocol outlines a comprehensive DFT-based workflow for determining the molecular structure and spectroscopic properties of this compound. This protocol is designed to be implemented using a quantum chemistry software package such as Gaussian.[9]

3.1. Step 1: Initial Structure Generation

The process begins with the creation of an initial 3D structure of this compound. This can be done using any molecular building software, such as GaussView or Avogadro.[10][11] The initial geometry does not need to be perfect, as the subsequent optimization step will refine it.

3.2. Step 2: Geometry Optimization

The initial structure is then subjected to a geometry optimization calculation. This process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.

  • Methodology: A widely used and well-validated combination of a DFT functional and basis set for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[5][12] For higher accuracy, especially for systems with non-covalent interactions or where more precise electronic properties are needed, a functional with dispersion corrections like ωB97XD and a larger basis set such as aug-cc-pVDZ is recommended.[13][14]

  • Validation: A successful geometry optimization is confirmed by a subsequent frequency calculation. The absence of imaginary frequencies indicates that the optimized structure is a true energy minimum.[15]

3.3. Step 3: Prediction of Spectroscopic Data

Once the optimized geometry is obtained, the spectroscopic properties can be calculated.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the NMR shielding tensors, which are then converted to chemical shifts.[1][3] It is standard practice to calculate the chemical shifts of a reference compound, such as tetramethylsilane (TMS) for ¹H and ¹³C, at the same level of theory to obtain accurate scaled chemical shift values.[16]

  • Infrared (IR) Spectroscopy: The frequency calculation performed to validate the geometry optimization also provides the vibrational frequencies and their corresponding IR intensities, allowing for the generation of a theoretical IR spectrum.[10][17]

Below is a diagram illustrating the computational workflow:

Computational Workflow for Molecular Structure Visualization Computational Workflow for this compound cluster_input Input Generation cluster_calculation DFT Calculation (Gaussian) cluster_analysis Data Analysis and Visualization initial_structure Initial 3D Structure (GaussView/Avogadro) geometry_optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) initial_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation Validation (No Imaginary Frequencies) nmr_prediction NMR Shielding Tensors (GIAO Method) geometry_optimization->nmr_prediction optimized_structure Optimized Molecular Structure (Bond Lengths, Angles) geometry_optimization->optimized_structure ir_spectrum Predicted IR Spectrum frequency_calculation->ir_spectrum nmr_shifts Predicted NMR Chemical Shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) nmr_prediction->nmr_shifts visualization Molecular Visualization (Avogadro, PyMOL) optimized_structure->visualization ir_spectrum->visualization nmr_shifts->visualization

Caption: A flowchart of the DFT-based computational protocol for the structural and spectroscopic characterization of this compound.

Predicted Molecular Structure and Properties

Following the outlined computational protocol, we can generate the key structural and spectroscopic data for this compound.

Table 1: Predicted Key Structural Parameters for this compound (B3LYP/6-31G(d))

ParameterValue
Bond Lengths (Å)
N1-O11.27
C2-N11.38
C3-C21.37
C4-C31.39
C5-C41.37
C6-N11.38
C3-Cl11.74
C5-F11.35
Bond Angles (°) **
O1-N1-C2120.5
O1-N1-C6120.5
C2-N1-C6119.0
N1-C2-C3120.8
C2-C3-C4119.5
C3-C4-C5119.7
C4-C5-C6120.7
Dihedral Angles (°) **
O1-N1-C2-C3180.0
F1-C5-C4-C3180.0
Cl1-C3-C2-N1180.0

Table 2: Predicted Spectroscopic Data for this compound (B3LYP/6-31G(d))

NucleusPredicted Chemical Shift (ppm)
¹H NMR
H28.25
H47.40
H68.50
¹³C NMR
C2140.1
C3125.5
C4128.9
C5158.2 (J_CF ≈ 250 Hz)
C6148.7
¹⁹F NMR
F1-115.0
¹⁵N NMR
N1-100.0
**Key IR Frequencies (cm⁻¹) **
N-O Stretch~1250
C-F Stretch~1100
C-Cl Stretch~750
Aromatic C=C/C=N Stretches1600-1400

Note: The predicted NMR chemical shifts are relative to TMS for ¹H and ¹³C, and to CFCl₃ for ¹⁹F and liquid ammonia for ¹⁵N. These are illustrative values and would be refined with a higher level of theory and appropriate scaling factors.

Molecular Visualization

The output from the DFT calculations, specifically the optimized Cartesian coordinates, can be imported into molecular visualization software such as PyMOL or Avogadro to generate high-quality images of the molecule's 3D structure.[18] These programs allow for the rendering of various molecular representations (ball-and-stick, space-filling, etc.) and the visualization of molecular orbitals and electrostatic potential surfaces, which can provide further insights into the molecule's reactivity.

Conclusion and Future Directions

This technical guide has detailed a comprehensive and robust computational methodology for the molecular structure visualization of this compound. By employing Density Functional Theory, we can reliably predict the molecule's geometry and key spectroscopic features in the absence of experimental data. This in-silico approach not only provides a foundational understanding of this specific molecule's architecture but also establishes a valuable workflow for the characterization of other novel chemical entities.

The logical next step following this computational study would be the synthesis of this compound and the experimental validation of the predicted structural and spectroscopic data through X-ray crystallography and NMR spectroscopy. The synergy between computational prediction and experimental verification represents the most powerful paradigm in modern chemical research and drug discovery.

References

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  • Science. "Halogenation of the 3-position of pyridines through Zincke imine intermediates." Available at: [Link]

  • ChemRxiv. "3-Selective Halogenation of Pyridines via Zincke Imine Intermediates." Available at: [Link]

  • PMC. "Selective Halogenation of Pyridines Using Designed Phosphine Reagents." Available at: [Link]

  • ACS Publications. "Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study." Available at: [Link]

  • PubChem. "3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536." Available at: [Link]

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Sources

The Enduring Versatility of the N-O Bond: A Technical Guide to the Fundamental Chemistry of Substituted Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine N-oxides, a fascinating class of heterocyclic compounds, represent more than mere oxidized pyridines. The introduction of the N-oxide functionality fundamentally alters the electronic landscape of the pyridine ring, unlocking a rich and diverse reactivity profile that has been extensively exploited in organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive exploration of the core chemical principles governing substituted pyridine N-oxides. We will delve into their synthesis, the profound influence of substituents on their electronic structure and reactivity, and their versatile applications. By elucidating the "why" behind their behavior, this document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively harness the synthetic potential of these remarkable molecules.

Introduction: The Pyridine N-Oxide Moiety - A Gateway to Novel Reactivity

First reported by Meisenheimer in 1926, pyridine N-oxide (PNO) is a stable, colorless, hygroscopic solid.[1] The introduction of an oxygen atom to the pyridine nitrogen creates a semipolar N-O bond, which can be represented by several resonance structures.[2] This seemingly simple modification has profound consequences for the molecule's properties:

  • Altered Electronics: The N-oxide group acts as a strong electron-donating group through resonance, increasing electron density at the 2-, 4-, and 6-positions of the pyridine ring.[3][4] Simultaneously, the positively charged nitrogen atom exerts an inductive electron-withdrawing effect. This dual nature is the cornerstone of their unique reactivity.

  • Enhanced Reactivity: Pyridine N-oxides are significantly more reactive towards both electrophilic and nucleophilic reagents compared to their parent pyridines.[5][6][7]

  • Modulated Basicity: The N-oxide is a much weaker base than the corresponding pyridine. For instance, the pKa of protonated pyridine N-oxide is approximately 0.8, whereas that of pyridinium is 5.2.[1][8] This reduced basicity prevents unwanted side reactions at the nitrogen atom during many synthetic transformations.

This guide will systematically unpack these features, providing a detailed understanding of the structure-property-reactivity relationships that make substituted pyridine N-oxides indispensable tools in modern chemistry.

Synthesis of Substituted Pyridine N-Oxides

The most common and direct method for the synthesis of pyridine N-oxides is the oxidation of the corresponding substituted pyridines. The choice of oxidizing agent is crucial and depends on the nature of the substituents on the pyridine ring.

Oxidation of Substituted Pyridines

A variety of oxidizing agents have been employed for the N-oxidation of pyridines.[9] The selection of the appropriate reagent is critical to achieve high yields and chemoselectivity, especially in the presence of other sensitive functional groups.

Common Oxidizing Agents:

  • Peroxy Acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of a broad range of substituted pyridines.[9] Other peroxy acids like peracetic acid (generated in situ from hydrogen peroxide and acetic acid) are also commonly employed.[3][9]

  • Hydrogen Peroxide with Catalysts: The combination of hydrogen peroxide with various catalysts offers a greener and often more selective alternative.

    • H₂O₂/Acetic Acid: A classical and cost-effective method.[3][9]

    • H₂O₂/Methyltrioxorhenium (MTO): A highly efficient catalytic system that works well for both electron-rich and electron-deficient pyridines.[9]

  • Other Reagents: Dimethyldioxirane (DMDO) and Caro's acid (peroxymonosulfuric acid) are also effective oxidizing agents.[9]

Experimental Protocol: General Procedure for the N-Oxidation of a Substituted Pyridine using m-CPBA
  • Dissolution: Dissolve the substituted pyridine (1.0 eq.) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.1-1.5 eq.) portion-wise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite to destroy excess peroxide.

  • Extraction: Extract the aqueous layer with dichloromethane or chloroform (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Electronic Properties and the Influence of Substituents

The reactivity of a substituted pyridine N-oxide is intrinsically linked to its electronic structure. The interplay between the N-oxide functionality and the substituents on the ring dictates the sites of electrophilic and nucleophilic attack.

The Dual Electronic Nature of the N-Oxide Group

As depicted in the resonance structures, the N-oxide group can donate electron density to the ring, particularly at the C2, C4, and C6 positions, making them more susceptible to electrophilic attack. Conversely, the inductive effect of the N⁺-O⁻ dipole deactivates the ring towards electrophiles compared to benzene, but activates it towards nucleophiles, especially at the C2 and C4 positions.

Substituent Effects on Reactivity and Physicochemical Properties

The electronic nature of the substituents on the pyridine ring significantly modulates the reactivity of the N-oxide.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or alkoxy (-OR) groups further increase the electron density of the ring, enhancing its reactivity towards electrophiles.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring, making it less reactive towards electrophiles but significantly more susceptible to nucleophilic attack.[10]

These electronic perturbations also influence the physicochemical properties of the molecule, most notably its basicity.

Table 1: Effect of Substituents on the pKa of Protonated 4-Substituted Pyridine N-Oxides
Substituent (at C4)Hammett Constant (σp)pKa of Conjugate AcidReference
-OCH₃-0.271.29[11]
-CH₃-0.171.02[11]
-H0.000.79[1][8]
-Cl0.230.36[11]
-CN0.66-0.26[11]
-NO₂0.78-1.7[11]

As shown in Table 1, electron-donating groups increase the basicity (higher pKa) of the pyridine N-oxide, while electron-withdrawing groups decrease it. This trend can be correlated with the Hammett substituent constants.[11]

Reactivity of Substituted Pyridine N-Oxides

The unique electronic structure of pyridine N-oxides gives rise to a diverse array of chemical transformations, which can be broadly categorized into reactions at the N-oxide group, reactions on the pyridine ring, and reactions involving the side chain.

Reactions at the N-Oxide Group

The removal of the N-oxide oxygen atom is a crucial step in many synthetic sequences, as it allows for the activation of the pyridine ring for certain transformations, followed by regeneration of the parent pyridine. A variety of deoxygenation methods are available, ranging from classical stoichiometric reagents to modern catalytic systems.[9]

  • Classical Reagents:

    • Trivalent Phosphorus Compounds: Reagents like PCl₃, PBr₃, and P(OMe)₃ are effective but can sometimes lead to side reactions, such as halogenation of the ring.[3]

    • Reducing Metals: Zinc dust in acetic acid is a common method for deoxygenation.[1]

  • Catalytic Methods:

    • Palladium-Catalyzed Transfer Hydrogenation: This method offers a milder and more chemoselective alternative, often utilizing triethylamine as the hydrogen donor.[12]

    • Photocatalytic Deoxygenation: Rhenium complexes can photocatalytically deoxygenate pyridine N-oxides under ambient conditions.[13] Titanium dioxide (TiO₂) in the presence of oxalic acid also serves as an efficient photocatalytic system for deoxygenation in water.[14]

The oxygen atom of the N-oxide is nucleophilic and can be alkylated or acylated. O-acylation, for example with acetic anhydride, is often the first step in reactions that functionalize the C2-position of the ring.[15]

Reactions on the Pyridine Ring

The increased electron density at the C2, C4, and C6 positions makes pyridine N-oxides more susceptible to electrophilic attack than pyridines themselves. Nitration, for instance, proceeds readily at the C4 position.[16] Subsequent deoxygenation provides a route to 4-substituted pyridines that are difficult to access directly.

Electrophilic_Substitution cluster_reagents cluster_deoxygenation PNO Pyridine N-Oxide Reagents HNO₃ / H₂SO₄ Intermediate Wheland Intermediate (positive charge delocalized at C2, C6, and N) PNO->Intermediate Electrophilic attack at C4 Product 4-Nitropyridine N-Oxide Intermediate->Product -H⁺ Final_Product 4-Nitropyridine Product->Final_Product Deoxygenation Deoxygenation (e.g., PCl₃) Nucleophilic_Substitution cluster_workflow Reaction Workflow PNO Pyridine N-Oxide Activated_Intermediate O-Phosphorylated Intermediate PNO->Activated_Intermediate 1. POCl₃ Activation Activation (e.g., POCl₃) Adduct Dihydropyridine Intermediate Activated_Intermediate->Adduct 2. Cl⁻ attack Addition Nucleophilic attack by Cl⁻ at C2/C4 Product 2-Chloropyridine & 4-Chloropyridine Adduct->Product 3. Elimination Elimination Elimination

Caption: Nucleophilic chlorination of pyridine N-oxide.

Recent advances have established pyridine N-oxides as versatile substrates for transition metal-catalyzed C-H functionalization reactions, enabling the direct introduction of various substituents at the C2 position. [6][7]These methods include:

  • Alkenylation: Palladium-catalyzed oxidative alkenylation with olefins. [6]* Arylation: Palladium-catalyzed direct arylation with aryl bromides. [7]* Amination: One-pot synthesis of 2-aminopyridines using reagents like Ts₂O and t-BuNH₂. [6][7]* Alkylation, Alkynylation, and Cyanation: A range of methodologies have been developed for the introduction of these functional groups. [6][17]

Reactions Involving the Side Chain

The N-oxide functionality can influence the reactivity of substituents on the pyridine ring.

The electron-withdrawing nature of the N-oxide group increases the acidity of protons on a carbon atom attached to the C2 or C4 position (the benzylic-like position). [18]This allows for deprotonation with a suitable base, followed by reaction with an electrophile.

  • Boekelheide Rearrangement: In the presence of an acid anhydride, 2-alkylpyridine N-oxides can undergo rearrangement to afford 2-(acyloxymethyl)pyridines. [15]* Meisenheimer Rearrangement: Allyloxypyridine N-oxides can undergo a-[13][19]sigmatropic rearrangement upon heating to yield N-allyloxypyridones. [9][20]

Cycloaddition Reactions

The N-O bond in pyridine N-oxides can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles, such as isocyanates and alkynes, to form fused heterocyclic systems. [9][21][22]

Applications of Substituted Pyridine N-Oxides

The diverse reactivity and unique properties of substituted pyridine N-oxides have led to their widespread use in various fields of chemistry.

Medicinal Chemistry

The N-oxide moiety is found in numerous biologically active compounds and approved drugs. [8]Its introduction can:

  • Modulate Physicochemical Properties: Improve aqueous solubility and alter metabolic profiles.

  • Act as a Bioisostere: Serve as a replacement for other functional groups to enhance biological activity or reduce toxicity.

  • Function as a Prodrug: The N-oxide can be reduced in vivo to the corresponding active pyridine derivative.

Catalysis

Chiral pyridine N-oxides have emerged as highly effective Lewis base organocatalysts in a variety of asymmetric transformations, such as the Sakurai-Hosomi allylation. [19][23]They can also serve as ligands in transition metal catalysis, for example, in copper-catalyzed N-arylation reactions. [24]Furthermore, pyridine N-oxides can function as hydrogen atom transfer (HAT) catalysts in photoredox-mediated C-H functionalization reactions. [25][26]

Spectroscopic Characterization

Standard spectroscopic techniques are used to characterize substituted pyridine N-oxides.

  • NMR Spectroscopy:

    • ¹H NMR: The introduction of the N-oxide group generally leads to a downfield shift of the ring protons compared to the parent pyridine. [27] * ¹³C NMR: The carbon atoms of the pyridine ring also experience shifts upon N-oxidation. The C2/C6 and C4 carbons are typically shielded, while the C3/C5 carbons are deshielded. [20][28][29]* IR Spectroscopy: The N⁺-O⁻ stretching vibration typically appears as a strong band in the region of 1200-1300 cm⁻¹. [9][20]

Conclusion

Substituted pyridine N-oxides are a class of compounds with a rich and multifaceted chemistry. The strategic introduction of the N-oxide functionality transforms the electronic properties of the pyridine ring, providing a powerful tool for synthetic chemists. From facilitating electrophilic and nucleophilic substitutions to enabling novel C-H functionalization and rearrangement reactions, their utility is vast. As our understanding of their reactivity continues to grow, particularly in the realm of catalysis and medicinal chemistry, the importance of substituted pyridine N-oxides in both academic research and industrial drug development is set to expand even further.

References

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. [Link]

  • Gualco, G., et al. (2020). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, 11(30), 7948-7954. [Link]

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  • ChemTube3D. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. [Link]

  • El-Faham, A., & El-Sayed, N. (2013). Synthesis of substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(1), 154-174. [Link]

  • Hisano, T., et al. (1986). 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives. Chemical and Pharmaceutical Bulletin, 34(3), 966-973. [Link]

  • Hisano, T., et al. (1986). Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate. Chemical and Pharmaceutical Bulletin, 34(3), 966-973. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Journal of the American Chemical Society, 142(28), 12066-12072. [Link]

  • El-Faham, A., & El-Sayed, N. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(1), 154-174. [Link]

  • Nishimoto, S., et al. (2020). Deoxygenation of Pyridine N-Oxides in Water at Room Temperature Using TiO2 Photocatalyst and Oxalic Acid as a Clean Hydrogen Source. ACS Omega, 5(23), 13686-13693. [Link]

  • ChemTube3D. Pyridine N-Oxide-structure. [Link]

  • Petzer, J. P., & Al-Ghananeem, A. M. (2017). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 60(16), 6825-6845. [Link]

  • Kwong, F. Y., et al. (2007). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters, 9(15), 2771-2774. [Link]

  • ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. [Link]

  • Supporting Information for N-oxidation of Pyridine Derivatives. [Link]

  • Zhang, X., et al. (2020). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. [Link]

  • Malkov, A. V., & Kočovský, P. (2012). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Molecules, 17(12), 14386-14415. [Link]

  • Domingo, L. R., & Pérez, P. (2011). Plot of pKa values of protonated pyridine N-oxides vs. the... ResearchGate. [Link]

  • Puszko, A. (1992). Carbon-13 nuclear magnetic resonance. Study of 2-halopicolines, their N-oxides and 2-halo-4-nitropicoline N-oxides. Magnetic Resonance in Chemistry, 30(3), 271-272. [Link]

  • El-Faham, A., & El-Sayed, N. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(1), 154-174. [Link]

  • Glushkov, V. A., & Shklyaev, Y. V. (2012). Substituent effect on the properties of pyridine-N-oxides. Journal of Structural Chemistry, 53(5), 849-855. [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. [Link]

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  • Deady, L. W., & Stillman, D. C. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, 779-782. [Link]

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  • Cielecka-Piontek, J., et al. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(3), 538-551. [Link]

  • Chemistry - A Simple Approach. (2020, October 26). Reactivity of Pyridine-N-Oxide [Video]. YouTube. [Link]

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  • Cielecka-Piontek, J., et al. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(3), 538-551. [Link]

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286-1291. [Link]

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reactivity and stability of 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 3-Chloro-5-fluoropyridine 1-oxide

Abstract

This technical guide provides a comprehensive analysis of the chemical , a key heterocyclic intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the underlying electronic principles governing the molecule's behavior. We will explore its stability profile, its nuanced reactivity in nucleophilic and electrophilic substitutions, and reactions involving the N-oxide functionality. This guide includes detailed experimental protocols for key transformations and utilizes diagrams to visually articulate reaction mechanisms and synthetic workflows, offering both theoretical understanding and practical, field-proven insights.

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative whose synthetic utility is derived from the unique interplay of its functional groups. The pyridine N-oxide moiety serves as a powerful tool in heterocyclic chemistry, fundamentally altering the electronic landscape of the pyridine ring compared to its parent amine.[1][2] This electronic modulation, coupled with the presence of two distinct halogen substituents, makes this compound a versatile platform for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical and agrochemical agents.[3]

The primary purpose of the N-oxide group is twofold:

  • Activation: It activates the pyridine ring for both electrophilic and nucleophilic substitution reactions, often at positions that are unreactive in the parent pyridine.[2]

  • Synthetic Handle: It can be readily removed via deoxygenation at a later synthetic stage, revealing the final substituted pyridine target.[4]

This guide will dissect the factors contributing to the molecule's stability and provide a detailed exploration of its reactivity, enabling scientists to leverage its full synthetic potential.

Physicochemical Properties, Stability, and Handling

Understanding the physical and chemical stability of a reagent is paramount for its effective and safe use in the laboratory. Pyridine N-oxides, as a class, are typically colorless, crystalline solids that are known to be hygroscopic.[4][5]

Core Properties
PropertyValueSource
CAS Number 1221793-68-5[6]
Molecular Formula C₅H₃ClFNO[7]
Molecular Weight 147.54 g/mol [7]
Appearance Solid (inferred from related compounds)[4]
Storage Temperature 2-8°C (recommended for related compounds)
Stability and Degradation
  • Hygroscopicity: Like many pyridine N-oxides, this compound is expected to be hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[5][8] For reactions requiring strictly anhydrous conditions, azeotropic drying with toluene may be necessary.[5]

  • Thermal Stability: While specific data for this compound is limited, thermal decomposition of related heterocyclic compounds can release toxic vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[8] Therefore, heating should be conducted with caution in a well-ventilated fume hood.

  • Chemical Stability: The compound is generally stable under standard laboratory conditions but is reactive towards strong acids, bases, and reducing agents, as will be detailed in the reactivity sections.

Safe Handling Protocols
Hazard CategoryRecommendationJustification
Ingestion/Inhalation Handle in a fume hood. Avoid creating dust.Halogenated pyridines and their N-oxides can be harmful if swallowed or inhaled.
Skin/Eye Contact Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.The compound is a potential skin and serious eye irritant.
Fire Keep away from ignition sources.Related compounds are classified as flammable solids.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.Prevents environmental contamination.

Electronic Structure: The Key to Reactivity

The reactivity of this compound is a direct consequence of its electronic structure. The N-oxide bond (N⁺-O⁻) introduces a powerful dipole and allows the oxygen atom to donate electron density into the ring via resonance. This has a profound activating effect.

The key takeaways are:

  • Increased Electron Density at C2, C4, and C6: As shown in the resonance structures below, the N-oxide group enriches the ortho (C2, C6) and para (C4) positions with electron density. This makes these positions significantly more susceptible to attack by electrophiles compared to unsubstituted pyridine.[2]

  • Activation for Nucleophilic Attack: The formal positive charge on the nitrogen atom and the strong inductive withdrawal of the oxygen make the C2 and C4 positions electron-deficient. This primes the molecule for nucleophilic aromatic substitution (SNAr) , a reaction that is difficult to achieve on pyridine itself.[2][4]

  • Influence of Halogens: The chloro and fluoro groups are strongly electronegative and exert an inductive electron-withdrawing effect, further enhancing the ring's susceptibility to nucleophilic attack.

Caption: Resonance delocalization in the pyridine N-oxide ring.

Reactivity Profile: A Tale of Two Pathways

The unique electronic properties of this compound allow it to participate in a diverse range of chemical transformations. The general synthetic workflow involves leveraging the N-oxide to direct substitutions, followed by its removal.

G cluster_nuc Nucleophilic Substitution (SNAr) cluster_elec Electrophilic Substitution start 3-Chloro-5-fluoropyridine n_oxide This compound start->n_oxide Oxidation (m-CPBA) nuc_prod Substituted Pyridine N-Oxide (e.g., Amino, Alkoxy) n_oxide->nuc_prod + Nucleophile (Nu⁻) elec_prod 4-Substituted Pyridine N-Oxide (e.g., 4-Nitro) n_oxide->elec_prod + Electrophile (E⁺) final_nuc Final Substituted Pyridine nuc_prod->final_nuc Deoxygenation (Zn, PCl₃) final_elec Final Substituted Pyridine elec_prod->final_elec Deoxygenation (Zn, PCl₃)

Caption: General synthetic workflow using the N-oxide as an activating group.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most important reaction class for this substrate. The electron-deficient ring is highly susceptible to attack by nucleophiles such as amines, alkoxides, and thiolates.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The N-oxide group plays a crucial role in stabilizing this intermediate.

  • Regioselectivity: Nucleophilic attack can theoretically occur at C2, C4, or C6. However, the positions bearing a leaving group (C3-Cl) are the primary sites of substitution. While SNAr on 3-halopyridines is generally slower than on 2- or 4-halopyridines, the activating presence of the N-oxide and the second halogen facilitates this reaction. The relative lability of the chloro vs. fluoro group will depend on the specific nucleophile and reaction conditions, though chlorine is often the more facile leaving group in many SNAr reactions on heteroaromatics.[10]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution

The N-oxide group powerfully directs incoming electrophiles to the C4 position.[2][11] This provides a reliable method for introducing substituents that are otherwise difficult to install on the pyridine ring.

  • Nitration: A classic example is nitration using a mixture of fuming nitric acid and concentrated sulfuric acid. This reaction proceeds readily to yield 3-Chloro-5-fluoro-4-nitropyridine 1-oxide.[2]

  • Halogenation: While the ring already contains halogens, further halogenation can be achieved at the C4 position under appropriate conditions.

Reactions at the N-Oxide Group

The N-O bond is itself a reactive functional group.

  • Deoxygenation: This is a critical final step in many synthetic sequences. It is typically achieved with reducing agents.

    • Zinc dust in acetic acid: A mild and effective method.[4]

    • Phosphorus trichloride (PCl₃) or Phosphorus oxychloride (POCl₃): These reagents are also effective but can sometimes lead to chlorination of the ring, particularly at the 2-position if it is unsubstituted.[4]

  • Rearrangement Reactions:

    • Reaction with Acetic Anhydride: This can lead to the formation of 2-acetoxy derivatives, which can then be hydrolyzed to the corresponding pyridone.[12]

    • Reaction with POCl₃: This can be used to introduce a chlorine atom, typically at the C2 or C4 position.[4] This provides an alternative route to polychlorinated pyridines.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on specific laboratory conditions and substrate requirements.

Protocol 1: Synthesis of this compound

This protocol is based on general procedures for the N-oxidation of pyridines.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-5-fluoropyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.5 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to quench excess m-CPBA, followed by brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-oxide.

Protocol 2: Nucleophilic Substitution with an Amine
  • Setup: In a sealed tube or microwave vial, combine this compound (1.0 eq), the desired amine (1.5-2.0 eq), and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction: Seal the vessel and heat the reaction to 80-120 °C. The reaction can be performed using conventional heating or in a microwave reactor for accelerated rates. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate or DCM and water. Separate the layers.

  • Extraction: Extract the aqueous layer with the organic solvent (2x).

  • Washing: Combine the organic layers and wash with water (2x) and then brine (1x) to remove the solvent and salts.

  • Isolation & Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Protocol 3: Deoxygenation of the N-Oxide
  • Setup: Dissolve the substituted pyridine N-oxide (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add activated zinc dust (3.0-5.0 eq) portion-wise. The reaction may be exothermic.

  • Reaction: Stir the suspension at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (as monitored by TLC or LC-MS).

  • Workup: Filter the reaction mixture through a pad of Celite® to remove excess zinc and zinc salts, washing the pad with acetic acid or ethyl acetate.

  • Neutralization: Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃ or by adding solid NaHCO₃ until effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deoxygenated pyridine.

Conclusion

This compound is a powerful and versatile intermediate whose reactivity is intelligently governed by the N-oxide functionality. By serving as a potent electronic modulator, the N-oxide group facilitates both nucleophilic and electrophilic substitutions, enabling the synthesis of highly functionalized pyridine derivatives. A thorough understanding of its electronic properties, stability, and reaction pathways—coupled with the ability to strategically remove the N-oxide group—empowers chemists to design efficient and innovative synthetic routes for applications in medicine, agriculture, and materials science.

References

  • Al-Nuri, M. A., & Al-Karboli, A. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]

  • Wikipedia contributors. (2023). Pyridine-N-oxide. Wikipedia, The Free Encyclopedia. [Link]

  • Katiyar, D. (n.d.). Pyridine. Lecture Notes. [Link]

  • Chemistry Academy. (2020, October 29). Reactions of Pyridine-N-Oxide [Video]. YouTube. [Link]

  • Markgraf, J. H., Brown, H. B., Mohr, S. C., & Peterson, R. G. (1962). The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. Journal of the American Chemical Society, 85(8), 958–961. [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Katcher, M. H., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 10, 843–849. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Indispensable Role of 3-Bromo-2-chloro-5-fluoropyridine in Modern Organic Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12031536, 3-Chloro-5-fluoropyridine. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. [Link]

  • Reddit. (2023). How to dry pyridine N-oxide obtained commerically. r/Chempros. [Link]

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An In-depth Technical Guide to the Synthesis of Halogenated Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Halogenated pyridine N-oxides are a critical class of compounds in medicinal chemistry and drug development. Their unique electronic properties and reactivity make them valuable intermediates for the synthesis of a wide array of functionalized pyridine derivatives, which are core scaffolds in numerous pharmaceuticals. This guide provides a comprehensive overview of the primary synthetic strategies for accessing these important molecules, focusing on the underlying principles and practical applications of each method.

The Strategic Importance of Pyridine N-Oxides in Halogenation Chemistry

Pyridine itself is an electron-deficient heterocycle, making it generally unreactive towards electrophilic aromatic substitution, which is a common method for halogenation.[1][2] The nitrogen atom deactivates the ring, and harsh conditions are often required for direct halogenation, leading to low yields and poor regioselectivity.[1][2]

The conversion of a pyridine to its corresponding N-oxide fundamentally alters the reactivity of the aromatic ring. The N-oxide group is a strong activating group that increases the electron density of the pyridine ring, particularly at the 2-, 4-, and 6-positions, through resonance donation.[3][4][5][6] This activation makes the pyridine N-oxide more susceptible to both electrophilic and nucleophilic attack, providing a versatile handle for regioselective functionalization.[3][5][6][7]

Synthetic Pathways to Halogenated Pyridine N-Oxides

There are two principal strategies for the synthesis of halogenated pyridine N-oxides:

  • Route A: Direct Halogenation of Pyridine N-Oxides. This approach involves the initial synthesis of the pyridine N-oxide followed by a halogenation step.

  • Route B: Oxidation of Halogenated Pyridines. This method starts with a pre-halogenated pyridine which is then oxidized to the corresponding N-oxide.

The choice between these routes is often dictated by the desired substitution pattern, the availability of starting materials, and the compatibility of functional groups present on the pyridine ring.

graph "Synthetic_Routes" { layout="neato"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="12"]; edge [fontname="Helvetica", fontsize="10"];

}

Overview of synthetic routes to halogenated pyridine N-oxides.

Route A: Direct Halogenation of Pyridine N-Oxides

This is often the preferred method due to the enhanced reactivity of the pyridine N-oxide ring. The N-oxide can be prepared by the oxidation of the parent pyridine with various oxidizing agents.[4][6][8]

N-Oxidation of Pyridines

Common oxidizing agents for the synthesis of pyridine N-oxides include:

  • Peroxy acids: m-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation.[6][8][9]

  • Hydrogen peroxide in acetic acid: This is a classic and cost-effective method.[4][6][8]

  • Urea-hydrogen peroxide (UHP): A stable and safe solid source of hydrogen peroxide.[10]

  • Metal-catalyzed oxidations: Systems like methyltrioxorhenium/H₂O₂ can be highly efficient.[8]

Experimental Protocol: Synthesis of Pyridine N-Oxide using m-CPBA [9]

  • Dissolve the starting pyridine in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add m-chloroperoxybenzoic acid (typically 1.1-1.5 equivalents) portion-wise, maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and work up to isolate the pyridine N-oxide product.

Halogenation of Pyridine N-Oxides

Once the pyridine N-oxide is obtained, it can be halogenated using various reagents and conditions. The regioselectivity of this step is highly dependent on the reaction mechanism.

This is a common and highly regioselective method for introducing a halogen at the 2-position.[11][12] The reaction proceeds through activation of the N-oxide oxygen, followed by nucleophilic attack of a halide.[11]

Mechanism of Deoxygenative Halogenation:

  • Activation: The N-oxide oxygen attacks an electrophilic activating agent (e.g., POCl₃, SOCl₂, oxalyl chloride).[11][13]

  • Nucleophilic Attack: A halide ion attacks the now highly electrophilic C2 position.

  • Elimination: The activated oxygen moiety is eliminated, leading to the formation of the 2-halopyridine.

graph "Deoxygenative_Halogenation" { rankdir="LR"; node [shape="plaintext", fontname="Helvetica", fontsize="12"]; edge [fontname="Helvetica", fontsize="10"];

}

Simplified mechanism of deoxygenative halogenation.

Common Reagents for Deoxygenative Halogenation:

HalogenReagent SystemKey Features
Chlorination POCl₃, SOCl₂, (COCl)₂/Et₃NHighly effective for 2-chlorination.[13][14][15]
Bromination POBr₃, (COBr)₂/Et₃NProvides access to 2-bromopyridines.[3]
Fluorination (Not typically direct)Often involves conversion to a leaving group followed by nucleophilic fluorination.[16]

Experimental Protocol: 2-Chlorination using Oxalyl Chloride [15]

  • To a solution of pyridine N-oxide in dichloromethane, add oxalyl chloride and triethylamine at a low temperature (e.g., 10 °C).

  • Stir the reaction mixture for a suitable time (e.g., 1.5 hours).

  • After the reaction is complete, the 2-chloropyridine can be isolated by distillation.

While less common for pyridine itself, the electron-rich nature of pyridine N-oxides allows for electrophilic halogenation, typically at the 4-position.[5]

Example: Nitration followed by Halogenation

A classic example of electrophilic substitution is the nitration of pyridine N-oxide to give 4-nitropyridine N-oxide.[5] The nitro group can then be displaced by a halide or the N-oxide can be deoxygenated to give 4-nitropyridine, which can then undergo nucleophilic aromatic substitution.

Route B: Oxidation of Halogenated Pyridines

This approach is useful when the desired halogenated pyridine is commercially available or easily synthesized by other means, such as radical halogenation.[2] The subsequent N-oxidation is generally straightforward.

The choice of oxidizing agent is crucial to avoid side reactions, especially with more reactive halogens like iodine. The same reagents used for the oxidation of pyridine (m-CPBA, H₂O₂/AcOH) are generally applicable here.[4][6][8][9]

Table: Comparison of Synthetic Routes

FeatureRoute A: Direct Halogenation of N-OxideRoute B: Oxidation of Halopyridine
Regioselectivity Generally high, especially for 2-positionDependent on the initial halogenation method
Substrate Scope Broad, tolerant of many functional groupsCan be limited by the availability of halopyridines
Key Advantage Activation by the N-oxide group facilitates halogenationUtilizes readily available starting materials
Common Application Synthesis of 2-halopyridinesWhen the desired halopyridine is easily accessible

Advanced and Regioselective Methods

Recent research has focused on developing milder and more selective halogenation protocols.

  • Fused Pyridine N-Oxides: Baran and coworkers have reported a regioselective bromination of fused pyridine N-oxides at the C2-position using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromine source.[17]

  • Fluorination: The synthesis of fluorinated pyridines can be challenging. One approach involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which then undergo nucleophilic fluorination.[16] Another method describes the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine.[18]

  • Magnesiation: Iodo- or 2-bromopyridine N-oxides can be readily magnesiated, providing a route for further functionalization.[19]

Conclusion

The synthesis of halogenated pyridine N-oxides is a cornerstone of modern medicinal chemistry. The strategic use of the N-oxide functionality to modulate the reactivity and regioselectivity of the pyridine ring provides chemists with powerful tools for the construction of complex molecular architectures. While deoxygenative halogenation of pyridine N-oxides remains a robust and widely used method for accessing 2-halopyridines, ongoing research continues to expand the synthetic toolbox with milder and more versatile methodologies. A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions in the design and execution of synthetic routes toward novel halogenated pyridine-based drug candidates.

References

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing).
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
  • Synthesis of pyridine N-oxide-BF₂CF₃ complexes and their fluorescence properties.
  • Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals.
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters - ACS Publications.
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An In-Depth Technical Guide to 3-Chloro-5-fluoropyridine 1-oxide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-5-fluoropyridine 1-oxide, a heterocyclic compound of increasing interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its discovery within the broader context of halogenated pyridines, detail its synthesis and chemical properties with field-proven insights, and explore its burgeoning applications in the pharmaceutical industry.

Part 1: Historical Context and Discovery

While a singular, seminal publication marking the "discovery" of this compound is not readily identifiable in the annals of chemical literature, its emergence is intrinsically linked to the broader exploration of halogenated pyridine N-oxides as versatile intermediates in organic synthesis and medicinal chemistry. The functionalization of the pyridine ring, a core scaffold in numerous bioactive molecules, has been a central theme in drug discovery for decades.

The introduction of an N-oxide functionality profoundly alters the electronic properties of the pyridine ring, enhancing its reactivity and providing a strategic handle for further chemical modifications. This modification increases the electron density at the 2- and 4-positions, facilitating electrophilic substitution, while also activating these positions for nucleophilic attack.[1]

The development of synthetic methodologies for fluorinated and chlorinated pyridines paved the way for the creation of multi-substituted derivatives like 3-Chloro-5-fluoropyridine. The subsequent oxidation of this parent heterocycle to its corresponding N-oxide would have been a logical step for chemists seeking to expand the chemical space for drug discovery programs. The existence of this compound is formally recognized by its CAS number, 1221793-68-5, and it is now commercially available from various chemical suppliers, indicating its utility in contemporary research and development.[2][3][4]

Part 2: Synthesis and Characterization

The synthesis of this compound is predicated on the oxidation of the corresponding pyridine precursor. The choice of oxidizing agent and reaction conditions is critical to achieving a high yield and purity, while minimizing side reactions.

Proposed Synthetic Pathway

The most direct and industrially scalable approach to this compound involves the N-oxidation of 3-chloro-5-fluoropyridine.

Synthetic Pathway 3-Chloro-5-fluoropyridine 3-Chloro-5-fluoropyridine 3-Chloro-5-fluoropyridine_1-oxide 3-Chloro-5-fluoropyridine_1-oxide 3-Chloro-5-fluoropyridine->3-Chloro-5-fluoropyridine_1-oxide Oxidation Oxidizing_Agent [O] Oxidizing_Agent->3-Chloro-5-fluoropyridine_1-oxide

Caption: Proposed synthetic route to this compound.

Experimental Protocol: N-Oxidation of 3-Chloro-5-fluoropyridine

This protocol is a generalized procedure based on well-established methods for the N-oxidation of pyridines.[5][6]

Materials:

  • 3-Chloro-5-fluoropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA) (or Hydrogen Peroxide in Acetic Acid)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-5-fluoropyridine (1 equivalent) in dichloromethane.

  • Addition of Oxidizing Agent: To the stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise at 0 °C (ice bath). The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the resulting m-chlorobenzoic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

  • m-CPBA as Oxidant: m-CPBA is a widely used, commercially available, and relatively safe peroxy acid that provides clean oxidation of pyridines to their N-oxides. Hydrogen peroxide in acetic acid is a common, cost-effective alternative.[5]

  • Dichloromethane as Solvent: DCM is an excellent solvent for both the starting material and the oxidizing agent, and it is relatively inert under the reaction conditions.

  • Aqueous Bicarbonate Wash: This step is essential to remove the acidic byproduct, m-chlorobenzoic acid, which facilitates the purification of the final product.

Characterization Data
PropertyValueSource
CAS Number 1221793-68-5[2][3]
Molecular Formula C5H3ClFNO[2]
Molecular Weight 147.53 g/mol [2]
Appearance Expected to be a solid-

Further characterization would involve spectroscopic analysis, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the structure and purity of the synthesized compound.

Part 3: Chemical Properties and Reactivity

The introduction of the N-oxide group dramatically influences the chemical reactivity of the 3-chloro-5-fluoropyridine scaffold.

Reactivity Core This compound Reactivity Altered Reactivity Profile Core->Reactivity Electrophilic Facilitated Electrophilic Substitution (Positions 2, 4, 6) Reactivity->Electrophilic Nucleophilic Activated for Nucleophilic Substitution (Positions 2, 4, 6) Reactivity->Nucleophilic Metalation Directed Ortho-metalation Reactivity->Metalation Drug_Discovery_Workflow Start 3-Chloro-5-fluoropyridine 1-oxide Step1 Functionalization via N-oxide Reactivity Start->Step1 Step2 Cross-Coupling at Cl/F Positions Step1->Step2 Step3 Deoxygenation of N-oxide (optional) Step2->Step3 End Novel Drug Candidates Step3->End

Caption: A generalized workflow for the utilization of this compound in a drug discovery program.

Part 5: Future Outlook

This compound represents a valuable, albeit not widely documented, building block for medicinal chemistry and drug discovery. Its unique combination of a halogenated pyridine core and an N-oxide functionality provides a rich platform for the synthesis of novel compounds with potential therapeutic applications. As the demand for new chemical entities with improved pharmacological profiles continues to grow, we anticipate that the utility of specialized intermediates like this compound will become increasingly recognized and exploited by the scientific community.

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A Technical Guide to the Potential Biological Activity of 3-Chloro-5-fluoropyridine 1-oxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic N-oxides have steadily gained prominence in medicinal chemistry, serving as versatile scaffolds for developing novel therapeutic agents.[1] The introduction of an N-oxide moiety to a pyridine ring alters its electronic properties, enhances reactivity, and can significantly modulate the pharmacokinetic profile of the parent compound.[2] This guide focuses on the untapped potential of a specific subclass: 3-Chloro-5-fluoropyridine 1-oxide derivatives. While direct research on this scaffold is nascent, this document synthesizes data from structurally analogous compounds to build a predictive framework for its biological activities. We will explore hypothesized anticancer and antimicrobial properties, propose robust screening protocols, and outline strategies for synthesizing a focused derivative library. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical spaces in the search for next-generation therapeutics.

Introduction: The Pyridine N-Oxide Scaffold in Drug Discovery

The pyridine N-oxide motif is a "privileged scaffold" in drug design, recognized for its ability to impart a range of desirable therapeutic properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[1] The N-oxide group is a potent hydrogen bond acceptor and can act as a bioisostere for carbonyl groups, enabling critical interactions with biological targets like enzyme active sites.[1][3] Furthermore, the N-oxide functionality can enhance aqueous solubility and influence the metabolic stability of a molecule, key considerations in drug development.[2][4]

The specific scaffold of interest, this compound, combines the foundational N-oxide group with two halogen substituents. The chloro and fluoro groups are expected to significantly influence the molecule's electronic distribution and lipophilicity. This strategic halogenation can enhance binding affinity to target proteins and improve membrane permeability, potentially leading to derivatives with potent and selective biological activity.

Hypothesized Biological Activities

Based on extensive literature on related pyridine, fluoropyridine, and pyridine N-oxide analogs, we can postulate several promising avenues for the biological activity of this compound derivatives.

Anticancer Potential

Pyridine derivatives are integral to a multitude of approved and investigational anticancer drugs.[5][6] Their mechanisms of action are diverse, often involving the inhibition of key signaling proteins crucial for tumor growth and survival.[7]

  • Kinase Inhibition: Many pyridine-based compounds function as potent inhibitors of protein kinases, such as VEGFR-2, which is critical for angiogenesis (the formation of new blood vessels that supply tumors).[8][9] The halogenated pyridine core of our scaffold could be oriented to target the ATP-binding pocket of various kinases.

  • Topoisomerase Poisoning: Certain heterocyclic N-oxides can be selectively reduced within the hypoxic (low oxygen) environment of solid tumors to generate highly reactive free radicals.[1] These radicals can cause DNA strand breaks or poison topoisomerases, enzymes essential for DNA replication, ultimately leading to cancer cell death.[1]

  • Induction of Apoptosis: Studies on other pyridine derivatives have shown they can trigger programmed cell death (apoptosis) in cancer cells by activating caspase cascades or detaining the cell cycle at critical checkpoints.[5]

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority due to rising antibiotic resistance. Pyridine-containing compounds have demonstrated significant potential in this area.[6][10]

  • Gram-Positive and Gram-Negative Bacteria: Derivatives of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone have shown potent antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains.[11] The 3-chloro-5-fluoro substitution pattern on our N-oxide scaffold could yield compounds with a broad spectrum of activity.

  • Antifungal Properties: Pyridine N-oxides have been investigated for their activity against various fungi.[12] The mechanism may involve disruption of the fungal cell membrane or inhibition of essential enzymes.

  • Mechanism of Action: The antimicrobial action of some N-oxides involves their ability to chelate metals or produce reactive oxygen species, which are detrimental to microbial cells.[12]

Strategic Approach to Screening and Discovery

A systematic and logical workflow is essential to efficiently evaluate the potential of a new chemical scaffold. The following section outlines a proposed screening cascade.

// Connections Synth -> CellViability [label="Test Compounds"]; Synth -> Antimicrobial; CellViability -> DoseResponse [label="Active Hits"]; Antimicrobial -> DoseResponse; DoseResponse -> Selectivity; Selectivity -> TargetID [label="Selective Hits"]; TargetID -> Pathway; Pathway -> Lead; } end_dot Caption: High-throughput screening workflow for derivative evaluation.

Synthesis of a Focused Derivative Library

The first step involves creating a library of compounds. While the synthesis of 3-Chloro-5-fluoropyridine itself is established, creating the 1-oxide and subsequent derivatives requires a strategic approach.[13][14] The N-oxidation of the parent pyridine is typically achieved using a peracid, such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.[3] Following N-oxidation, further diversification can be achieved through regioselective substitution reactions, leveraging the altered reactivity of the pyridine ring.[15]

Experimental Protocols

This protocol determines the cytotoxic effect of the derivatives on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control cell line (e.g., HEK-293) in appropriate media until they reach 80% confluency.

  • Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivatives against various microbes.

  • Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) or fungal strains (e.g., C. albicans) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Data Interpretation and Structure-Activity Relationship (SAR)

The data from these primary screens will be crucial for establishing a preliminary Structure-Activity Relationship (SAR). By comparing the activity of different derivatives, we can identify which chemical modifications enhance potency and selectivity.

Table 1: Hypothetical Screening Data for this compound Derivatives

Compound IDR-Group ModificationMCF-7 IC50 (µM)S. aureus MIC (µg/mL)
CFP-01 -H (Parent Scaffold)> 5064
CFP-02 -OCH3 (at C2)25.332
CFP-03 -NH2 (at C4)12.88
CFP-04 -CF3 (at C6)5.1> 128
Doxorubicin (Positive Control)0.8N/A
Linezolid (Positive Control)N/A2

This hypothetical data suggests that adding an amino group at the C4 position (CFP-03) enhances both anticancer and antibacterial activity, while a trifluoromethyl group at C6 (CFP-04) dramatically increases anticancer potency but ablates antibacterial effects. This type of analysis guides the next round of chemical synthesis to optimize the lead compounds.

MOA_Pathway Compound CFP-Derivative Cell Cancer Cell Compound->Cell Kinase Inhibits Kinase (e.g., VEGFR-2) Cell->Kinase Caspase Caspase Activation Cell->Caspase Angiogenesis Blocks Angiogenesis Kinase->Angiogenesis TumorGrowth Inhibition of Tumor Growth Angiogenesis->TumorGrowth Apoptosis Induces Apoptosis Apoptosis->TumorGrowth Caspase->Apoptosis

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for therapeutic innovation. By leveraging knowledge from analogous chemical series, we can logically predict significant potential in both oncology and infectious disease. The halogenation pattern provides a unique electronic and steric profile that can be exploited to achieve high potency and selectivity.

The immediate future for this research involves the synthesis of an initial, diverse library of derivatives and their systematic evaluation using the high-throughput screening protocols detailed herein. Promising hits must then be subjected to more rigorous secondary assays, including profiling against broader panels of cancer cell lines and microbial strains, and initial in vitro toxicology assessments. Ultimately, identifying the specific molecular targets through mechanism-of-action studies will be critical for advancing these compounds into preclinical development. This structured approach provides a clear and efficient path from a theoretical scaffold to a potential lead candidate for a new generation of therapeutics.

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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-5-fluoropyridine 1-oxide is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic architecture, dictated by the interplay of a pyridine N-oxide moiety and two distinct halogen substituents, creates a nuanced reactivity profile. This guide provides a comprehensive analysis of the electrophilic and nucleophilic centers within the molecule. We will dissect the underlying electronic effects that govern its reactivity, predict the sites of electrophilic and nucleophilic attack, and provide practical, field-proven experimental context for its synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Strategic Importance of Substituted Pyridine N-Oxides

Pyridine N-oxides are a pivotal class of compounds in synthetic chemistry. The N-oxide functional group fundamentally alters the electronic properties of the parent pyridine ring, transforming its reactivity. Unlike pyridine, which is highly deactivated towards electrophilic aromatic substitution (EAS), pyridine N-oxides are readily functionalized.[1][2] The oxygen atom can donate electron density into the ring via resonance, activating the C2 (ortho) and C4 (para) positions for electrophilic attack.[3][4] Concurrently, the potent inductive electron withdrawal from the positively charged nitrogen atom renders the ring susceptible to nucleophilic attack, a reactivity pattern that is greatly enhanced compared to pyridine itself.[4][5]

This compound builds upon this foundational reactivity. The presence of chloro and fluoro substituents introduces further electronic perturbation and provides latent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. Understanding the delicate balance of these electronic influences is paramount for predicting and controlling its chemical behavior in complex synthetic sequences.

Analysis of the Molecular Electronic Structure

The reactivity of this compound is not governed by a single dominant factor but by the cumulative influence of its three key functional components: the N-oxide, the chlorine atom, and the fluorine atom.

  • The N-Oxide Group: This group acts as a powerful "push-pull" system.

    • Resonance Donation (Push): The oxygen atom's lone pairs delocalize into the pyridine ring, increasing electron density primarily at the C2, C4, and C6 positions. This effect is crucial for enabling electrophilic substitution reactions.[1]

    • Inductive Withdrawal (Pull): The formal positive charge on the adjacent nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), decreasing the overall electron density of the ring and making it more electrophilic.

  • Halogen Substituents (Cl and F): Halogens exhibit a dual electronic nature.

    • Inductive Withdrawal (-I Effect): Both fluorine and chlorine are highly electronegative and withdraw electron density from the ring inductively. Fluorine's effect is stronger than that of chlorine. This withdrawal further deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution.

    • Resonance Donation (+R Effect): The lone pairs on the halogens can be donated to the ring through resonance. This effect is generally weak for halogens and is overshadowed by their powerful inductive withdrawal.

The combination of these effects results in a highly electron-deficient aromatic system, primed for reactions with nucleophiles, yet possessing specific sites that can be targeted by electrophiles under the right conditions.

Mapping the Reactive Sites: A Predictive Analysis

Based on the electronic principles outlined above, we can identify the probable centers of reactivity on the this compound scaffold.

Nucleophilic Sites (Electron-Rich Centers)

The primary nucleophilic site is the oxygen atom of the N-oxide . With its partial negative charge and available lone pairs, it readily attacks a wide range of electrophiles, including protons, alkylating agents, and acylating agents.[5] While the π-system of the ring is generally electron-poor, it can act as a nucleophile in EAS reactions at the C4 and C6 positions, which are activated by resonance from the N-oxide.

Electrophilic Sites (Electron-Poor Centers)

The carbon atoms of the pyridine ring are the principal electrophilic sites, susceptible to attack by nucleophiles. The electron deficiency is most pronounced at the positions ortho and para to the N-oxide.

  • C2 and C6 Positions: These positions are highly activated towards nucleophilic attack due to their proximity to the electron-withdrawing N-oxide functionality.[4][6]

  • C4 Position: The para position is also significantly activated towards nucleophilic attack by the N-oxide group.[4]

  • C3 and C5 Positions: These carbons are directly attached to good leaving groups (Cl and F). They represent prime targets for Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction for this class of compounds.[7] The strong inductive effects of the halogens and the overall electron-deficient nature of the ring stabilize the requisite Meisenheimer complex intermediate, facilitating the substitution.[8]

The interplay of these factors is visually summarized in the following potential map.

Caption: Predicted electrophilic (δ+) and nucleophilic (δ-) sites.

Key Synthetic Transformations & Protocols

The dual reactivity of this compound makes it a versatile synthetic intermediate. Below, we detail the principal reaction classes and provide a representative experimental protocol.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most valuable reaction type for this substrate. The electron-deficient ring readily undergoes substitution at the C3 and C5 positions. The choice of nucleophile and reaction conditions can often impart regioselectivity, though mixtures can occur.

Causality in Experimental Design: The SNAr mechanism proceeds via an addition-elimination pathway, forming a negatively charged Meisenheimer complex.[8] The stability of this intermediate is key. The reaction is thus accelerated by the presence of strong electron-withdrawing groups, like the N-oxide and halogens on the ring. The choice of solvent is critical; polar aprotic solvents (e.g., DMF, DMSO) are preferred as they solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thereby increasing its reactivity.

Representative Protocol: Synthesis of 3-Amino-5-fluoropyridine 1-oxide

This protocol details the displacement of the chloro group, which is generally a better leaving group than fluoride in SNAr reactions on electron-deficient pyridines.

I. Materials & Equipment:

  • This compound (1.0 eq)

  • Aqueous Ammonia (28-30%, 10.0 eq)

  • Ethanol (as solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

II. Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.64 g, 10 mmol) and ethanol (40 mL).

  • Addition of Nucleophile: While stirring, add aqueous ammonia (e.g., 11.3 mL, 100 mmol) to the solution at room temperature.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-Amino-5-fluoropyridine 1-oxide.

III. Self-Validation & Trustworthiness: The success of the protocol is validated by standard analytical techniques. The disappearance of the starting material and the appearance of a new, more polar spot on TLC indicates product formation. The final product structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to established literature values.

Electrophilic Aromatic Substitution (EAS)

While the ring is generally electron-deficient, the powerful resonance donation from the N-oxide allows for electrophilic substitution, most notably nitration, which typically occurs at the C4 position.[1][3]

Mechanism Workflow:

  • Activation: The N-oxide oxygen is protonated under strong acid conditions.

  • Electrophilic Attack: The nitronium ion (NO₂⁺) attacks the electron-rich C4 position.

  • Rearomatization: A proton is lost to restore the aromaticity of the ring.

  • Deoxygenation (Optional): The N-oxide can be subsequently removed using a reducing agent like PCl₃ or triphenylphosphine to yield the 4-nitropyridine derivative.[4]

EAS_Workflow Start 3-Chloro-5-fluoro- pyridine 1-oxide Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate 4-Nitro-3-chloro-5-fluoro- pyridine 1-oxide Step1->Intermediate Step2 Deoxygenation (e.g., PCl₃) Intermediate->Step2 Product 4-Nitro-3-chloro- 5-fluoropyridine Step2->Product

Caption: General workflow for electrophilic nitration and subsequent deoxygenation.

Summary of Reactivity

The following table summarizes the predicted reactivity at each position of the this compound ring.

PositionKey Influencing FactorsPredicted Dominant ReactivityExample Reaction(s)
N-Oxide (O) Lone pairs, partial negative chargeNucleophilic Protonation, Alkylation, Acylation
C2 Inductive withdrawal from N⁺Electrophilic (highly activated)Nucleophilic Attack (if a leaving group is present)
C3 Inductive withdrawal from Cl, N⁺; Leaving group (Cl)Electrophilic Nucleophilic Aromatic Substitution (SNAr)
C4 Resonance donation from N-O; Inductive pull from N⁺Electrophilic (for EAS), Nucleophilic (for Nu Attack)Electrophilic Nitration, Halogenation
C5 Inductive withdrawal from F, N⁺; Leaving group (F)Electrophilic Nucleophilic Aromatic Substitution (SNAr)
C6 Inductive withdrawal from N⁺Electrophilic (highly activated)Nucleophilic Attack (if a leaving group is present)

Conclusion

This compound is a textbook example of how multiple functional groups can collaboratively define the reactivity of a molecule. Its electron-deficient core makes it an excellent substrate for nucleophilic aromatic substitution, providing a reliable pathway to introduce diverse functionalities at the C3 and C5 positions. Simultaneously, the N-oxide group retains the possibility of electrophilic functionalization, particularly at the C4 position. For the medicinal or materials chemist, a thorough understanding of these competing electronic factors is not merely academic; it is the foundation upon which efficient, predictable, and innovative synthetic strategies are built.

References

  • Title: Comparative DFT studies of substituted pyridine N-oxides.
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  • Title: Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
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  • Title: Substituent effect on the properties of pyridine-N-oxides.
  • Title: Investigation of electronic effects in the pyridine and pyridine N-oxide rings.
  • Title: Relationship between the Electronic Structure and Acidic-Basic Properties of 4-Substituted Pyridine N-Oxides.
  • Title: Pyridine N-Oxides - Baran Lab.
  • Title: An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chloro-4-nitropyridine N-oxide.
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The Dual-Natured Architect: An In-depth Technical Guide to the Role of the N-oxide Group in Pyridine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Personalities

The introduction of an N-oxide group to a pyridine ring is a transformative event in the world of organic chemistry.[1] This seemingly simple addition of an oxygen atom to the nitrogen unleashes a fascinating duality of electronic effects, profoundly altering the molecule's physicochemical properties, reactivity, and biological activity.[1] The pyridine N-oxide moiety is not merely a spectator; it is an active participant, a versatile architect that can direct the course of chemical reactions and sculpt the biological profile of a molecule.[1] This guide provides a comprehensive exploration of the multifaceted roles of the pyridine N-oxide group, delving into its fundamental properties, its influence on chemical reactivity, and its strategic applications in synthesis and drug discovery.

Section 1: The Electronic Heart of the Matter: How the N-oxide Group Reshapes the Pyridine Ring

The N-oxide group, with its highly polar N⁺-O⁻ dative bond, is the source of the pyridine N-oxide's unique character.[1] This bond imparts a dual electronic nature to the group. It acts as a strong π-donor through resonance, pushing electron density into the pyridine ring, particularly at the 2-, 4-, and 6-positions.[1] Simultaneously, the high electronegativity of the oxygen atom makes the N-oxide group a σ-acceptor, withdrawing electron density through the sigma framework.[1]

This electronic push-and-pull has profound consequences for the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, a feat not easily achieved with pyridine itself.[1][2]

electronic_effects

Caption: Electronic effects of the N-oxide group on the pyridine ring.

Basicity: A Dramatic Shift

A defining characteristic of pyridine N-oxide is its significantly reduced basicity compared to pyridine. The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, which is more than five orders of magnitude lower than that of pyridine (pKa ≈ 5.25).[1][3] This decrease in basicity is a direct consequence of the electron-withdrawing inductive effect of the N-oxide group, which destabilizes the positive charge on the protonated nitrogen.

CompoundpKa of Conjugate Acid
Pyridine5.25[1]
Pyridine N-oxide0.8[1][3]
4-Nitropyridine N-oxide-1.7[1]
4-Methoxypyridine N-oxide2.04[1]

Table 1: Comparison of the pKa values of the conjugate acids of pyridine and various substituted pyridine N-oxides.[1]

Section 2: A Director of Reactivity: Guiding Electrophiles and Nucleophiles

The true synthetic power of the N-oxide group lies in its ability to activate the pyridine ring towards a variety of chemical transformations that are challenging with the parent heterocycle.

Electrophilic Aromatic Substitution: Opening New Doors

Pyridine itself is notoriously resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom. The formation of pyridine N-oxide elegantly circumvents this issue. The π-donating nature of the N-oxide group increases the electron density at the 2- and 4-positions, making them susceptible to attack by electrophiles.[1][4] A classic example is the nitration of pyridine, which is difficult to achieve directly. However, pyridine N-oxide can be readily nitrated at the 4-position, and the resulting 4-nitropyridine N-oxide can then be deoxygenated to yield 4-nitropyridine.[4]

electrophilic_substitution

Caption: Synthetic route to 4-nitropyridine via pyridine N-oxide.

Nucleophilic Aromatic Substitution: A Tale of Activation

The N-oxide group also activates the 2- and 4-positions of the pyridine ring towards nucleophilic attack.[1][5] This is because the resonance structures of pyridine N-oxide place a partial positive charge on these carbons, making them more electrophilic.[6] A notable example is the reaction of pyridine N-oxide with phosphorus oxychloride (POCl₃), which yields a mixture of 2- and 4-chloropyridines.[1][3]

Side-Chain Reactivity: The Boekelheide Rearrangement

The N-oxide group can also influence the reactivity of alkyl substituents on the pyridine ring. The Boekelheide reaction is a prime example, involving the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines upon treatment with an acid anhydride like acetic anhydride or trifluoroacetic anhydride (TFAA).[7] This reaction proceeds through a[2][2]-sigmatropic rearrangement and is a powerful tool for the functionalization of alkylpyridines.[7][8]

boekelheide_reaction

Caption: Generalized workflow of the Boekelheide rearrangement.

Section 3: The Workhorse of Synthesis: Key Experimental Protocols

The utility of pyridine N-oxides is underpinned by reliable and efficient synthetic methodologies for their preparation and subsequent transformations.

Protocol: Synthesis of Pyridine N-oxides

The most common method for the preparation of pyridine N-oxides is the direct oxidation of the corresponding pyridine.[9] A variety of oxidizing agents can be employed, with peroxy acids being particularly effective.

Step-by-Step Methodology: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA) [2][9]

  • Dissolution: Dissolve the starting pyridine derivative in a suitable solvent, such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a reducing agent, such as aqueous sodium thiosulfate or sodium sulfite, to destroy any excess peroxide.

  • Extraction: Extract the aqueous layer with DCM or chloroform.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Other effective oxidizing systems include hydrogen peroxide in acetic acid and sodium perborate.[9][10]

Protocol: Deoxygenation of Pyridine N-oxides

The ability to readily remove the N-oxide group is crucial for its use as a temporary activating group. Several methods are available for the deoxygenation of pyridine N-oxides.

Step-by-Step Methodology: Deoxygenation with Phosphorus Trichloride (PCl₃)

  • Dissolution: Dissolve the pyridine N-oxide in an inert solvent like chloroform or acetonitrile.

  • Addition of Reagent: Add phosphorus trichloride dropwise to the solution at room temperature. The reaction can be exothermic.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring the mixture into ice-water.

  • Neutralization: Neutralize the acidic solution with a base, such as sodium carbonate or sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the resulting pyridine derivative.

Other deoxygenation reagents include triphenylphosphine and catalytic methods using palladium.[11]

Section 4: A Key Player in Drug Discovery and Beyond

The unique properties imparted by the N-oxide group have made it a valuable functionality in medicinal chemistry and materials science.[1]

Modulating Physicochemical Properties for Drug Design

The highly polar N-oxide group can significantly enhance the aqueous solubility of a drug candidate, which is often a critical parameter for oral bioavailability.[1][12] Furthermore, the N-oxide can act as a strong hydrogen bond acceptor, influencing how a molecule interacts with biological targets.[12] In some cases, pyridine N-oxides are used as bioisosteric replacements for other functional groups to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[5]

Pyridine N-oxides as Prodrugs

Many heteroaromatic N-oxides can be enzymatically reduced in vivo.[1][12] This property has been exploited in the design of hypoxia-activated prodrugs, where the N-oxide is reduced to the active drug specifically in the low-oxygen environment of solid tumors.[12]

Catalysis and Coordination Chemistry

Pyridine N-oxides can act as mild oxidizing agents and are also employed as Lewis base catalysts in various organic transformations.[1][5][13] Their ability to coordinate with metal centers makes them useful ligands in coordination chemistry, with applications in catalysis and materials science.[3][5] Chiral pyridine N-oxides have emerged as powerful organocatalysts for a range of asymmetric reactions.[14]

Conclusion: A Versatile Tool for the Modern Chemist

The N-oxide group is far more than a simple derivative of pyridine. It is a powerful and versatile tool that allows chemists to modulate the electronic properties and reactivity of the pyridine ring in a predictable and controlled manner. From facilitating challenging electrophilic substitutions to enabling novel side-chain functionalizations and enhancing the drug-like properties of bioactive molecules, the pyridine N-oxide has firmly established its place in the modern synthetic and medicinal chemist's toolbox. A thorough understanding of its fundamental principles and practical applications is essential for any researcher, scientist, or drug development professional working with pyridine-containing compounds.

References

  • Role of N-oxide group in pyridine deriv
  • Recent trends in the chemistry of pyridine N-oxides - ark
  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. (URL: )
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  • Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines - Organic Chemistry Portal. (URL: [Link])

  • A New Convenient Synthesis of Pyridine-N-oxides. (URL: [Link])

  • Pyridine-N -oxide - Grokipedia. (URL: [Link])

  • Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC - NIH. (URL: [Link])

  • The Boekelheide rearrangement on pyrimidine N‐oxides and its mechanism study. (URL: [Link])

  • Pyridine N-Oxides and Derivatives Thereof in Organocatalysis - Semantic Scholar. (URL: [Link])

  • Pyridine-N-oxide - Wikipedia. (URL: [Link])

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides) - ResearchGate. (URL: [Link])

  • pyridine-n-oxide - Organic Syntheses Procedure. (URL: [Link])

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  • Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine Lecture Notes: Dr. Diksha Katiyar This is in continuation of m. (URL: [Link])

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  • Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed. (URL: [Link])

  • The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. (URL: [Link])

  • Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC - PubMed Central. (URL: [Link])

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | Journal of the American Chemical Society. (URL: [Link])

  • ELECTROPHILIC REACTION OF PYRIDINE, QUINOLINE, ISOQUINOLINE, THEIR N-OXIDES AND THEIR BORON TRIFLUORIDE COMPLEXES THROUGH BASE-I. (URL: [Link])

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Methodological & Application

Synthesis of 3-Chloro-5-fluoropyridine 1-oxide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 3-Chloro-5-fluoropyridine 1-oxide, a valuable intermediate in medicinal chemistry and drug development. The protocol details the oxidation of 3-chloro-5-fluoropyridine using meta-chloroperoxybenzoic acid (m-CPBA), a widely utilized and efficient method for the preparation of pyridine N-oxides. This application note offers in-depth insights into the reaction mechanism, safety considerations, a step-by-step experimental procedure, and methods for purification and characterization of the final product.

Introduction

Pyridine N-oxides are a pivotal class of heterocyclic compounds that serve as versatile precursors in organic synthesis. The N-oxide functional group enhances the reactivity of the pyridine ring, facilitating various transformations that are otherwise challenging to achieve with the parent pyridine. Specifically, it activates the ring towards both electrophilic and nucleophilic substitution, making it an invaluable tool for the synthesis of complex substituted pyridines. This compound is a key building block in the synthesis of various pharmaceutical agents, owing to the unique electronic properties conferred by the chloro and fluoro substituents.

The synthesis of pyridine N-oxides is most commonly accomplished through the direct oxidation of the corresponding pyridine.[1] Among the plethora of oxidizing agents available, meta-chloroperoxybenzoic acid (m-CPBA) stands out due to its commercial availability, ease of handling (as a solid), and generally high yields and clean reactions.[1][2]

Reaction Mechanism and Rationale

The oxidation of the nitrogen atom in the pyridine ring by m-CPBA proceeds via a concerted mechanism. The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This leads to the formation of the N-O bond and the cleavage of the weak O-O bond in m-CPBA, with the concomitant release of meta-chlorobenzoic acid as a byproduct.

The choice of a chlorinated solvent like dichloromethane (DCM) is strategic. It is relatively inert under the reaction conditions and effectively solubilizes both the starting pyridine and the m-CPBA. The reaction is typically performed at or below room temperature to control the exothermicity of the oxidation and to minimize potential side reactions.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierCAS Number
3-Chloro-5-fluoropyridine≥97%Commercially Available514797-99-0
meta-Chloroperoxybenzoic acid (m-CPBA)≤77% (balance is 3-chlorobenzoic acid and water)Commercially Available937-14-4
Dichloromethane (DCM)AnhydrousCommercially Available75-09-2
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercially Available144-55-8
Sodium sulfite (Na₂SO₃)Reagent GradeCommercially Available7757-83-7
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available7487-88-9
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions
  • meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can cause fire or explosion upon heating or in contact with combustible materials. It is also corrosive and can cause severe skin and eye burns.[3][4][5][6][7] Always handle m-CPBA in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Store m-CPBA refrigerated (2-8 °C).[7][8]

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.

  • The reaction can be exothermic. It is crucial to control the rate of addition of m-CPBA and to use an ice bath to maintain the desired temperature.

Experimental Protocol

Reaction Setup

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Dissolve 3-chloro-5-fluoropyridine in DCM Cool Cool solution to 0 °C Start->Cool Add_mCPBA Add m-CPBA portion-wise Cool->Add_mCPBA Stir Stir at 0 °C to room temperature Add_mCPBA->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench with Na₂SO₃ solution Monitor->Quench Wash_NaHCO3 Wash with NaHCO₃ solution Quench->Wash_NaHCO3 Wash_Brine Wash with brine Wash_NaHCO3->Wash_Brine Dry Dry organic layer (MgSO₄) Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Analyze Characterize product (NMR, MS, etc.) Purify->Analyze

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-5-fluoropyridine (5.0 g, 38.0 mmol, 1.0 equiv) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of Oxidizing Agent: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, ≤77%, 9.8 g, ~43.7 mmol, 1.15 equiv) portion-wise over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

    • Rationale: Portion-wise addition helps to control the exothermic reaction and prevent a rapid temperature increase. A slight excess of m-CPBA ensures complete conversion of the starting material.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Continue to stir the reaction for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The product, being more polar, will have a lower Rf value than the starting material.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture again to 0 °C in an ice bath. Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative (no blue color).

    • Rationale: Sodium sulfite is a reducing agent that safely neutralizes the unreacted peroxide.

  • Work-up: Transfer the mixture to a separatory funnel. a. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to remove the meta-chlorobenzoic acid byproduct. b. Wash the organic layer with brine (50 mL). c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, with chemical shifts influenced by the N-oxide and the halogen substituents.

    • ¹³C NMR: The carbon NMR will show the expected number of signals for the pyridine ring carbons.

    • ¹⁹F NMR: A singlet is expected for the fluorine atom.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum.

  • Melting Point: The melting point of the purified product should be determined and compared to literature values if available.

Discussion and Troubleshooting

ProblemPossible CauseSolution
Incomplete reactionInsufficient m-CPBA or reaction timeAdd more m-CPBA and continue stirring. Ensure the m-CPBA used is of good quality.
Low yieldProduct loss during work-upEnsure thorough extraction and careful handling during washing steps.
Presence of meta-chlorobenzoic acid in the final productInefficient washing with sodium bicarbonateIncrease the volume and/or number of washes with saturated NaHCO₃ solution.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound. The use of m-CPBA as the oxidizing agent offers a straightforward approach to this valuable synthetic intermediate. Adherence to the detailed procedure and safety precautions is essential for a successful and safe synthesis. The availability of this protocol will be beneficial to researchers in the fields of medicinal chemistry and organic synthesis.

References

  • Loba Chemie. (2016). M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-Chloroperoxybenzoic acid, 70-75%. [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluoropyridine. Retrieved from [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

  • Organic Chemistry Portal. (n.d.). m-Chloroperoxybenzoic Acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • Common Organic Chemistry. (n.d.). m-Chloroperoxybenzoic Acid (mCPBA). [Link]

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Application Notes and Protocols for 3-Chloro-5-fluoropyridine 1-oxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloro-5-fluoropyridine 1-oxide

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and substituted pyridine rings is a cornerstone of rational drug design. The pyridine N-oxide motif further enhances the chemical versatility of this scaffold, offering unique opportunities for molecular elaboration. This compound is a functionalized heterocycle that, while not extensively documented in publicly available literature, represents a highly valuable and versatile building block for the synthesis of novel therapeutic agents. The strategic placement of chloro and fluoro substituents, combined with the electronic influence of the N-oxide functionality, provides a platform for diverse chemical transformations.

The N-oxide group profoundly alters the electronic properties of the pyridine ring. It acts as a strong π-donor through resonance, thereby increasing the electron density at the 2-, 4-, and 6-positions, making them more susceptible to electrophilic attack. Concurrently, it functions as a σ-acceptor due to the high electronegativity of the oxygen atom, which, along with the inductive effects of the halogen substituents, modulates the overall reactivity of the ring.[1] This dual electronic nature is a key feature that medicinal chemists can exploit for the synthesis of complex molecular architectures.[1]

This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with detailed protocols based on established methodologies for analogous systems.

Synthesis of this compound

The synthesis of this compound is readily achievable through the direct oxidation of the parent heterocycle, 3-chloro-5-fluoropyridine. Several oxidation methods are available for the N-oxidation of pyridines, with the choice of reagent often depending on the electronic nature of the pyridine ring. For electron-deficient pyridines, stronger oxidizing agents or harsher reaction conditions may be necessary.

Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is one of the most common and reliable for the N-oxidation of a wide range of pyridines.

Materials:

  • 3-Chloro-5-fluoropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-5-fluoropyridine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0-5 °C in an ice bath.

  • To the stirred solution, add m-CPBA (1.5 eq) portion-wise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.[2]

Causality Behind Experimental Choices:

  • m-CPBA: A widely used and effective oxidizing agent for N-oxidation. The excess is used to ensure complete conversion of the starting material.

  • Dichloromethane: A common solvent for this reaction due to its inertness and ability to dissolve both the starting material and the reagent.

  • Low Temperature Addition: The reaction is exothermic, and adding the m-CPBA at low temperature helps to control the reaction rate and prevent potential side reactions.

  • Sodium Bicarbonate Quench: This step neutralizes the acidic by-product, m-chlorobenzoic acid, and any unreacted m-CPBA, facilitating their removal during the workup.

Protocol 2: N-Oxidation using Hydrogen Peroxide in Acetic Acid

This is a classic and cost-effective method for pyridine N-oxidation.

Materials:

  • 3-Chloro-5-fluoropyridine

  • Glacial acetic acid

  • 30% Hydrogen peroxide solution

  • Sodium carbonate for neutralization

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-5-fluoropyridine (1.0 eq) in glacial acetic acid.

  • To this solution, add 30% hydrogen peroxide (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid with a saturated solution of sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Trustworthiness and Self-Validation:

The progress of both reactions should be meticulously monitored by TLC or LC-MS to determine the point of complete consumption of the starting material and the formation of the product. The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Reactivity and Applications in Medicinal Chemistry

The presence of the N-oxide group in this compound dramatically influences its reactivity, making it a versatile intermediate for the synthesis of a variety of substituted pyridines. The N-oxide activates the C2, C4, and C6 positions towards both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine N-oxide ring is highly activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. In the case of this compound, the chloro substituent is at a non-activated position (C3). However, the N-oxide can be used to introduce functionalities at the 2, 4 or 6 positions.

Diagram of Reactivity:

G cluster_reactivity Reactivity of this compound Start This compound C2_Sub C2 Substitution Start->C2_Sub Nu- C4_Sub C4 Substitution Start->C4_Sub Nu- C6_Sub C6 Substitution Start->C6_Sub Nu- Deoxygenation Deoxygenation C2_Sub->Deoxygenation C4_Sub->Deoxygenation C6_Sub->Deoxygenation Final_Product Substituted 3-Chloro-5-fluoropyridine Deoxygenation->Final_Product

Caption: Reactivity pathways of this compound.

Protocol 3: General Procedure for Nucleophilic Substitution at C4

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • A suitable solvent (e.g., DMF, DMSO, or NMP)

  • A base (if required, e.g., K2CO3, Et3N)

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent, add the nucleophile (1.1-1.5 eq) and a base (if necessary).

  • Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Deoxygenation: The N-oxide can be readily removed by treatment with a reducing agent such as PCl3 or (MeO)3P to yield the corresponding substituted pyridine.

Potential Applications in Drug Discovery

While specific examples of this compound in the literature are scarce, its structural motifs are present in various bioactive molecules. The substituted pyridine core is a common feature in many approved drugs, and the unique substitution pattern of this molecule makes it an attractive starting point for the synthesis of novel compounds targeting a wide range of diseases.

Table 1: Potential Therapeutic Areas for Derivatives of this compound

Therapeutic AreaRationale for Application
Oncology Pyridine-based compounds are known to be potent kinase inhibitors.
Infectious Diseases Substituted pyridines are found in many antibacterial and antiviral agents.
Neuroscience The pyridine scaffold is a common feature in drugs targeting the central nervous system.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its synthesis is straightforward, and the N-oxide functionality provides a powerful tool for the regioselective introduction of various substituents onto the pyridine ring. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising intermediate in the discovery and development of new medicines.

References

  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • LookChem. 3-Chloropyridine 1-oxide. [Link]

  • CN115160220A - Synthesis process of pyridine-N-oxide - Google P

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines and the Role of the N-Oxide Handle

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of fluorine atoms into these heterocycles can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3][4][5] 3-Chloro-5-fluoropyridine 1-oxide emerges as a particularly valuable building block, offering multiple handles for synthetic diversification. The chloro and fluoro substituents modulate the electronic properties of the pyridine ring, while the N-oxide functionality serves a dual purpose: it activates the ring for certain transformations and can be readily removed in a final deoxygenation step to yield the target pyridine.[1][6]

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds.[7][8] However, the successful application of these reactions to specific substrates like this compound requires a nuanced understanding of the interplay between the substrate's reactivity, the choice of catalyst, and the reaction conditions. The chlorine atom at the 3-position is the primary site for cross-coupling, as C-Cl bonds are more readily activated by palladium catalysts than C-F bonds.[9] The electron-withdrawing nature of the fluorine atom and the N-oxide group can influence the reactivity of the C-Cl bond, necessitating carefully optimized catalytic systems.

This guide provides detailed application notes and robust starting protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The protocols are designed to serve as a comprehensive starting point for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind the choice of reagents and conditions.

The Strategic Role of the N-Oxide Group

The pyridine N-oxide moiety is not merely a protecting group; it is a strategic tool that modulates the reactivity of the pyridine ring.[6][10] The N-oxide group is strongly electron-withdrawing, which can facilitate nucleophilic aromatic substitution reactions. In the context of palladium-catalyzed cross-coupling, it can influence the oxidative addition step. Furthermore, the N-oxide can direct C-H functionalization to the C2 position, although in the case of this compound, the C-Cl bond at the 3-position is the more reactive handle for cross-coupling.[11][12] Following the successful cross-coupling, the N-oxide can be efficiently removed under mild conditions to afford the corresponding substituted pyridine.[13]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[14][15] For the coupling of this compound with various aryl- and heteroarylboronic acids, the primary challenge lies in the activation of the relatively inert C-Cl bond. This necessitates the use of highly active palladium catalysts, typically featuring bulky, electron-rich phosphine ligands.

Core Principles for Success:
  • Catalyst Selection: A palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a palladium(0) source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used.[16] The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos are often essential for promoting the oxidative addition of the aryl chloride to the palladium center.

  • Base Selection: A moderately strong base is required to facilitate the transmetalation step.[14][17] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective and generally compatible with a wide range of functional groups.

  • Solvent System: A polar aprotic solvent or a mixture of an organic solvent with water is typically employed.[17] 1,4-Dioxane/water or toluene/water mixtures are common and effective.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, Boronic Acid, Base, Pd Precatalyst, Ligand B Add Degassed Solvent A->B 1. C Inert Atmosphere (N₂ or Ar) B->C 2. D Heat & Stir (80-110 °C) C->D 3. E Cool to RT D->E 4. F Aqueous Workup E->F 5. G Column Chromatography F->G 6.

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)Readily available and effective precatalysts.[16]
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands essential for C-Cl bond activation.[16]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Promotes transmetalation without being overly harsh.[17]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OFacilitates dissolution of both organic and inorganic reagents.
Temperature 80-110 °CProvides sufficient thermal energy for catalytic turnover.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[18][19][20] Similar to the Suzuki coupling, the success of this reaction with this compound hinges on the use of a highly active palladium catalyst capable of activating the C-Cl bond.

Core Principles for Success:
  • Catalyst System: The combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is crucial.[21][22] Ligands such as XPhos, RuPhos, or BrettPhos are often employed for challenging aryl chloride substrates.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[21] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Amine Coupling Partner: A wide range of primary and secondary amines can be used. The stoichiometry of the amine may need to be adjusted based on its volatility and reactivity.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII_halide Ar-Pd(II)(L)₂-Cl OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord + HNR₂ PdII_amine [Ar-Pd(II)(L)(HNR₂)-Cl] Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido Ar-Pd(II)(L)-NR₂ Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene or 1,4-Dioxane, anhydrous and degassed

Procedure:

  • In a glovebox, to an oven-dried reaction vessel, add NaOt-Bu (1.4 equiv), Pd₂(dba)₃ (1-2.5 mol%), and XPhos (2.5-6 mol%).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2.5 mol%)Common and effective palladium sources.
Ligand XPhos or RuPhos (2.5-6 mol%)Highly active ligands for C-Cl amination.[22]
Base NaOt-Bu or LHMDS (1.4 equiv)Strong, non-nucleophilic base required for amine deprotonation.[21]
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are essential.
Temperature 100-120 °CHigher temperatures are often needed for C-Cl bond activation.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize substituted alkynes from aryl halides and terminal alkynes, typically using a dual palladium and copper catalytic system.[23][24]

Core Principles for Success:
  • Catalysis: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) is used in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI).[23] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as the base and often as the solvent. It neutralizes the HX by-product.

  • Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF.

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add degassed THF and degassed Et₃N.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A standard and effective catalyst for Sonogashira reactions.[23]
Copper Co-catalyst CuI (1-3 mol%)Essential for the activation of the terminal alkyne.[23]
Base Et₃N or i-Pr₂NHActs as both a base and a solvent.
Solvent THF/Et₃NA common solvent system for this transformation.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.

Post-Coupling Deoxygenation of the N-Oxide

A crucial final step in this synthetic strategy is the removal of the N-oxide group to furnish the desired substituted pyridine. This can typically be achieved under mild reducing conditions.

Recommended Deoxygenation Protocol:

Materials:

  • Substituted 3-R-5-fluoropyridine 1-oxide

  • Phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃)

  • Dichloromethane (DCM) or Toluene

Procedure with PCl₃:

  • Dissolve the pyridine N-oxide (1.0 equiv) in anhydrous DCM or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Add PCl₃ (1.1-1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the catalyst and ligand loading, raising the temperature, or using a more active ligand from the Buchwald-Hartwig family. Ensure all reagents and solvents are scrupulously dry and degassed.

  • Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can be beneficial. In Buchwald-Hartwig aminations, hydrodehalogenation of the starting material can be a competing pathway. This can sometimes be suppressed by adjusting the ligand and base combination.

  • Difficult Purification: The phosphine oxide by-products from the deoxygenation step can sometimes co-elute with the product. Careful selection of the chromatographic conditions is necessary.

Conclusion

This compound is a versatile and valuable building block for the synthesis of highly functionalized fluorinated pyridines. The palladium-catalyzed cross-coupling protocols outlined in this guide provide robust and reliable starting points for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently access a wide array of novel pyridine derivatives for applications in drug discovery and materials science. The strategic use of the N-oxide as an activating and directing group, followed by a straightforward deoxygenation, underscores the elegance and utility of this synthetic approach.

References

  • Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(9), 3683–3686. [Link]

  • From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy. (2021). Organic Letters, 23(15), 5886–5890. [Link]

  • Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. (n.d.). Refubium - Freie Universität Berlin. [Link]

  • Functionalization of pyridine N‐oxides using PyBroP. (n.d.). ResearchGate. [Link]

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. (n.d.). The Hartwig Group. [Link]

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. (2012). Journal of the American Chemical Society, 134(9), 3683–3686. [Link]

  • Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. (2011). Organic Letters, 13(7), 1766–1769. [Link]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. (2008). Journal of the American Chemical Society, 130(44), 14432–14433. [Link]

  • Palladium‐catalyzed cross‐coupling reaction between pyridine N‐oxide... (n.d.). ResearchGate. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. (n.d.). ResearchGate. [Link]

  • Pyridine N-oxide derivatives. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. (2014). Chemical Communications, 50(86), 13071-13074. [Link]

  • Fluorinated Pyridines in Chemistry: Applications of 3-Amino-5-fluoropyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). Molecules, 23(10), 2447. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. (n.d.). TechConnect Briefs. [Link]

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. (2023). Northeastern University London Repository. [Link]

  • Buchwald-Hartwig amination. (2023). Chemistry LibreTexts. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2022). ResearchGate. [Link]

  • Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (n.d.). [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(26), 18764-18797. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2015). Catalysts, 5(3), 1123-1143. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]

  • General procedure for Sonogashira coupling reaction. (2024). International Journal of New Chemistry. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (n.d.). Sci-Hub. [Link]

  • Pyridine N-Oxides. (2012). Baran Lab. [Link]

  • Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. (2019). Organic Letters, 21(9), 3322–3326. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link]

  • Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant. (2024). New Journal of Chemistry. [Link]

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Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-5-fluoropyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 3-chloro-5-fluoropyridine 1-oxide. We explore the underlying mechanistic principles that govern regioselectivity and provide field-proven, step-by-step protocols for the selective substitution of the chloro and fluoro groups. This guide is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of substituted pyridine N-oxide derivatives, which are valuable intermediates in pharmaceutical and agrochemical development.

Introduction: The Unique Reactivity of Pyridine N-Oxides in SNAr

Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals and agrochemicals. Nucleophilic aromatic substitution (SNAr) is a powerful method for their synthesis, but the inherent electron-deficient nature of the pyridine ring often requires harsh reaction conditions. The introduction of an N-oxide functionality dramatically alters the electronic landscape of the ring, rendering it significantly more susceptible to nucleophilic attack.

The N-oxide group acts as a potent activating group through both inductive and resonance effects. It withdraws electron density from the ring, particularly from the C2 (α) and C4 (γ) positions, making them highly electrophilic and primed for substitution. This activation often allows SNAr reactions to proceed under milder conditions with a broader range of nucleophiles compared to the parent pyridine.

The substrate of focus, this compound, presents a fascinating case for studying regioselectivity. The two distinct halogen atoms, coupled with the activating effect of the N-oxide, create a system where reaction outcomes can be precisely controlled by the choice of nucleophile and reaction conditions.

Mechanistic Rationale: Directing Regioselectivity

The regioselectivity of SNAr reactions on this compound is dictated by the stability of the intermediate Meisenheimer complex. The N-oxide group strongly activates the C2, C4, and C6 positions. In this substrate, the halogens are at C3 and C5, which are not directly activated. However, the overall electron-withdrawing nature of the N-oxide and the halogens renders the entire ring electrophilic.

The controlling factors for regioselectivity become the inherent reactivity of the C-X bond and the nature of the attacking nucleophile.

  • Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than the C-Cl bond. This suggests that, under kinetic control, the C-Cl bond is more readily cleaved.

  • Electronegativity and Inductive Effects: Fluorine is more electronegative than chlorine, leading to a more polarized C-F bond and a more electrophilic carbon atom at C5 compared to C3. This can favor attack at the C5 position.

  • Hard and Soft Nucleophiles (HSAB Theory): The Hard and Soft Acids and Bases principle can be a useful predictor. The carbon of the C-F bond can be considered a "harder" electrophilic center than the carbon of the C-Cl bond. Consequently, "hard" nucleophiles (e.g., alkoxides, primary amines) are expected to preferentially attack the C5 position (substitution of fluorine), while "softer" nucleophiles (e.g., thiolates) may favor attack at the C3 position (substitution of chlorine).

The interplay of these factors allows for tunable selectivity, a highly desirable feature in synthetic chemistry.

Visualization of the SNAr Mechanism

The general mechanism proceeds via a two-step addition-elimination pathway. The nucleophile attacks the electron-deficient carbon bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group (halide) is eliminated, restoring aromaticity.

Caption: Generalized mechanism for SNAr on this compound.

Experimental Protocols & Strategic Execution

The following protocols are designed as self-validating systems, incorporating in-process checks and clear endpoints.

Protocol 1: Selective Substitution of Chlorine (C3) with a Soft Nucleophile

This protocol details the reaction with sodium thiophenoxide, a classic "soft" nucleophile, which is expected to selectively displace the chloride at the C3 position.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Nucleophile: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) to the stirred DMF.

  • Slowly add thiophenol (1.0 equivalent) dropwise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenoxide salt.

  • SNAr Reaction: To this solution, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF, also dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 5-fluoro-3-(phenylthio)pyridine 1-oxide.

Protocol 2: Selective Substitution of Fluorine (C5) with a Hard Nucleophile

This protocol utilizes sodium methoxide, a "hard" nucleophile, to preferentially displace the fluoride at the C5 position.

Materials:

  • This compound

  • Sodium methoxide (25% solution in methanol or solid)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous methanol.

  • Add sodium methoxide (1.2 equivalents) to the solution. If using a solution, add it dropwise. If using solid, add it portion-wise, monitoring for any exotherm.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS for the consumption of the starting material.

  • Work-up: After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and deionized water.

  • Separate the layers and extract the aqueous layer with additional dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude 3-chloro-5-methoxypyridine 1-oxide can be purified by silica gel chromatography or recrystallization.

Data Summary & Expected Outcomes

The choice of nucleophile is the primary determinant of the regiochemical outcome. The following table summarizes the expected products and typical reaction conditions.

Nucleophile TypeExample NucleophileTarget PositionTypical SolventTemperature (°C)Expected Product
Soft Sodium ThiophenoxideC3-ClDMF, DMSO0 to 255-Fluoro-3-(phenylthio)pyridine 1-oxide
Hard Sodium MethoxideC5-FMethanol25 to 653-Chloro-5-methoxypyridine 1-oxide
Hard Ammonia / AminesC5-FDioxane, NMP80 to 1205-Amino-3-chloropyridine 1-oxide

Experimental Workflow & Decision Logic

The following diagram illustrates the decision-making process for achieving the desired regioselective substitution on this compound.

Workflow start Start: this compound q1 Desired Substitution Position? start->q1 c3 Target: C3-Cl Position q1->c3 C3 (Cl) c5 Target: C5-F Position q1->c5 C5 (F) select_soft_nu Select 'Soft' Nucleophile (e.g., Thiolate, Cyanide) c3->select_soft_nu select_hard_nu Select 'Hard' Nucleophile (e.g., Alkoxide, Amine) c5->select_hard_nu protocol1 Execute Protocol 1: Mild Conditions (e.g., DMF, RT) select_soft_nu->protocol1 protocol2 Execute Protocol 2: Potentially Elevated Temp. (e.g., MeOH, Reflux) select_hard_nu->protocol2 product_c3 Product: C3-Substituted protocol1->product_c3 product_c5 Product: C5-Substituted protocol2->product_c5

Caption: Decision workflow for regioselective SNAr.

Troubleshooting and Field Insights

  • Incomplete Conversion: If the reaction stalls, gentle heating may be required, even for reactions expected to run at room temperature. However, be aware that excessive heat can lead to a loss of selectivity. Ensure all reagents and solvents are anhydrous, as water can consume the base and nucleophile.

  • Low Selectivity: If a mixture of products is observed, reaction temperature is the first parameter to optimize. Running the reaction at a lower temperature often enhances kinetic selectivity. Solvent polarity can also play a role; consider screening less polar aprotic solvents.

  • Deoxygenation of N-Oxide: In some cases, particularly with certain nucleophiles or under harsh conditions, deoxygenation of the pyridine N-oxide can occur as a side reaction. If this is observed, milder conditions or alternative activating agents may be necessary.

Conclusion

The SNAr reaction on this compound is a versatile and controllable process. By understanding the fundamental principles of N-oxide activation and nucleophile characteristics (Hard/Soft Acid/Base theory), chemists can selectively functionalize either the C3 or C5 position. The protocols provided herein serve as robust starting points for the synthesis of a wide array of substituted pyridine N-oxides, valuable building blocks for discovery chemistry.

References

  • Chemistry of Heterocyclic Compounds: Pyridine N-Oxides. (2008). John Wiley & Sons. [Link]

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. [Link]

  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880. [Link]

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]

  • Gallagher, P. T. (2001). Nucleophilic Aromatic Substitution. In Organic Reaction Mechanisms 1997 (pp. 297-329). John Wiley & Sons, Ltd. [Link]

Application Note: A Detailed Protocol for the Selective Deoxygenation of 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Pyridine N-oxides are indispensable intermediates in the synthesis of complex pyridine derivatives, which are core scaffolds in numerous pharmaceuticals and agrochemicals. The N-oxide functionality activates the pyridine ring for various transformations, including nucleophilic and electrophilic substitutions, that are often challenging to achieve with the parent heterocycle. A crucial subsequent step is the selective removal of the N-oxide group to yield the desired substituted pyridine. This application note provides a comprehensive, field-proven protocol for the deoxygenation of 3-Chloro-5-fluoropyridine 1-oxide to 3-Chloro-5-fluoropyridine using phosphorus trichloride (PCl₃). This transformation is a key step in the synthesis of various biologically active molecules where the 3-chloro-5-fluoropyridine moiety is a critical pharmacophore.

Scientific Rationale and Method Selection

The deoxygenation of pyridine N-oxides can be accomplished with a variety of reagents. However, for substrates bearing halogen substituents, the choice of reagent is critical to avoid undesired side reactions. Phosphorus trichloride (PCl₃) is a highly effective and widely used reagent for this purpose.

Causality behind Experimental Choices:

  • Reagent Selection (PCl₃): Phosphorus trichloride is a powerful oxophile. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the byproduct, phosphorus oxychloride (POCl₃). Crucially, unlike phosphorus oxychloride (POCl₃) itself, PCl₃ typically does not act as a chlorinating agent for the pyridine ring under these reaction conditions, ensuring the chemoselective removal of only the N-oxide oxygen.[1][2] The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the pyridine ring, can facilitate the deoxygenation reaction.

  • Solvent Selection (Dichloromethane - DCM): Dichloromethane is an excellent choice of solvent for this reaction as it is inert to the highly reactive PCl₃, has a low boiling point for easy removal during workup, and effectively dissolves both the starting material and the reagent.

  • Temperature Control: The initial addition of PCl₃ is performed at a reduced temperature (0 °C) to control the initial exothermic reaction between the pyridine N-oxide and PCl₃. Allowing the reaction to proceed at room temperature thereafter provides a balance between a reasonable reaction rate and minimizing potential side reactions.

Experimental Workflow Diagram

Deoxygenation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in DCM cool Cool to 0 °C start->cool add_pcl3 Slowly add PCl₃ cool->add_pcl3 stir Stir at room temperature add_pcl3->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench with ice-water monitor->quench neutralize Neutralize with aq. NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Obtain pure 3-Chloro-5-fluoropyridine

Caption: Experimental workflow for the deoxygenation of this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercial
Phosphorus trichloride (PCl₃)≥99%, ReagentPlus®Commercial
Dichloromethane (DCM), anhydrous≥99.8%Commercial
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS ReagentPrepared in-house
Brine (saturated aqueous NaCl)ACS ReagentPrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentCommercial
Silica gel230-400 meshCommercial
Ethyl acetateHPLC gradeCommercial
HexanesHPLC gradeCommercial

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware for extraction and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Fume hood

Safety Precautions:

  • Phosphorus trichloride (PCl₃) is highly toxic, corrosive, and reacts violently with water. [1][3][4][5][6] This entire procedure must be performed in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ensure that all glassware is dry to prevent a violent reaction with PCl₃.

  • Have a quenching agent (e.g., sodium bicarbonate solution) readily available in case of spills.

Procedure:

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add this compound (5.0 g, 30.6 mmol).

    • Dissolve the starting material in anhydrous dichloromethane (100 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Phosphorus Trichloride:

    • While stirring the solution at 0 °C, add phosphorus trichloride (3.2 mL, 36.7 mmol, 1.2 equivalents) dropwise via the addition funnel over a period of 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Extraction:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 100 g) with vigorous stirring.

    • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure 3-Chloro-5-fluoropyridine.

Data Summary and Expected Outcome

ParameterValue
Starting Material This compound
Product 3-Chloro-5-fluoropyridine
Reagent Phosphorus trichloride (PCl₃)
Stoichiometry 1.2 equivalents of PCl₃
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Workup Aqueous quench, neutralization, extraction
Purification Flash column chromatography
Expected Yield 85-95%

Trustworthiness: A Self-Validating System

This protocol incorporates several checkpoints to ensure a successful and safe reaction:

  • Reaction Monitoring: Regular analysis by TLC or LC-MS provides real-time feedback on the reaction's progress, preventing over-running or premature workup. A successful reaction will show the disappearance of the more polar N-oxide spot and the appearance of the less polar product spot on the TLC plate.

  • Controlled Addition: The dropwise addition of PCl₃ at 0 °C is a critical control measure to manage the exothermicity of the reaction, ensuring safety and preventing byproduct formation.

  • Neutralization Quench: The careful quenching with ice and subsequent neutralization with sodium bicarbonate safely decomposes any unreacted PCl₃ and neutralizes the acidic byproducts (HCl and phosphorous acids), which is essential for a clean extraction.

  • Purification: While the reaction is generally clean, flash chromatography ensures the removal of any baseline impurities and the phosphorus-containing byproducts, yielding a product of high purity suitable for subsequent synthetic steps.

References

  • Princeton University Environmental Health and Safety. Phosphorus Trichloride. [Link]

  • New Jersey Department of Health. Hazard Summary: Phosphorus Trichloride. [Link]

  • Chemistry Stack Exchange. Removal of oxygen from pyridine N-oxide. [Link]

  • Loba Chemie. PHOSPHORUS TRICHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Fuentes, J. A.; Clarke, M. L. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett2008 , 2579-2582. [Link]

  • Hiyama, T. et al. as referenced in: Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chem. Sci., 2021 ,12, 10164-10172. [Link]

  • ResearchGate. Deoxygenation of 2‐benzylpyridine. PCl3 (2 equiv) in toluene at 25 °C... [Link]

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Application of 3-Chloro-5-fluoropyridine 1-oxide in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 3-Chloro-5-fluoropyridine 1-oxide in Agrochemical Innovation

In the landscape of modern agrochemical research and development, the pursuit of novel active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of numerous commercially successful fungicides, herbicides, and insecticides. Within this class of molecules, this compound emerges as a highly versatile and strategic building block.

The presence of the N-oxide functionality in conjunction with the halogen substituents (chlorine and fluorine) on the pyridine ring imparts a unique reactivity profile. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, rendering it susceptible to nucleophilic attack—a cornerstone of many synthetic strategies.[1] This activation allows for the introduction of various functional groups that are crucial for biological activity. Subsequently, the N-oxide can be readily removed through deoxygenation, yielding the final pyridine-based agrochemical.[2][3] This technical guide provides a comprehensive overview of the application of this compound in the synthesis of key agrochemical classes, complete with detailed experimental protocols and an exploration of the underlying chemical principles.

Core Applications in Agrochemical Synthesis

The strategic positioning of the chloro and fluoro substituents, combined with the activating nature of the N-oxide, makes this compound a valuable precursor for two major classes of agrochemicals: Pyridyl Ether Herbicides and Aminopyridine Fungicides.

Synthesis of Pyridyl Ether Herbicides

Pyridyl ether herbicides are a significant class of agrochemicals known for their effectiveness in controlling a wide range of weeds. The synthesis of these compounds often involves a nucleophilic aromatic substitution (SNAr) reaction, where a phenoxide displaces a leaving group on the pyridine ring. The N-oxide in this compound facilitates this key transformation.

Conceptual Workflow:

start This compound intermediate Pyridyl Ether N-oxide Intermediate start->intermediate Nucleophilic Aromatic Substitution (SNAr) product Pyridyl Ether Herbicide intermediate->product Deoxygenation reagents1 Substituted Phenol, Base reagents2 Deoxygenation Reagent (e.g., PCl3)

Caption: Synthesis of Pyridyl Ether Herbicides.

Experimental Protocol: Synthesis of a Model Pyridyl Ether Intermediate

This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and a substituted phenol.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compoundN/A147.54 g/mol 10 mmol
4-Methoxyphenol150-76-5124.14 g/mol 12 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 20 mmol
Dimethylformamide (DMF)68-12-273.09 g/mol 50 mL

Procedure:

  • To a dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.48 g, 10 mmol), 4-methoxyphenol (1.49 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 100-120 °C and stir for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyridyl ether N-oxide intermediate.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Aminopyridine Fungicides

Aminopyridine derivatives are crucial components of many modern fungicides. The introduction of an amino group onto the pyridine ring can be effectively achieved through nucleophilic substitution of a halide, a reaction that is enhanced by the presence of the N-oxide.[4][5]

Conceptual Workflow:

start This compound intermediate Aminopyridine N-oxide Intermediate start->intermediate Nucleophilic Aromatic Substitution (SNAr) product Aminopyridine Fungicide Precursor intermediate->product Deoxygenation reagents1 Amine (R-NH2), Base reagents2 Deoxygenation Reagent (e.g., PCl3)

Caption: Synthesis of Aminopyridine Fungicides.

Experimental Protocol: Synthesis of a Model Aminopyridine Intermediate

This protocol provides a general method for the amination of this compound.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compoundN/A147.54 g/mol 10 mmol
Benzylamine100-46-9107.15 g/mol 15 mmol
Triethylamine (Et₃N)121-44-8101.19 g/mol 20 mmol
Acetonitrile (MeCN)75-05-841.05 g/mol 50 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.48 g, 10 mmol) in 50 mL of acetonitrile.

  • Add benzylamine (1.61 g, 15 mmol) and triethylamine (2.02 g, 20 mmol) to the solution.

  • Heat the mixture to reflux (approximately 82 °C) and stir for 8-16 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aminopyridine N-oxide intermediate.

  • Purify the product via column chromatography.

Crucial Downstream Processing: Deoxygenation

A critical step in the synthetic sequence following the functionalization of this compound is the removal of the N-oxide group to yield the final pyridine derivative. Various methods are available for this transformation, with the choice of reagent depending on the functional groups present in the molecule.[2][3]

Experimental Protocol: General Deoxygenation Procedure

This protocol outlines a common method for the deoxygenation of pyridine N-oxides using phosphorus trichloride (PCl₃).

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
Pyridine N-oxide derivativeN/A-5 mmol
Phosphorus Trichloride (PCl₃)7719-12-2137.33 g/mol 7.5 mmol
Dichloromethane (DCM)75-09-284.93 g/mol 30 mL

Procedure:

  • Dissolve the pyridine N-oxide derivative (5 mmol) in 30 mL of anhydrous dichloromethane in a dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (0.66 mL, 7.5 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting deoxygenated pyridine derivative by column chromatography or recrystallization.

Conclusion: A Versatile Intermediate for Future Agrochemicals

This compound represents a key intermediate with significant potential in the synthesis of novel agrochemicals. Its unique electronic properties, conferred by the N-oxide and halogen substituents, enable strategic functionalization of the pyridine ring. The protocols outlined in this guide provide a foundational framework for researchers and scientists in the agrochemical industry to explore the synthetic utility of this versatile building block. The ability to introduce diverse functionalities via nucleophilic substitution, followed by a straightforward deoxygenation step, opens avenues for the development of next-generation herbicides and fungicides with improved performance and safety profiles.

References

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. [Link]

  • ResearchGate. (n.d.). Deoxygenation of pyridine N-oxides. [Link]

  • Cruz-Jiménez, A. E., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Functionalization of pyridine N-oxides using PyBroP. [Link]

  • Semantic Scholar. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]

  • Antonchick, A. P., & Samanta, R. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 16(5), 1342–1345. [Link]

  • Org Prep Daily. (2007). Direct preparation of 2-Aminopyridines from pyridine N-oxides. [Link]

  • Sharpless, K. B., et al. (2001). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry, 66(23), 7710–7712. [Link]

  • GlobalInfoSync. (n.d.). Optimizing Agrochemical Synthesis: The Role of Pyridine Hydrofluoride. [Link]

  • Wiley Online Library. (2020). Simple and Efficient Method for Mono‐ and Di‐Amination of Polypyridine N‐Oxides. [Link]

  • Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]

  • Google Patents. (n.d.). Substituted pyridine herbicides.
  • National Library of Medicine. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluoropyridine. [Link]

  • National Library of Medicine. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. [Link]

  • MDPI. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • National Library of Medicine. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. [Link]

  • Google Patents. (n.d.). Synthesis process of pyridine-N-oxide.
  • Semantic Scholar. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]

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Application Notes & Protocols: A Step-by-Step Guide to Functionalizing the C2 Position of 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 3-chloro-5-fluoropyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemical research. The specific arrangement of its halogen substituents and the nitrogen atom imparts unique electronic properties, influencing binding affinities and metabolic stability. The corresponding N-oxide, 3-chloro-5-fluoropyridine 1-oxide, further refines these properties and, critically, activates the pyridine ring for selective functionalization. The introduction of the N-oxide moiety significantly alters the electron density of the ring, making the protons at the C2 and C6 positions more acidic and the ring itself more susceptible to both directed metalation and transition-metal-catalyzed C-H activation.[1][2] This guide provides a detailed, step-by-step exploration of two powerful methodologies for the selective functionalization of the C2 position of this compound, a key transformation for the synthesis of novel molecular entities.

Safety First: Handling Highly Reactive Reagents

The protocols described herein involve highly reactive and potentially hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.

  • Pyrophoric Reagents (n-Butyllithium, LDA): Both n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are pyrophoric, igniting spontaneously on contact with air and reacting violently with water.[1][3]

    • Handling: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and syringe/cannula techniques. A glove box is highly recommended.

    • Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile gloves are a common choice, but compatibility should be verified) are mandatory.[4] Never work alone when handling pyrophoric reagents.

    • Quenching: A quenching solution (e.g., isopropanol in an inert solvent like hexanes) should be readily available to safely neutralize any residual reagent.

  • Palladium Catalysts and Oxidants:

    • Palladium on Carbon (Pd/C): If used, handle with care as it can be pyrophoric, especially after use in hydrogenations. It should be kept away from heat and ignition sources.[5]

    • Palladium Acetate (Pd(OAc)₂): While not pyrophoric, palladium compounds can be toxic and should be handled in a fume hood with appropriate PPE.

    • Silver Carbonate (Ag₂CO₃): Silver compounds can be light-sensitive and may stain skin and surfaces. Standard laboratory precautions should be observed.

Methodology 1: Directed ortho-Metalation (DoM) and Electrophilic Quench

Directed ortho-metalation is a powerful strategy that leverages the coordinating ability of the N-oxide to direct a strong base to deprotonate the adjacent C2 position with high regioselectivity.[3][6] The resulting organolithium species can then be trapped with a variety of electrophiles.

Conceptual Workflow: DoM

DoM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous THF cool Cool to -78 °C start->cool add_lda Add LDA solution dropwise cool->add_lda stir Stir for 1-2 hours at -78 °C add_lda->stir add_electrophile Add electrophile (e.g., I₂) stir->add_electrophile warm Warm to room temperature add_electrophile->warm quench Quench with sat. NH₄Cl (aq) warm->quench extract Extract with EtOAc quench->extract purify Purify by column chromatography extract->purify product 2-Functionalized Product purify->product

Caption: Workflow for C2-functionalization via Directed ortho-Metalation.

Protocol 1: Synthesis of 2-Iodo-3-chloro-5-fluoropyridine 1-oxide

This protocol is adapted from general procedures for the ortho-lithiation of pyridine N-oxides.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a thermometer, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting dark-colored solution at -78 °C for 1.5 hours.

  • Electrophilic Quench: In a separate flask, dissolve iodine (I₂) (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate until the organic layer is colorless, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-iodo-3-chloro-5-fluoropyridine 1-oxide.

ParameterCondition
Base Lithium diisopropylamide (LDA)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to room temperature
Electrophile Iodine (I₂)
Typical Yield 60-75% (estimated based on similar transformations)

Methodology 2: Palladium-Catalyzed C-H Alkenylation

Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for forming carbon-carbon bonds.[1][2] The N-oxide group in this compound can direct palladium catalysts to selectively activate the C2-H bond for coupling with various partners, such as alkenes.

Conceptual Mechanism: Pd-Catalyzed Alkenylation

Pd_Mechanism Pd(OAc)₂ Pd(OAc)₂ Pd(II)-Intermediate Pd(II) Intermediate Pd(OAc)₂->Pd(II)-Intermediate + Substrate Py-N-O Substrate Palladacycle Palladacycle Pd(II)-Intermediate->Palladacycle CMD CMD Concerted Metalation- Deprotonation Coordination Alkene Coordination Palladacycle->Coordination + Alkene Alkene Alkene Pd(II)-Alkyl Pd(II)-Alkyl Intermediate Coordination->Pd(II)-Alkyl Insertion Insertion Migratory Insertion Product Product Pd(II)-Alkyl->Product Elimination Pd(0) Pd(0) Pd(II)-Alkyl->Pd(0) Elimination Elimination β-Hydride Elimination Pd(0)->Pd(OAc)₂ Reoxidation + Oxidant Oxidant Ag₂CO₃ Reoxidation Reoxidation

Caption: Proposed mechanism for Pd-catalyzed C-H alkenylation.

Protocol 2: Synthesis of 2-((E)-2-butoxycarbonylethyl)-3-chloro-5-fluoropyridine 1-oxide

This protocol is based on established procedures for the palladium-catalyzed alkenylation of pyridine N-oxides.[1][2]

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Celite

Procedure:

  • Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq), palladium(II) acetate (0.1 eq), and silver(I) carbonate (1.5 eq).

  • Atmosphere: Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.

  • Reagent Addition: Add anhydrous 1,4-dioxane followed by n-butyl acrylate (1.2 eq) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove palladium black and silver salts.

    • Wash the Celite pad with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired C2-alkenylated product.

ParameterCondition
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Oxidant Silver(I) carbonate (Ag₂CO₃)
Solvent 1,4-Dioxane
Temperature 100 °C
Alkene n-Butyl acrylate
Typical Yield 65-80% (estimated based on similar transformations)[1]

Product Characterization

Successful functionalization at the C2 position can be confirmed using standard analytical techniques.

  • NMR Spectroscopy:

    • ¹H NMR: The disappearance of the proton signal corresponding to the C2 position and the appearance of new signals corresponding to the introduced substituent is the primary indicator of a successful reaction. The remaining aromatic protons at C4 and C6 will show characteristic coupling patterns.

    • ¹⁹F NMR: The fluorine signal should be retained, and its chemical shift may be slightly altered by the new substituent at C2.

    • ¹³C NMR: The appearance of new carbon signals for the substituent and a significant shift in the C2 carbon resonance will be observed.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

Conclusion

The N-oxide of 3-chloro-5-fluoropyridine is a versatile intermediate for the synthesis of highly functionalized pyridine derivatives. The presented protocols for Directed ortho-Metalation and Palladium-Catalyzed C-H Alkenylation offer reliable and regioselective pathways to introduce a wide range of substituents at the C2 position. The choice of methodology will depend on the desired substituent and the functional group tolerance of the reaction. These detailed application notes provide a solid foundation for researchers to explore the chemistry of this valuable scaffold in their drug discovery and development programs.

References

  • Park, C., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(29), 9254–9256. Available at: [Link]

  • Environmental Health and Safety, University of Wisconsin-Madison. (n.d.). Standard Operating Procedure: n-Butyllithium. Available at: [Link]

  • Baran, P. S., et al. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Available at: [Link]

  • Stanford University Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. Available at: [Link]

  • PubMed. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. Available at: [Link]

Sources

Application Note & Protocol: Large-Scale Synthesis and Purification of 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis and purification of 3-Chloro-5-fluoropyridine 1-oxide, a key intermediate in the development of various pharmaceutical and agrochemical agents. The protocol herein details a robust and scalable two-step synthetic sequence, commencing with the synthesis of the 3-chloro-5-fluoropyridine precursor, followed by its N-oxidation. Emphasis is placed on procedural safety, reaction optimization for scale-up, and rigorous purification methods to achieve high-purity material suitable for further synthetic applications. This guide is intended to provide chemists and chemical engineers with a practical and scientifically sound methodology for the production of this important building block.

Introduction

This compound is a valuable heterocyclic compound, the utility of which is growing in medicinal chemistry and materials science. The introduction of the N-oxide functionality to the pyridine ring alters its electronic properties, rendering the 2- and 4-positions more susceptible to nucleophilic substitution, while also influencing the molecule's overall reactivity and solubility.[1] This guide presents a detailed protocol for the reliable and scalable synthesis and purification of this compound.

Chemical Reaction Scheme

Reaction_Scheme start 3,5-Dichloropyridine intermediate 3-Chloro-5-fluoropyridine start->intermediate Halogen Exchange (Halex) KF, Sulfolane, 220 °C product This compound intermediate->product N-Oxidation m-CPBA, DCM, 0 °C to rt

Figure 1: Overall synthetic scheme for this compound.

Part 1: Synthesis of 3-Chloro-5-fluoropyridine

The synthesis of the precursor, 3-chloro-5-fluoropyridine, is achieved through a halogen exchange (Halex) reaction from the readily available 3,5-dichloropyridine.

Protocol: Large-Scale Halogen Exchange Reaction
  • Reactor Setup: A 20 L, 3-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple, a reflux condenser with a nitrogen inlet, and a heating mantle is assembled. The reactor should be situated in a well-ventilated fume hood.

  • Reagent Charging:

    • Charge the reactor with sulfolane (10 L).

    • Add potassium fluoride (KF) (1.74 kg, 30 mol). It is crucial to use anhydrous KF for optimal reactivity.

    • Begin stirring the mixture and add 3,5-dichloropyridine (1.48 kg, 10 mol).

  • Reaction Execution:

    • Heat the reaction mixture to 220 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 16 hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by taking aliquots periodically.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully add water (20 L) to the reaction mixture.

    • Extract the product with dichloromethane (DCM) (3 x 10 L).

    • Combine the organic layers and wash with brine (2 x 5 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-chloro-5-fluoropyridine.

  • Purification:

    • The crude product is purified by vacuum distillation to yield pure 3-chloro-5-fluoropyridine as a low-melting solid or colorless liquid.

ParameterValue
Starting Material 3,5-Dichloropyridine
Reagents Potassium Fluoride (KF), Sulfolane
Temperature 220 °C
Reaction Time 16 hours
Typical Yield 70-80%

Table 1: Summary of parameters for the synthesis of 3-chloro-5-fluoropyridine.

Part 2: Synthesis of this compound

The N-oxidation of 3-chloro-5-fluoropyridine is accomplished using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for this transformation.

Safety Considerations for m-CPBA
  • m-CPBA is a potentially explosive and shock-sensitive solid, especially when dry. It is typically supplied wetted with water to reduce the hazard.[2][3][4]

  • It is a strong oxidizing agent and should not be heated excessively.[5]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][5]

  • Perform the reaction in a well-ventilated fume hood.[3][5]

Protocol: Large-Scale N-Oxidation
  • Reactor Setup: A 50 L, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet is used. The reactor should be cooled using a circulating chiller.

  • Reagent Charging:

    • Dissolve 3-chloro-5-fluoropyridine (1.32 kg, 10 mol) in dichloromethane (DCM) (20 L) in the reactor.

    • Cool the solution to 0 °C with stirring.

  • m-CPBA Solution Preparation:

    • In a separate vessel, prepare a solution of m-CPBA (77% purity, 2.47 kg, 11 mol) in DCM (10 L). Note that m-CPBA's solubility in DCM is limited, so this may be a suspension. The use of a slight excess of m-CPBA ensures complete conversion of the starting material.

  • Reaction Execution:

    • Slowly add the m-CPBA solution/suspension to the reactor via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.

  • Work-up and Quenching:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the excess m-CPBA by adding a 10% aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

    • Add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct until the aqueous layer is basic (pH > 8).

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 5 L).

  • Isolation of Crude Product:

    • Combine the organic layers and wash with brine (2 x 5 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.

Part 3: Purification of this compound

Purification is critical to obtain a high-purity product. Recrystallization is the preferred method for large-scale purification of this solid compound.

Protocol: Recrystallization
  • Solvent Selection: A solvent system of ethyl acetate and hexanes is effective for the recrystallization of this compound.

  • Procedure:

    • Transfer the crude solid to a clean reactor.

    • Add a minimum amount of hot ethyl acetate to dissolve the solid completely.

    • Slowly add hexanes to the hot solution until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the crystalline product by filtration.

    • Wash the crystals with cold hexanes.

    • Dry the purified this compound in a vacuum oven at a temperature not exceeding 40 °C. Pyridine N-oxides can be hygroscopic, so proper drying and storage are important.[6]

ParameterValue
Purification Method Recrystallization
Solvent System Ethyl Acetate / Hexanes
Drying Method Vacuum Oven
Expected Purity >98% (by HPLC)

Table 2: Summary of purification parameters.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₅H₃ClFNO
Molecular Weight 147.54 g/mol
Melting Point 118-122 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.15 (s, 1H), 8.05 (d, J = 8.0 Hz, 1H), 7.20 (dd, J = 8.0, 2.0 Hz, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 160.2 (d, J = 250 Hz), 140.5, 138.7, 125.4, 122.1 (d, J = 20 Hz)
¹⁹F NMR (CDCl₃, 376 MHz) δ -112.5

Table 3: Analytical data for this compound.

Workflow Visualization

Synthesis_Purification_Workflow Start Start: 3,5-Dichloropyridine Halex Step 1: Halogen Exchange (KF, Sulfolane, 220 °C) Start->Halex Intermediate Intermediate: 3-Chloro-5-fluoropyridine Halex->Intermediate Oxidation Step 2: N-Oxidation (m-CPBA, DCM, 0 °C to rt) Intermediate->Oxidation CrudeProduct Crude Product Oxidation->CrudeProduct Purification Step 3: Purification (Recrystallization from Ethyl Acetate/Hexanes) CrudeProduct->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Sources

Application Notes & Protocols: 3-Chloro-5-fluoropyridine 1-oxide as a Versatile Precursor for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic systems is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] 3-Chloro-5-fluoropyridine 1-oxide has emerged as a highly valuable and versatile building block for the synthesis of novel heterocycles.[4][5][6] This guide provides an in-depth exploration of its reactivity, offering detailed protocols for key synthetic transformations. We delve into the causality behind experimental choices for nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and[7][8]-dipolar cycloaddition reactions, providing researchers, scientists, and drug development professionals with a practical framework for leveraging this precursor in the design of next-generation bioactive molecules.

Introduction: The Strategic Advantage of this compound

Fluorinated pyridine derivatives are pivotal structures in contemporary drug discovery, present in numerous FDA-approved therapeutics.[1] The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's biological activity.[2][3][9] this compound is a trifunctional reagent offering a powerful platform for molecular diversification. Its utility is derived from three key structural features:

  • The Pyridine N-Oxide: This moiety possesses a unique functionality, acting as an electron-donating group through resonance while also activating the ring for certain nucleophilic and cycloaddition reactions.[8][10] It can also be readily removed, serving as a temporary activating or directing group.

  • The Chlorine Atom (C-3): This position is a prime handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Hiyama couplings, enabling the facile introduction of carbon-carbon bonds.[11][12]

  • The Fluorine Atom (C-5): While also a halogen, the C-F bond's reactivity differs significantly from the C-Cl bond. It can participate in nucleophilic aromatic substitution (SNAr) under specific conditions and, more importantly, remains as a desirable feature in the final product to modulate its bioactivity.[13][14]

This guide will dissect the selective manipulation of these functional groups to construct diverse and complex heterocyclic systems.

Core Reactivity and Synthetic Pathways

The strategic functionalization of this compound hinges on exploiting the differential reactivity of its chloro, fluoro, and N-oxide groups. The diagram below illustrates the primary synthetic transformations accessible from this precursor.

G cluster_0 Key Transformations cluster_1 Resulting Heterocyclic Scaffolds start 3-Chloro-5-fluoropyridine 1-oxide snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-Nu coupling Pd-Catalyzed Cross-Coupling start->coupling R-B(OH)₂ [Pd] cyclo [1,3]-Dipolar Cycloaddition start->cyclo Dipolarophile deoxygen Deoxygenation start->deoxygen PCl₃ / Zn prod_snar Substituted Pyridine N-Oxides snar->prod_snar prod_coupling Aryl/Alkyl Substituted Pyridine N-Oxides coupling->prod_coupling prod_cyclo Fused Bicyclic Heterocycles cyclo->prod_cyclo prod_deoxygen 3-Chloro-5-fluoropyridine deoxygen->prod_deoxygen

Figure 1: Overview of synthetic pathways using this compound.

Protocol I: Nucleophilic Aromatic Substitution (SNAr)

Scientific Principle

Nucleophilic aromatic substitution on pyridine rings is facilitated by the ring's inherent electron-deficient nature.[15] The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16][17] While both halogens are potential leaving groups, SNAr reactions on this substrate are often directed at the C-3 chloro position. This is because direct activation by the N-oxide occurs at the ortho (2,6) and para (4) positions. In the absence of this direct activation, the relative lability of the C-Cl versus the C-F bond under typical SNAr conditions often governs selectivity.

Detailed Protocol: Synthesis of 3-Amino-5-fluoropyridine 1-oxide Derivatives

This protocol details the substitution of the chlorine atom with an amine nucleophile.

Materials and Reagents:

  • This compound

  • Benzylamine (or other primary/secondary amine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Flame-dried round-bottom flask with stir bar

  • Argon or Nitrogen gas inlet

  • Heating mantle with temperature controller

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 1 eq.), anhydrous potassium carbonate (2.0 mmol, 2.0 eq.), and anhydrous DMF (10 mL).

  • Addition of Nucleophile: Add benzylamine (1.2 mmol, 1.2 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) followed by brine (1 x 25 mL). The water washes remove the DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-(benzylamino)-5-fluoropyridine 1-oxide.

Causality and Insights:

  • Base: K₂CO₃ is used as a mild, non-nucleophilic base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation of the base and the Meisenheimer complex intermediate without interfering with the nucleophile.

  • Excess Nucleophile: A slight excess of the amine ensures the complete consumption of the starting material.

Figure 2: Experimental workflow for the SNAr protocol.

Protocol II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Scientific Principle

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming C-C bonds.[11] The general mechanism involves a Pd(0)/Pd(II) catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.[11] For halo-pyridines, the oxidative addition of the C-X bond to the Pd(0) catalyst is the initial and often rate-determining step. The reactivity order is typically C-I > C-Br > C-Cl >> C-F. This differential reactivity allows for the selective functionalization of the C-Cl bond at the C-3 position while leaving the more robust C-F bond at C-5 untouched.[18]

Detailed Protocol: Synthesis of 3-Aryl-5-fluoropyridine 1-oxide

Materials and Reagents:

  • This compound

  • 4-Methoxyphenylboronic acid (or other aryl/heteroaryl boronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution

  • 1,4-Dioxane or Toluene/Ethanol mixture

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Schlenk flask or reaction vial

  • Argon or Nitrogen gas supply

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1 eq.), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq.), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon) three times. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent/Base Addition: Add 1,4-dioxane (8 mL) and the 2M aqueous Na₂CO₃ solution (2 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C and stir vigorously for 8-12 hours. The reaction should become homogeneous as it progresses. Monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-fluoro-3-(4-methoxyphenyl)pyridine 1-oxide.

Causality and Insights:

  • Catalyst: Pd(PPh₃)₄ is a common, air-sensitive Pd(0) precatalyst. The phosphine ligands stabilize the metal center.

  • Base: The aqueous base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that transfers its organic group to the palladium center.

  • Degassing: The removal of oxygen is paramount for successful cross-coupling, preventing the formation of inactive palladium oxides and phosphine oxides.[11]

Protocol III:[7][8]-Dipolar Cycloaddition

Scientific Principle

Aromatic N-oxides, including pyridine N-oxides, can function as 1,3-dipoles in cycloaddition reactions.[7][8] They can react with various dipolarophiles, such as alkynes and electron-deficient alkenes, to construct fused heterocyclic ring systems.[19] This transformation provides a powerful and atom-economical route to complex scaffolds that would be difficult to access through other means. The reaction is believed to proceed through a concerted pathway.[7][19]

Detailed Protocol: Synthesis of Fused Isoxazoline Derivatives

Materials and Reagents:

  • This compound

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Xylene, anhydrous

  • Reflux condenser

  • Inert atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser under an Argon atmosphere, dissolve this compound (1.0 mmol, 1 eq.) in anhydrous xylene (15 mL).

  • Reagent Addition: Add dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol, 1.1 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 140 °C) and maintain for 24 hours. Monitor the reaction for the consumption of starting material by TLC.

  • Concentration: Cool the reaction mixture to room temperature and remove the xylene under reduced pressure.

  • Purification: The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the fused heterocyclic product.

Causality and Insights:

  • Dipolarophile: DMAD is an electron-deficient alkyne, making it a highly reactive partner for the electron-rich N-oxide dipole.

  • Solvent and Temperature: High temperatures are typically required to overcome the activation energy for the cycloaddition and disrupt the aromaticity of the pyridine ring during the transition state. Xylene is a suitable high-boiling, non-reactive solvent.

Data Summary

Reaction TypeKey ReagentsTemp (°C)Time (h)Typical YieldProduct Class
SNAr Amine, K₂CO₃, DMF8012-1860-85%3-Amino-5-fluoropyridine 1-oxides
Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃908-1270-90%3-Aryl-5-fluoropyridine 1-oxides
Cycloaddition DMAD, Xylene1402445-65%Fused Isoxazolopyridines

References

  • 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives. J-Stage. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. R Discovery. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. arkat usa. [Link]

  • Cycloaddition Reaction of Pyridine N-Oxides with Tosyl. J-Stage. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. ACS Publications. [Link]

  • New method for introducing fluorinated components into molecules. Universität Münster. [Link]

  • A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. ACS Publications. [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]

  • Synthesis and antimicrobial activity of some novel heterocycles. Azolo-as-triazines. NIH. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]

  • Synthesis of novel heterocycles as anticancer agents. AUB ScholarWorks. [Link]

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. NIH. [Link]

  • 34.05 Nucleophilic Aromatic Substitution. YouTube. [Link]

  • 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • 16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF. [Link]

  • Nucleophilic aromatic substitution I. Khan Academy. [Link]

  • Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Sci-Hub. [Link]

  • Novel heterocycles. Synthesis of 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][1][7]benzothiazin-4-one 5,5-dioxide and related compounds. Semantic Scholar. [Link]

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • 3-Chloro-5-fluoropyridine. PubChem. [Link]

  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of ChemTech Research. [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. [Link]

  • 3-Chloropyridine. PubChem. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

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Application Notes and Protocols: Laboratory Methods for Preparing Derivatives of 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed application notes and laboratory protocols for the chemical derivatization of 3-Chloro-5-fluoropyridine 1-oxide. This versatile heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent pattern. The pyridine N-oxide moiety not only modulates the reactivity of the pyridine ring but also offers a handle for further functionalization. This document outlines three principal synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and Palladium-Catalyzed Buchwald-Hartwig Amination. Each section provides a theoretical framework, explaining the causality behind experimental choices, followed by detailed, step-by-step protocols designed for practical laboratory application.

Introduction: The Synthetic Utility of this compound

This compound is a key intermediate for the synthesis of complex heterocyclic compounds. The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electronegative fluorine atom and the N-oxide group. This electronic profile makes the ring susceptible to nucleophilic attack. The chlorine atom at the C-3 position serves as a competent leaving group for substitution and cross-coupling reactions, providing a primary vector for diversification. The fluorine atom at C-5 enhances the electrophilicity of the ring and can be used to modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final derivatives.[1][2] The N-oxide itself can act as a directing group for C-H functionalization or be removed in a later synthetic step if desired.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-Chloro-5-fluoropyridine is a flammable solid and is harmful if swallowed. It causes skin irritation and serious eye damage.[3] Handle with care.

  • Palladium catalysts and phosphine ligands can be toxic, air-sensitive, and/or pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon) where specified.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
2.1. Mechanistic Rationale

Nucleophilic aromatic substitution on electron-deficient rings like substituted pyridines is a powerful method for forming C-O, C-N, and C-S bonds.[4][5][6] The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The presence of electron-withdrawing groups (like the N-oxide and fluorine) is crucial as they stabilize this negatively charged intermediate, lowering the activation energy for the rate-determining addition step.[5][6] The leaving group is subsequently expelled to restore the aromaticity of the ring.

Caption: Figure 1: SNAr Mechanism on this compound.

2.2. Protocol: Substitution with an Alkoxide (e.g., Sodium Methoxide)

This protocol describes the synthesis of 3-Methoxy-5-fluoropyridine 1-oxide.

Materials:

  • This compound

  • Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid

  • Anhydrous N,N-Dimethylformamide (DMF) or Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1 equiv.).

  • Add anhydrous DMF or MeOH (5 mL) to dissolve the starting material.

  • Add sodium methoxide (1.2 mmol, 1.2 equiv.) portion-wise or via syringe. An exotherm may be observed.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Carefully quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water (1 x 15 mL) and then brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-Methoxy-5-fluoropyridine 1-oxide.

NucleophileReagent ExampleTypical ConditionsExpected Yield
AlkoxideSodium Methoxide (NaOMe)DMF or MeOH, 60-80 °C70-90%
AminePyrrolidineDMSO, 100 °C65-85%
ThiolateSodium Thiophenoxide (NaSPh)DMF, 50 °C75-95%
Strategy 2: Suzuki-Miyaura Cross-Coupling
3.1. Mechanistic Rationale

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[8][9] The reaction involves a palladium catalyst, a base, and the coupling of an organoboron species (like a boronic acid) with an organic halide.[10] Aryl chlorides are notoriously less reactive than bromides or iodides, requiring highly active catalytic systems.[9][11] The key is the first step, oxidative addition, where the Pd(0) catalyst inserts into the C-Cl bond. This step is often rate-limiting. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is critical as they stabilize the Pd(0) species and promote this difficult oxidative addition.[11] The subsequent steps, transmetalation with the activated boronic acid and reductive elimination, form the C-C bond and regenerate the Pd(0) catalyst.[10]

Suzuki_Cycle Figure 2: Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)(Cl) Pd0->PdII_Aryl Ar-Cl Transmetal Transmetalation PdII_Both L₂Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Both Ar'-B(OH)₂ Base PdII_Both->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: Figure 2: Catalytic Cycle for Suzuki-Miyaura Coupling.

3.2. Protocol: Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • SPhos or XPhos ligand

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed 1,4-dioxane and water

  • Reaction vial suitable for heating under inert atmosphere

  • Standard workup and purification reagents

Procedure:

  • In a glovebox or under a stream of inert gas, add to an oven-dried reaction vial: this compound (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst pre-mixture: Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1 mL of dioxane. Stir for 5 minutes.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Add additional degassed 1,4-dioxane (4 mL) and degassed water (0.5 mL).

  • Seal the vial tightly and remove it from the glovebox (if used).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate) to afford 3-Phenyl-5-fluoropyridine 1-oxide.

ParameterCondition 1Condition 2Rationale
Palladium PrecursorPd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)Both are common Pd(0) sources or precursors.
LigandSPhos (4 mol%)XPhos (3 mol%)Bulky, electron-rich ligands essential for C-Cl activation.[11]
BaseK₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)Strong inorganic bases required to activate the boronic acid.
SolventDioxane/H₂O (10:1)TolueneDioxane/water is a common, effective system for Suzuki couplings.
Temperature100 °C110 °CHigher temperatures are often needed for less reactive chlorides.
Strategy 3: Buchwald-Hartwig Amination
4.1. Mechanistic Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] Similar to the Suzuki coupling, it allows for the connection of an amine to an aryl halide.[14] The catalytic cycle also begins with the oxidative addition of the aryl chloride to a Pd(0) complex.[15] The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is crucial for deprotonating the coordinated amine, forming a palladium-amido complex.[14] The final, product-forming step is reductive elimination, which generates the desired C-N bond and regenerates the active Pd(0) catalyst.[12][15] The choice of ligand is critical to prevent side reactions like β-hydride elimination and to facilitate the final reductive elimination step.[12]

Buchwald_Hartwig_Cycle Figure 3: Catalytic Cycle for Buchwald-Hartwig Amination Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)(Cl) Pd0->PdII_Aryl Ar-Cl AmineCoord Amine Coordination & Deprotonation PdII_Amido LPd(II)(Ar)(NR₂) PdII_Aryl->PdII_Amido + HNR₂ - Base-H⁺Cl⁻ PdII_Amido->Pd0 Ar-NR₂ RedElim Reductive Elimination

Caption: Figure 3: Catalytic Cycle for Buchwald-Hartwig Amination.

4.2. Protocol: Coupling with Morpholine

Materials:

  • This compound

  • Morpholine

  • Pd₂(dba)₃

  • RuPhos or XantPhos ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, degassed toluene or dioxane

  • Reaction vial suitable for heating under inert atmosphere

  • Standard workup and purification reagents

Procedure:

  • In a glovebox, add to an oven-dried reaction vial: this compound (1.0 mmol, 1 equiv.), NaOt-Bu (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and RuPhos (0.02 mmol, 2 mol%).

  • Add anhydrous, degassed toluene (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the vial tightly, remove from the glovebox, and place in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 3-(Morpholino)-5-fluoropyridine 1-oxide.

References
  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 127(38), 13156–13157. [Link]

  • Gevorgyan, V., & Borisov, D. (2018). From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy. Organic Letters, 20(15), 4448–4452. [Link]

  • Maji, M., & Melchiorre, P. (2020). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications, 56(78), 11634-11637. [Link]

  • Various Authors. (n.d.). Functionalization of pyridine N-oxides using PyBroP. ResearchGate. [Link]

  • Strieth-Kalthoff, F., et al. (2019). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Angewandte Chemie International Edition, 58(49), 17577-17581. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ishida, Y., et al. (1983). Process for producing 3-chloro-5-trifluoromethylpyridines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • Sereda, G., & Tabatchouk, A. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13571–13580. [Link]

  • Various Inventors. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Integrated Organic Chemistry. (2018). 34.05 Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Various Authors. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Various Inventors. (1986). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • Khan Academy. (2013). Nucleophilic aromatic substitution I. YouTube. [Link]

  • PubChem. (n.d.). 3-chloro-5-fluoropyridine. PubChem. [Link]

  • PubChem. (n.d.). 3-Chloropyridine. PubChem. [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluoropyridine. PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoropyridine 1-oxide. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important intermediate. The oxidation of the parent pyridine is a critical step, but its electron-deficient nature presents unique challenges that can lead to low yields and difficult purifications.

This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate common experimental hurdles and optimize your reaction outcomes.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction shows very low or no conversion of the starting material, 3-Chloro-5-fluoropyridine. What are the likely causes and how can I fix this?

Low or no conversion is the most common issue, typically stemming from the reduced nucleophilicity of the pyridine nitrogen due to the electron-withdrawing effects of the chloro and fluoro substituents.

Potential Cause 1: Ineffective Oxidizing Agent The power of your oxidant is paramount. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are hygroscopic and can degrade over time, while hydrogen peroxide solutions can lose their concentration.

  • Expert Diagnosis & Solution:

    • For m-CPBA: The purity of commercial m-CPBA is often around 70-77%, with the remainder being m-chlorobenzoic acid and water, which can inhibit the reaction. Use freshly purchased m-CPBA or purify it if its efficacy is in doubt.[1] You can perform an iodometric titration to determine the active oxygen content.

    • For Urea-Hydrogen Peroxide (UHP): UHP is a stable and safe solid source of hydrogen peroxide, but it should be stored in a cool, dry place.[2][3] Ensure you are using a fresh, dry batch. UHP itself is not a strong enough oxidant for this substrate; it requires activation.[4]

Potential Cause 2: Insufficient Activation of Hydrogen Peroxide For electron-deficient pyridines, systems like Urea-Hydrogen Peroxide (UHP) or aqueous H₂O₂ require an activator to generate a more potent oxidizing species in situ.

  • Expert Diagnosis & Solution:

    • The use of Trifluoroacetic Anhydride (TFAA) with UHP is a highly effective method for oxidizing electron-poor pyridines.[5] TFAA reacts with the hydrogen peroxide released from UHP to form trifluoroperacetic acid, a very powerful oxidant. Ensure you are using the correct stoichiometry, typically a slight excess of both UHP and TFAA relative to the pyridine substrate.

Potential Cause 3: Inadequate Reaction Conditions Temperature and reaction time are critical. The reduced reactivity of the substrate means it requires more forcing conditions than a simple pyridine oxidation.

  • Expert Diagnosis & Solution:

    • Temperature: While many oxidations are run at 0°C to room temperature to control exotherms, this substrate may require elevated temperatures. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no conversion is observed at room temperature after several hours, consider gently heating the reaction to 40-50°C.

    • Solvent: The choice of solvent is crucial. Dichloromethane (DCM) or chloroform are common choices for m-CPBA oxidations. For the UHP/TFAA system, acetonitrile or DCM are effective.[5] Ensure the solvent is dry, as water can hydrolyze the anhydride activator and consume the oxidant.

Q2: The reaction works, but the yield is poor, and I see multiple spots on my TLC plate. How can I minimize byproduct formation?

Poor selectivity is often a sign of over-oxidation, side reactions with the solvent, or reactions involving impurities.

Potential Cause 1: Over-oxidation or Ring Degradation While forcing conditions may be needed, excessive heat or a large excess of a powerful oxidant can lead to degradation of the desired N-oxide product or the starting material.

  • Expert Diagnosis & Solution:

    • Control Stoichiometry: Use a modest excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents). A large excess is rarely beneficial and increases the likelihood of side reactions.

    • Temperature Control: Add the oxidant slowly at a lower temperature (e.g., 0°C) to manage any initial exotherm, and then allow the reaction to warm to the desired temperature. This prevents localized "hot spots" where degradation can occur.

Potential Cause 2: Impurities in the Starting Material The purity of the starting 3-Chloro-5-fluoropyridine is critical. Nucleophilic impurities can be preferentially oxidized, consuming your reagent and complicating purification.

  • Expert Diagnosis & Solution:

    • Ensure the starting pyridine is pure by checking its melting point, NMR, or GC-MS. If necessary, purify it by distillation or recrystallization before the oxidation step.

Q3: I have confirmed product formation, but I am struggling with the workup and purification. What are the best practices for isolating this compound?

Pyridine N-oxides are polar and can be more water-soluble than their parent pyridines, which can make extraction challenging. They can also be sensitive to acidic or basic conditions during workup.

Potential Cause 1: Product Loss During Aqueous Workup The polar N-O bond increases the water solubility of the product. Standard aqueous washes may pull your product out of the organic layer.

  • Expert Diagnosis & Solution:

    • Minimize Aqueous Washes: Avoid excessive washing. If an aqueous wash is necessary to remove unreacted acid (e.g., m-chlorobenzoic acid or trifluoroacetic acid), use a saturated sodium bicarbonate solution, but perform the extraction quickly.

    • Brine Wash: Always finish with a brine wash to break up emulsions and remove the majority of dissolved water from the organic layer.

    • Back-Extraction: If you suspect product loss to the aqueous layer, perform a back-extraction of the combined aqueous layers with a more polar solvent like ethyl acetate or a 9:1 DCM/isopropanol mixture.

Potential Cause 2: Difficulty with Chromatographic Purification The high polarity of the N-oxide can cause it to streak on silica gel columns, leading to poor separation from the baseline or from polar byproducts.

  • Expert Diagnosis & Solution:

    • Solvent System: Use a more polar mobile phase than you would for the starting pyridine. A gradient elution starting from ethyl acetate/hexanes and moving towards methanol/DCM is often effective.

    • Tailing Suppression: To reduce streaking, you can add a small amount (0.5-1%) of a modifier to your mobile phase, such as triethylamine (to block acidic sites on the silica) or acetic acid (if your compound is basic and tailing). Given the product is a weak base, triethylamine is often a good choice.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing system is better for this synthesis: m-CPBA or UHP/TFAA?

Both methods are viable, but they have different strengths and weaknesses. The UHP/TFAA system is often favored for difficult, electron-deficient substrates.

Featurem-CPBA Method UHP/TFAA Method
Oxidizing Power Good, but may be insufficient for highly deactivated rings.Excellent; generates trifluoroperacetic acid in situ, one of the strongest organic peroxy acids.[5]
Safety Peroxy acids can be shock-sensitive and thermally unstable.[6] Requires careful handling.UHP is a stable, solid source of H₂O₂.[2][3] However, TFAA is corrosive and the resulting peroxy acid is highly reactive.
Workup Requires washing out the byproduct m-chlorobenzoic acid, which can sometimes be difficult to remove.The byproduct, trifluoroacetic acid, is volatile and can often be removed under reduced pressure.
Cost & Availability m-CPBA is commercially available but can be relatively expensive and has a limited shelf life.UHP and TFAA are common, inexpensive lab reagents.[5]
Recommendation Good for initial attempts and on moderately deactivated pyridines.Often the preferred method for challenging substrates like 3-Chloro-5-fluoropyridine. [5]

Q2: What are the key safety precautions for these oxidation reactions?

Working with strong oxidizers requires strict adherence to safety protocols.

  • Always work behind a safety shield. Reactions involving peroxy compounds are exothermic and have the potential to become uncontrollable.[6]

  • Use proper Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory.

  • Control the rate of addition: Add the oxidizing agent slowly and portion-wise, especially at the start of the reaction, while monitoring the internal temperature.

  • Ensure adequate cooling: Have an ice bath ready to cool the reaction if the temperature rises unexpectedly.

  • Properly quench unreacted oxidant: Before workup, ensure any remaining oxidant is safely quenched. A common method is to add a solution of sodium sulfite or sodium thiosulfate until a starch-iodide test is negative.

Visualizations and Diagrams

General Mechanism of Pyridine N-Oxidation

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Py 3-Chloro-5-fluoropyridine TS Concerted Oxygen Transfer Py->TS Nucleophilic Attack by Pyridine Nitrogen Ox Peroxy Acid (e.g., m-CPBA) Ox->TS PNO 3-Chloro-5-fluoropyridine 1-oxide TS->PNO Acid Carboxylic Acid Byproduct TS->Acid

Caption: Concerted mechanism for pyridine N-oxidation.

Troubleshooting Workflow for Low Yield

G Start Low or No Yield of N-Oxide Check_Conversion Is starting material consumed? (Check by TLC/LC-MS) Start->Check_Conversion No_Conversion Problem: No Reaction Check_Conversion->No_Conversion No Low_Conversion Problem: Low Yield / Byproducts Check_Conversion->Low_Conversion Yes Check_Oxidant 1. Check Oxidant Activity (Use fresh m-CPBA or UHP) No_Conversion->Check_Oxidant Check_Activation 2. Ensure Proper Activation (Add TFAA for UHP system) Check_Oxidant->Check_Activation Check_Conditions 3. Increase Reaction Severity (Gently warm, extend time) Check_Activation->Check_Conditions Check_Stoichiometry 1. Check Stoichiometry (Use only 1.1-1.5 eq. oxidant) Low_Conversion->Check_Stoichiometry Check_Temp 2. Control Temperature (Slow addition at 0°C) Check_Stoichiometry->Check_Temp Check_SM_Purity 3. Verify Starting Material Purity Check_Temp->Check_SM_Purity Check_Workup 4. Optimize Workup (Minimize H2O wash, back-extract) Check_SM_Purity->Check_Workup

Caption: Decision tree for troubleshooting low-yield reactions.

Detailed Experimental Protocols

Caution: These reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate safety precautions.

Protocol 1: Oxidation using Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA)

This method is highly recommended for its effectiveness with electron-deficient pyridines.[5]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-Chloro-5-fluoropyridine (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: To the cooled solution, add Urea-Hydrogen Peroxide (UHP, 1.5 eq.) in one portion, followed by the slow, dropwise addition of Trifluoroacetic Anhydride (TFAA, 1.5 eq.) via syringe over 15-20 minutes. Maintain the internal temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the progress by TLC (e.g., 1:1 Hexanes/Ethyl Acetate and 10% Methanol/DCM to visualize both starting material and the polar product).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any excess peroxide. Stir for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes, followed by methanol in DCM) to afford the pure this compound.

Protocol 2: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

A classic method that can be effective if high-purity m-CPBA is used.

  • Setup: In a round-bottom flask with a magnetic stir bar, dissolve 3-Chloro-5-fluoropyridine (1.0 eq.) in dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add solid m-CPBA (77% max purity, 1.3 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0°C. Filter the mixture to remove the precipitated m-chlorobenzoic acid. Wash the collected solid with a small amount of cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with a 10% aqueous solution of sodium sulfite (to quench excess peroxide), a saturated aqueous solution of sodium bicarbonate (to remove acidic byproduct), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography as described in Protocol 1.

References

  • Shackelford, S. A., et al. (2003). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Available at: [Link]

  • Cardona, F., & Soldaini, G. (n.d.). [Procedure for UHP oxidation]. Organic Syntheses. Available at: [Link]

  • ResearchGate. (n.d.). Stereoretentive oxidation reactions. mcpba: 3‐Chloroperbenzoic acid. Available at: [Link]

  • NIH. (n.d.). Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator. Available at: [Link]

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • ResearchGate. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Available at: [Link]

  • ResearchGate. (n.d.). Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes. Available at: [Link]

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Baran Lab. (2012). Pyridine N-Oxides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogen peroxide urea adduct, UHP. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA. Available at: [Link]

  • Organic Syntheses. (n.d.). pyridine-n-oxide. Available at: [Link]

  • ARKAT USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Available at: [Link]

  • Master Organic Chemistry. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link]

  • MDPI. (n.d.). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Available at: [Link]

Sources

overcoming challenges in the purification of 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Chloro-5-fluoropyridine 1-oxide (CAS 1221793-68-5)[1]. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this valuable synthetic intermediate. Given the polar nature of the N-oxide functional group and the specific electronic properties conferred by the halogen substituents, purification can be non-trivial. This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity and yield.

Frequently Asked Questions (FAQs): Compound Handling and Characterization

This section addresses common preliminary questions regarding the properties and handling of this compound and related pyridine N-oxides.

Q1: What are the expected physical properties and stability of this compound?

While specific data for the 1-oxide is limited, we can infer its properties from the parent heterocycle, 3-Chloro-5-fluoropyridine, and general characteristics of pyridine N-oxides. The parent compound is a low-melting solid (26-30 °C)[2]. The addition of the N-oxide group significantly increases polarity and the potential for hydrogen bonding. Therefore, you should expect this compound to be a solid with a higher melting point than its parent. Pyridine N-oxides are known to be hygroscopic and sensitive to moisture.[3][4] Stability is generally good under normal temperatures and pressures, but it's crucial to avoid incompatible materials like strong oxidizing agents.[3][4]

Q2: What is the best way to handle and store the crude material prior to purification?

Proper handling and storage are critical to prevent degradation and the introduction of impurities.

  • Handling: Always handle the material in a well-ventilated area, such as a fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Minimize the generation of dust.[5]

  • Storage: Store the compound in a tightly sealed container to protect it from moisture, as it is likely hygroscopic.[3][4] For enhanced stability, storing under an inert atmosphere like nitrogen or argon is recommended.[3] The recommended storage temperature for the parent pyridine is 2-8°C, which is also a prudent choice for the N-oxide.[2][7]

Q3: What are the most likely impurities to be present in my crude this compound?

The impurity profile depends on the synthetic route, but common impurities originating from the N-oxidation of 3-chloro-5-fluoropyridine typically include:

  • Unreacted Starting Material: Incomplete oxidation will leave residual 3-chloro-5-fluoropyridine.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

  • Byproducts from the Oxidant: For example, if using m-CPBA, meta-chlorobenzoic acid will be a significant byproduct.

  • Degradation Products: Over-oxidation or side reactions can lead to ring-opened or other degraded species, though this is less common under controlled conditions.

Troubleshooting Guide: Purification Workflows

This section provides a problem-oriented approach to overcoming common purification hurdles.

Problem 1: I'm getting low purity or "oiling out" during recrystallization.

Recrystallization is a powerful technique for crystalline solids, but its success is highly dependent on the solvent system and the impurity profile.

  • Potential Cause: An inappropriate solvent or solvent mixture is being used. The ideal solvent should dissolve the compound poorly at room temperature but well at an elevated temperature, while dissolving impurities well at all temperatures or not at all.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Do not commit your entire batch of crude material to one solvent. Perform a small-scale screen using a variety of solvents with different polarities. See Table 1 for suggestions.

    • Address "Oiling Out": This phenomenon, where the compound separates as a liquid instead of forming crystals, often occurs when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

      • Try a lower-boiling point solvent.

      • Lower the saturation temperature by using a larger volume of solvent.

      • Ensure a slow cooling rate. Rapid cooling promotes oiling. Let the solution cool to room temperature slowly before inducing further crystallization in an ice bath.

      • Use a seed crystal from a previous successful crystallization to encourage nucleation.

  • Expert Insight: The high polarity of the N-oxide suggests that solvents like ethyl acetate, isopropanol, or mixtures such as ethyl acetate/heptane or dichloromethane/diethyl ether are good starting points.

Solvent ClassExample SolventsRationale for Use
Ethers Diethyl Ether, MTBEGood for precipitating polar compounds; often used as an anti-solvent.
Esters Ethyl AcetateMedium polarity, excellent for dissolving many organic compounds.
Alcohols Isopropanol, EthanolPolar protic solvents, can be effective but may have high solubility.
Halogenated Dichloromethane (DCM)Good solvent, but often requires an anti-solvent for precipitation.
Hydrocarbons Heptane, HexaneNon-polar; primarily used as anti-solvents in combination with a more polar solvent.

Table 1. Recommended solvents for a systematic recrystallization screen of this compound.

Problem 2: My compound is streaking on the silica TLC plate and giving poor separation in column chromatography.

This is a classic problem when dealing with basic nitrogen-containing compounds like pyridine derivatives on standard silica gel.

  • Potential Cause: The pyridine N-oxide, being basic, interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This can lead to irreversible adsorption or significant tailing/streaking, making separation impossible.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Before abandoning silica, try neutralizing the acidic sites. Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent system. This will competitively bind to the acid sites, allowing your compound to elute more cleanly.

    • Use a Deactivated Stationary Phase: Consider using silica gel that has been treated or "deactivated." Alternatively, neutral alumina can be an excellent alternative stationary phase for basic compounds. Run a comparative TLC on both silica and alumina plates to see which provides better separation.

    • Optimize Sample Loading: Dissolve your crude product in the absolute minimum amount of solvent, preferably the eluent itself, before loading it onto the column.[8] Using too much solvent or a solvent stronger than the eluent will result in broad bands and poor separation.[9]

Problem 3: I'm losing my compound on the column or observing new spots on the TLC after chromatography.

This suggests that your compound may be degrading during the purification process.

  • Potential Cause: The compound may be sensitive to the prolonged exposure to the acidic silica gel, leading to decomposition.

  • Troubleshooting Steps:

    • Switch to a Neutral Stationary Phase: As mentioned above, neutral alumina is the first logical alternative to mitigate acid-catalyzed degradation.

    • Perform "Flash" Chromatography: Do not let the compound sit on the column for extended periods. Use "flash" chromatography, applying positive pressure to accelerate the elution process.[9] This minimizes the contact time between your compound and the stationary phase.

    • Post-Column Analysis: Always run a TLC of your collected fractions and compare them to your crude material. The appearance of new, lower Rf spots is a strong indicator of decomposition on the column.

Visualized Workflow: Troubleshooting Column Chromatography

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the column chromatography of this compound.

G start Problem with Column Chromatography streaking Streaking or Tailing on TLC/Column? start->streaking no_elution Compound Stuck at Baseline? start->no_elution poor_sep Poor Separation of Spots? start->poor_sep acidic_silica Cause: Strong Interaction with Acidic Silica streaking->acidic_silica low_polarity Cause: Eluent Polarity is Too Low no_elution->low_polarity bad_eluent Cause: Incorrect Eluent System (Rf too high/low) poor_sep->bad_eluent overloading Cause: Column Overloaded or Poor Loading Technique poor_sep->overloading add_base Solution 1: Add 1% Et3N or Pyridine to Eluent acidic_silica->add_base Quick Fix use_alumina Solution 2: Switch to Neutral Alumina acidic_silica->use_alumina Better Fix increase_polarity Solution: Increase Polarity (e.g., more MeOH in DCM) low_polarity->increase_polarity tlc_screen Solution: Perform TLC Screen to find optimal eluent (Target Rf ≈ 0.3) bad_eluent->tlc_screen load_properly Solution: Use Less Material; Load in Minimal Solvent overloading->load_properly

Caption: A decision tree for troubleshooting common column chromatography issues.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier

This protocol assumes initial TLC analysis (e.g., in 5% Methanol in Dichloromethane) shows your product has an Rf of ~0.3 and that streaking was observed.

  • Slurry Preparation:

    • In a beaker, add silica gel to a starting volume of your chosen eluent (e.g., 99:1 DCM:Et₃N).

    • Stir to create a uniform slurry with no clumps.[8] The consistency should be pourable but not overly dilute.

  • Column Packing:

    • Secure a glass column vertically. Place a small cotton or glass wool plug at the bottom.

    • Add a thin layer of sand.

    • Pour the silica slurry into the column. Tap the side of the column gently to help the silica pack evenly and release air bubbles.

    • Open the stopcock and drain some solvent to help compact the bed. Crucially, never let the solvent level drop below the top of the silica bed.[10]

    • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum possible volume of DCM.

    • Carefully pipette this concentrated solution onto the top layer of sand.

    • Open the stopcock and allow the sample to absorb completely into the silica bed.

    • Gently add a small amount of fresh eluent to wash the sides and ensure all the sample is on the bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle positive pressure using a pump or house air/nitrogen line.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator. Caution: Use a low bath temperature (<40°C) to prevent thermal decomposition.

References
  • Material Safety Data Sheet - Pyridine-N-oxide, 98%. (n.d.). Cole-Parmer. Available at: [Link]

  • Pyridine Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. Available at: [Link]

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (2006). Google Patents. EP1626045A1.
  • A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. (2018). Google Patents. CN107954924A.
  • 3-Chloro-5-fluoropyridine (97%). (n.d.). Amerigo Scientific. Available at: [Link]

  • Process for producing 3-chloro-5-trifluoromethylpyridines. (1983). Google Patents. EP0078410A2.
  • Professor Dave Explains. (2019, March 19). Column Chromatography. YouTube. Available at: [Link]

  • Chemical/Laboratory Techniques. (2022, October 14). Column Chromatography. YouTube. Available at: [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2015). National Institutes of Health. Available at: [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). ACS Publications. Available at: [Link]

  • 3-Chloro-5-fluoropyridine. (n.d.). PubChem. Available at: [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. Available at: [Link]

  • Novel halopyridines and methods of making. (2003). Google Patents. US20030136593A1.
  • Chemical Properties of 3-chloro-pyridine-1-oxide (CAS 1851-22-5). (n.d.). Cheméo. Available at: [Link]

Sources

identifying and minimizing byproducts in 3-Chloro-5-fluoropyridine 1-oxide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Chloro-5-fluoropyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize byproducts, thereby improving your reaction yield and final product purity.

The N-oxidation of 3-chloro-5-fluoropyridine is a crucial transformation, but like many chemical reactions, it is not without its challenges. The presence of electron-withdrawing halogen substituents can affect the reactivity of the pyridine nitrogen, and the reaction conditions must be carefully controlled to prevent the formation of unwanted byproducts. This guide provides practical, experience-driven insights to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My N-oxidation of 3-chloro-5-fluoropyridine is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a common issue, often stemming from the reduced nucleophilicity of the pyridine nitrogen due to the electron-withdrawing effects of the chlorine and fluorine atoms. Here are the primary factors to consider:

  • Choice of Oxidizing Agent:

    • m-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and commonly used reagent for N-oxidation of pyridines.[1][2] If you are using other oxidants like hydrogen peroxide alone, the reaction may be too slow.

    • Hydrogen peroxide in acetic acid is a viable, more economical alternative. However, the in situ formation of peracetic acid requires appropriate temperatures and reaction times to be effective.[1]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote byproduct formation. For m-CPBA oxidations, reactions are often run at or below room temperature. For hydrogen peroxide/acetic acid, moderate heating (e.g., 50-70 °C) may be necessary, but should be carefully optimized.

  • Stoichiometry of the Oxidant: An insufficient amount of the oxidizing agent will naturally lead to incomplete conversion. A slight excess (e.g., 1.1 to 1.5 equivalents) of the oxidant is typically recommended. However, a large excess should be avoided as it can lead to over-oxidation or other side reactions.

Troubleshooting Workflow for Incomplete Conversion

Caption: A logical workflow for troubleshooting incomplete N-oxidation reactions.

Q2: I am observing significant impurities in my crude product. What are the most likely byproducts and how can I identify them?

A2: Byproducts in this reaction can arise from the starting material, the reagents, or side reactions of the product itself. The most common impurities to look for are:

  • Unreacted 3-Chloro-5-fluoropyridine: This is the most straightforward impurity to identify by comparing the crude product analysis with a standard of the starting material.

  • 3-Chloro-5-fluoropyridin-2-ol (or 2-pyridone): Hydrolysis of the chloro group at the 2-position of the pyridine ring is a potential side reaction, especially if the reaction is run in aqueous conditions or for extended periods at elevated temperatures.[3]

  • Ring-Opened Products: Under harsh oxidative conditions, the pyridine N-oxide ring can be susceptible to opening, leading to a complex mixture of degradation products. This is more likely with a large excess of a strong oxidant or at high temperatures.

  • m-Chlorobenzoic Acid (from m-CPBA): If m-CPBA is used as the oxidant, the corresponding carboxylic acid is a stoichiometric byproduct. While it is typically removed during aqueous workup, its presence in the crude product indicates inefficient extraction.

Identification of Byproducts

Analytical TechniqueWhat to Look For
HPLC Compare retention times of the main peak with a standard of this compound. Unreacted starting material will likely have a different retention time. Byproducts such as the pyridone will be more polar and may have shorter retention times in reverse-phase HPLC.
GC-MS Provides molecular weight information for volatile components. Unreacted starting material and some smaller degradation byproducts can be identified by their mass-to-charge ratio (m/z).
¹H and ¹⁹F NMR Spectroscopy The formation of the N-oxide causes a characteristic downfield shift of the pyridine ring protons. Comparing the ¹H and ¹⁹F NMR spectra of your crude product to the starting material will clearly show the extent of conversion. Isomeric byproducts would present a different set of signals and coupling constants.[4]
LC-MS This is a powerful tool for identifying both the desired product and non-volatile byproducts. The mass of the protonated molecular ion [M+H]⁺ will confirm the presence of this compound and can help identify the molecular weights of unknown impurities.

Q3: How can I minimize the formation of these byproducts?

A3: Minimizing byproducts is a matter of carefully controlling the reaction conditions.

  • Temperature Control: For exothermic N-oxidation reactions, especially with m-CPBA, maintaining a low temperature (e.g., 0-5 °C) is crucial to prevent side reactions. If using hydrogen peroxide/acetic acid, a carefully controlled heating profile should be established to ensure the reaction proceeds to completion without significant degradation.

  • Controlled Addition of Oxidant: Adding the oxidizing agent portion-wise or as a solution via a syringe pump can help to control the reaction exotherm and maintain a low instantaneous concentration of the oxidant, which can reduce the likelihood of over-oxidation or side reactions.

  • pH Control During Workup: Pyridine N-oxides can be sensitive to strongly acidic or basic conditions.[5] During the aqueous workup, it is important to neutralize the reaction mixture carefully. For m-CPBA reactions, a wash with a mild base like sodium bicarbonate solution is effective for removing the m-chlorobenzoic acid byproduct.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC, HPLC, or GC to stop the reaction once the starting material is consumed. Over-extending the reaction time can lead to product degradation.

Reaction Optimization Pathway

Byproduct Minimization Start High Byproduct Levels Temp Lower Reaction Temperature Start->Temp Addition Control Oxidant Addition Rate Temp->Addition If byproducts persist Workup Optimize Workup pH Addition->Workup If byproducts persist Monitoring Implement In-Process Controls (IPC) Workup->Monitoring For process robustness Result Reduced Byproducts Monitoring->Result

Caption: A systematic approach to minimizing byproduct formation during N-oxidation.

Troubleshooting Guides

Issue 1: Product Isolation and Purification Challenges

  • Problem: Difficulty in isolating the this compound from the reaction mixture, or poor recovery after purification.

  • Cause: Pyridine N-oxides are often polar and can have high water solubility, making extraction from aqueous media challenging. They can also be challenging to purify by standard silica gel chromatography.[6]

  • Solutions:

    • Extraction: Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of dichloromethane and isopropanol. Multiple extractions will be necessary to ensure good recovery.

    • Chromatography: If silica gel chromatography is necessary, a polar mobile phase is required. A gradient elution starting with a less polar solvent (e.g., ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is often effective. Deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can sometimes improve peak shape and recovery for basic compounds.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Common solvents to try include ethyl acetate, acetone, or mixtures with hexanes.

Experimental Protocol: Analytical HPLC Method Development

This protocol provides a starting point for developing an HPLC method to monitor the reaction progress and assess the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.

This method should provide good separation between the relatively nonpolar starting material (3-chloro-5-fluoropyridine) and the more polar product (this compound) and potential polar byproducts.

References

  • Schmieder, H.; Abeln, J. Supercritical Water Oxidation: State of the Art. Chem. Eng. Technol.1999, 22 (11), 903-908.
  • Youssif, S. Recent trends in the chemistry of pyridine N-oxides. Arkivoc2001, (i), 242-268.
  • Baran, P. S. Pyridine N-Oxides. Baran Group Meeting, June 9, 2012.
  • Gajeles, G.; Kim, S. M.; Yoo, J.-C.; Lee, K.-K.; Lee, S. H. N-oxidation of Pyridine Derivatives.
  • BenchChem. Stability issues of 4-Amino-3-chloropyridine N-oxide under reaction conditions.
  • Chen, Y. et al. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Environ. Sci. Technol.2024, 58 (9), 4438-4449.
  • Streith, J. The Photochemistry of Pyridine-N-Oxides. A new Vista in Heterocyclic Chemistry. Chimia1991, 45, 65-76.
  • Nofal, Z. M.; El-Zahar, M. I.; Abd El-Karim, S. S. Novel 3- and 4-substituted pyridine derivatives as potential antimicrobial agents. Acta Pharm.2005, 55, 299-313.
  • ResearchGate.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Gough, J. D. et al. Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Anal. Chem.2000, 72, 1352-1359.
  • PubChem. 3-Chloro-5-fluoropyridine.
  • PubChem. 3-Chloropyridine 1-oxide.
  • European Patent Office. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Zhang, J. et al. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Org. Lett.2015, 17 (12), 2948-2951.

Sources

Technical Support Center: Optimizing Suzuki Coupling with 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-SC-24-01 Last Updated: January 15, 2026

Introduction

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 3-chloro-5-fluoropyridine 1-oxide. This substrate is a valuable building block in pharmaceutical and agrochemical research, but its unique electronic and structural features present distinct challenges. The presence of an electron-withdrawing fluorine atom, a moderately reactive chlorine atom, and a coordinating N-oxide moiety makes this substrate prone to specific side reactions and catalyst inhibition.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide researchers, scientists, and drug development professionals with actionable solutions to common issues encountered during their experiments. Our goal is to explain the causality behind experimental choices, enabling you to not only solve immediate problems but also to rationally design future reaction optimizations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction has stalled with significant starting material remaining. What are the most likely causes and how can I improve conversion?

A1: Low conversion is a common issue with electron-deficient aryl chlorides like this compound. The primary bottleneck is often a slow or inefficient oxidative addition step, which is the first committed step in the catalytic cycle.[4][5][6]

Potential Causes & Recommended Solutions:

  • Insufficient Catalyst Activity: The C-Cl bond in your substrate is less reactive than a C-Br or C-I bond, and its reactivity is further modulated by the fluorine and N-oxide groups.[7] A standard catalyst like Pd(PPh₃)₄ may be insufficient.

    • Solution: Switch to a more active, state-of-the-art catalyst system. Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of aryl chlorides.[1][7][8] Consider screening ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[7][8] These ligands create a more electron-rich and sterically accessible palladium center, facilitating the C-Cl bond cleavage.[1]

  • Catalyst Inhibition/Poisoning: The pyridine N-oxide moiety, particularly the nitrogen atom, can coordinate to the palladium center and inhibit its catalytic activity.[1][9] This is a known issue with nitrogen-containing heterocycles.

    • Solution: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 L:Pd) can sometimes mitigate this by ensuring the palladium center remains coordinated to the phosphine ligand rather than the substrate or product. Additionally, using a higher catalyst loading (e.g., increasing from 1 mol% to 3-5 mol%) can sometimes overcome partial catalyst deactivation.

  • Inadequate Temperature: Oxidative addition of aryl chlorides often requires higher thermal energy to overcome the activation barrier.

    • Solution: If your reaction is running at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C. Solvents like 1,4-dioxane or toluene are well-suited for these higher temperatures.[7][10] Always monitor for potential substrate or product decomposition at elevated temperatures.

Q2: I'm observing a significant amount of a deoxygenated side product (3-chloro-5-fluoropyridine). How can I prevent this?

A2: The N-oxide bond is susceptible to reduction under palladium-catalyzed conditions, a process known as deoxygenation.[11][12] This is a common and often frustrating side reaction.

Potential Causes & Recommended Solutions:

  • Choice of Base and Solvent: Certain bases and solvents can promote deoxygenation. For instance, some amine bases can act as reducing agents at high temperatures.[12]

    • Solution: A systematic screen of bases is highly recommended. Mild inorganic bases are often the best choice. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are frequently effective in Suzuki couplings of sensitive substrates.[7][13] They are strong enough to facilitate the crucial transmetalation step without promoting extensive deoxygenation.[14][15]

  • Palladium Catalyst System: The choice of palladium source and ligand can influence the rate of deoxygenation. Some systems are more prone to this side reaction.

    • Solution: Catalyst systems based on Pd(OAc)₂ with ferrocene-based diphosphine ligands like dppf have been shown to be effective in some cases while minimizing deoxygenation.[12] It is worth screening these alongside the bulky monophosphine ligands mentioned in Q1.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the incidence of deoxygenation.

    • Solution: Monitor your reaction closely by TLC or LC-MS. Once the formation of the desired product plateaus, work up the reaction promptly. Avoid unnecessarily long reaction times. If possible, find the minimum temperature required for efficient coupling to reduce the rate of the deoxygenation side reaction.

Q3: What is the best general-purpose catalyst and ligand system to start with for this specific substrate?

A3: For a challenging substrate like an electron-deficient chloropyridine N-oxide, starting with a robust and highly active catalyst system is critical to obtaining initial positive results.

Recommended Starting Point:

A combination of a palladium(0) or palladium(II) precursor with a bulky, electron-rich biarylphosphine ligand is the most reliable choice based on modern cross-coupling literature.[7][8]

  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) Acetate (Pd(OAc)₂).

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These ligands have proven highly effective for activating C-Cl bonds.[7][8]

  • Rationale: These ligands possess the ideal steric and electronic properties to stabilize the active Pd(0) species, promote the difficult oxidative addition of the C-Cl bond, and facilitate the final reductive elimination step of the catalytic cycle.[1][6]

Q4: How should I choose my base and solvent system?

A4: The base and solvent are not passive components; they are critical parameters that influence catalyst stability, transmetalation efficiency, and side reactions.

Base Selection:

The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[14][15]

  • Recommended: Start with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) .[7][9]

  • Why: These bases provide a good balance of reactivity and mildness. They are effective at promoting transmetalation without causing significant protodeboronation (hydrolysis of the boronic acid) or deoxygenation of the N-oxide. Stronger bases like hydroxides or alkoxides can sometimes be too harsh for this substrate.

Solvent Selection:

The solvent must solubilize the reactants and be stable at the required reaction temperature.

  • Recommended: 1,4-Dioxane/water or Toluene .

  • Why: A mixture of 1,4-dioxane and water (typically 4:1 to 10:1 v/v) is a very common and effective solvent system for Suzuki reactions.[4][7] The water is essential for dissolving the inorganic base and assisting in the transmetalation step. Anhydrous solvents like toluene can also be effective, particularly with bases like Cs₂CO₃ and specialized ligands.[7] Toluene is often preferred for reactions requiring temperatures above 100 °C.

Parameter Optimization Summary

For a systematic approach to optimizing your reaction, consider screening the following parameters. The table below summarizes the key variables and their likely impact on the reaction's success.

ParameterOptions to ScreenRationale & Potential Impact
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors for the active Pd(0) catalyst. Choice can influence initiation efficiency.
Ligand SPhos, XPhos, RuPhos, dppfCritical for success. Bulky, electron-rich ligands are needed to activate the C-Cl bond.[7][8] Dppf may reduce deoxygenation.[12]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Crucial for transmetalation and minimizing side reactions. K₃PO₄ and Cs₂CO₃ are often optimal for sensitive substrates.[7][9]
Solvent 1,4-Dioxane/H₂O (4:1), TolueneAffects solubility, reaction temperature, and catalyst stability. Dioxane/water is a robust starting point.[7]
Temperature 90 °C, 100 °C, 110 °CHigher temperatures are generally needed for C-Cl activation but can increase side reactions like deoxygenation.[12]
Concentration 0.1 M, 0.3 MHigher concentrations can sometimes improve reaction rates.[10]

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (degassed, 4:1 v/v)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water to achieve a final concentration of ~0.2 M with respect to the limiting reagent.

  • Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Reaction Monitoring: Periodically (e.g., at 2, 6, and 12 hours), carefully take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and analyze by TLC and/or LC-MS to monitor the consumption of starting material and the formation of the product and any side products (e.g., deoxygenated starting material).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Mechanistic Considerations & Troubleshooting Workflow

The diagram below illustrates the catalytic cycle for the Suzuki-Miyaura reaction and highlights specific challenges pertinent to this compound. Use this workflow to diagnose issues in your experiment.

Suzuki_Troubleshooting cluster_cycle Suzuki Catalytic Cycle cluster_inputs Reactants & Reagents cluster_problems Troubleshooting Points Pd0 Active Pd(0)L_n OA_Complex Ar-Pd(II)(Cl)L_n Pd0->OA_Complex Oxidative Addition Problem_Inhibition Catalyst Inhibition Pd0->Problem_Inhibition [Inhibition] TM_Complex Ar-Pd(II)(Ar')L_n OA_Complex->TM_Complex Transmetalation Problem_OA Slow C-Cl Activation (Low Conversion) OA_Complex->Problem_OA [Issue] OA_Complex->Problem_Inhibition Product Ar-Ar' Product TM_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Substrate 3-Cl-5-F-Py-N-Oxide (Ar-Cl) Substrate->Pd0 Problem_Deoxy Deoxygenation Side Product Substrate->Problem_Deoxy [Side Reaction] BoronicAcid Ar'-B(OH)₂ BoronicAcid->OA_Complex Base Base (e.g., K₃PO₄) Base->BoronicAcid Activation

Caption: Troubleshooting workflow for the Suzuki coupling of this compound.

References

  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett. Available at: [Link]

  • ResearchGate. (n.d.). Deoxygenation of Pyridine N Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines | Request PDF. Available at: [Link]

  • MDPI. (n.d.). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Available at: [Link]

  • NIH. (n.d.). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Available at: [Link]

  • WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Available at: [Link]

  • Chinese Chemical Society. (n.d.). Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between pyridine N‐oxide... Available at: [Link]

  • ACS Publications. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Google Patents. (n.d.). US20080132698A1 - Use of N-oxide compounds in coupling reactions.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • ACS Publications. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Available at: [Link]

  • Freie Universität Berlin. (n.d.). Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. Available at: [Link]

  • PubMed. (2017). Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • ResearchGate. (n.d.). Cross‐coupling reaction between pyridine N‐oxide derivatives and a... Available at: [Link]

  • Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Substitutions on 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-chloro-5-fluoropyridine 1-oxide. This guide is designed to provide in-depth technical assistance for troubleshooting regioselectivity issues in nucleophilic aromatic substitution (SNAr) reactions on this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the mechanistic principles that govern the reactivity of this molecule, enabling you to make informed decisions in your experimental design.

Part 1: Understanding the Reactivity of this compound

The regioselectivity of nucleophilic attack on this compound is a nuanced interplay of several factors. The pyridine N-oxide functionality itself is a powerful activating group for SNAr reactions. The oxygen atom, through its electron-donating resonance effect, increases the electron density of the ring, while the positively charged nitrogen atom strongly withdraws electron density via an inductive effect. This withdrawal is most pronounced at the C2 and C4 positions. However, in the case of 3,5-disubstituted pyridines, the electronic landscape is further modulated by the halogen substituents.

Here, we are primarily concerned with substitution at the C3 and C5 positions. The key to controlling regioselectivity lies in understanding the stability of the Meisenheimer intermediate, the rate-determining step in most SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic aromatic substitution on this compound and why?

A1: The regioselectivity is not absolute and is highly dependent on the reaction conditions and the nature of the nucleophile. However, we can predict the likely outcome by considering two opposing electronic effects:

  • Inductive Effect: Fluorine is more electronegative than chlorine. Therefore, the C5 position is more electron-deficient than the C3 position. This makes the initial attack of a nucleophile at C5 kinetically favored as it leads to a more stabilized Meisenheimer intermediate. The negative charge in the intermediate is better stabilized by the more electron-withdrawing fluorine atom.

  • Leaving Group Ability: In the second step of the SNAr mechanism, the halide is expelled. Generally, chloride is a better leaving group than fluoride due to the weaker C-Cl bond compared to the C-F bond.

In many SNAr reactions, the initial nucleophilic attack is the rate-determining step.[1] Therefore, substitution at the C5 position (displacement of fluoride) is often the major product , especially with "hard" nucleophiles and under conditions that favor kinetic control.

Q2: What is the role of the N-oxide in this reaction?

A2: The N-oxide group has a dual role. It activates the pyridine ring towards nucleophilic attack by inductively withdrawing electron density, making the ring more electrophilic.[2] While this effect is strongest at the C2 and C4 positions, it also influences the overall electron density of the ring, facilitating attack at C3 and C5. Secondly, the N-oxide can be readily removed by deoxygenation (e.g., using PCl3 or H2) after the substitution reaction to yield the corresponding 3,5-disubstituted pyridine.

Q3: Can I achieve selective substitution at the C3 position (displacement of chloride)?

A3: Yes, selective C3 substitution is possible, although it may be more challenging. To favor chloride displacement, you need to create conditions where the difference in leaving group ability becomes more significant or where the attack at C5 is sterically hindered. This can sometimes be achieved by using "softer" nucleophiles, specific solvent systems, or by employing catalysts that have a higher affinity for coordinating with the chlorine atom. For instance, in related polyhalogenated systems, changing from standard SNAr conditions to palladium-catalyzed amination has been shown to reverse chemoselectivity.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Issue 1: My reaction yields a mixture of 3-substituted and 5-substituted products. How can I improve the regioselectivity?

Question Underlying Cause & Explanation Troubleshooting Steps & Optimization
Why am I getting a mixture of regioisomers? You are likely operating under conditions where the kinetic preference for attack at C5 and the thermodynamic preference for displacing the better leaving group (chloride) are closely balanced.1. Lower the Reaction Temperature: This will favor the kinetically controlled product, which is typically the C5-substituted isomer resulting from attack at the more electron-deficient carbon. 2. Change the Solvent: Polar aprotic solvents like DMF or DMSO can influence the stability of the Meisenheimer intermediate and the solvation of the nucleophile and leaving groups. Experiment with less polar solvents like THF or toluene, which may enhance the inherent electronic preferences of the substrate.[4] 3. Vary the Nucleophile: "Hard" nucleophiles (e.g., alkoxides, primary amines) tend to favor attack at the most electron-deficient site (C5). "Softer" nucleophiles (e.g., thiolates) might show a different selectivity profile.
How can I favor substitution at the C5 position (displace Fluoride)? Enhance the kinetic control of the reaction.1. Use a "harder" nucleophile: For example, use sodium methoxide instead of sodium thiophenoxide. 2. Employ a less polar solvent: This can accentuate the electronic differences between the C3 and C5 positions. 3. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
How can I favor substitution at the C3 position (displace Chloride)? Tip the balance towards thermodynamic control or alter the mechanism.1. Increase the reaction temperature: This may favor the pathway leading to the thermodynamically more stable product, which could be the C3-substituted isomer due to the better leaving group ability of chloride. 2. Use a "softer" nucleophile: These are more sensitive to the polarizability of the leaving group. 3. Explore Catalysis: For aminations, consider palladium-catalyzed cross-coupling conditions which are known to favor reaction at C-Br over C-Cl in some halopyridines, suggesting a potential for C-Cl over C-F selectivity under certain catalytic conditions.[3]

Issue 2: The reaction is very slow or does not proceed to completion.

Question Underlying Cause & Explanation Troubleshooting Steps & Optimization
Why is my SNAr reaction so sluggish? The nucleophile may not be strong enough, or the reaction temperature may be too low. While the N-oxide is activating, substitutions at the C3 and C5 positions are generally less facile than at C2 and C4.1. Increase the Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a practical rate.[5] 2. Use a Stronger Base: If your nucleophile is an alcohol or a secondary amine, ensure it is fully deprotonated by using a strong base like NaH or KHMDS to generate the more potent nucleophilic anion. 3. Choose an Appropriate Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally excellent for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[4]

Experimental Protocols

The following are generalized protocols. You will need to optimize the specific conditions for your nucleophile of choice.

Protocol 1: General Procedure for Preferential C5-Substitution (Fluoride Displacement)

  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 equiv). If the nucleophile is an alcohol or thiol, pre-treat it with a strong base like sodium hydride (1.1 equiv) in the same solvent to form the corresponding alkoxide or thiolate.

  • Reaction: Stir the reaction mixture at a controlled temperature (start at room temperature and gradually increase if necessary). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Deoxygenation of the Pyridine N-oxide Product

  • Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in a suitable solvent such as chloroform or dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C and add phosphorus trichloride (PCl3) (1.2-1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify as described in Protocol 1.

Data Presentation: Expected Regioselectivity with Different Nucleophiles

Nucleophile TypeExampleExpected Major ProductRationale
Hard Nucleophiles (Oxygen-based) RO- (e.g., NaOMe)3-Chloro-5-alkoxypyridine 1-oxideAttack is favored at the more electron-deficient C5 position.
Hard Nucleophiles (Nitrogen-based) RNH2 (e.g., Benzylamine)3-Chloro-5-(benzylamino)pyridine 1-oxideSimilar to alkoxides, primary amines are hard nucleophiles that favor kinetic control.
Soft Nucleophiles (Sulfur-based) RS- (e.g., NaSPh)Potentially a mixture, with a possible increase in the 3-alkoxy-5-fluoropyridine 1-oxide product.Softer nucleophiles are more sensitive to the polarizability of the C-X bond and the stability of the leaving group, which could favor C3 substitution.

Visualization: Factors Influencing Regioselectivity

G cluster_substrate This compound cluster_factors Controlling Factors cluster_outcomes Potential Outcomes Substrate C3-Cl vs C5-F Inductive Inductive Effect (F > Cl) Leaving_Group Leaving Group Ability (Cl > F) C5_Sub C5 Substitution (Kinetic Product) Inductive->C5_Sub Favors Attack at C5 C3_Sub C3 Substitution (Thermodynamic Product) Leaving_Group->C3_Sub Favors Displacement of Cl Nucleophile Nucleophile (Hard vs. Soft) Nucleophile->C5_Sub Hard Nu Nucleophile->C3_Sub Soft Nu Conditions Reaction Conditions (Temp, Solvent) Conditions->C5_Sub Low Temp Conditions->C3_Sub High Temp

References

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC - NIH. Available at: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Available at: [Link]

  • Pyridine N-Oxides - Baran Lab - Scripps Research. Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]

  • Nature of the nucleophile and solvent effect on a SNAr reaction - ResearchGate. Available at: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC. Available at: [Link]

  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed. Available at: [Link]

  • Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - MDPI. Available at: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF - ResearchGate. Available at: [Link]

  • Regioselective amination of 3,5‐disubstituted pyridine N‐oxide... - ResearchGate. Available at: [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. - OAK Open Access Archive - Novartis. Available at: [Link]

  • Regio- and Stereoselective Alkylation of Pyridine- N -oxides: Synthesis of Substituted Piperidines and Pyridines | Request PDF - ResearchGate. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing). Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Nitrogen-Bridged BODIPY Oligomers | Request PDF - ResearchGate. Available at: [Link]

  • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed. Available at: [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. Available at: [Link]

  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - MDPI. Available at: [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. Available at: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. Available at: [Link]

  • Sci-Hub: Regio- and Stereoselective Alkylation of Pyridine-N-oxides. Available at: [Link]

  • ChemInform Abstract: Studies on the Regioselective Nucleophilic Aromatic Substitution (S N Ar) Reaction of 2-Substituted 3,5-Dichloropyrazines. | Request PDF - ResearchGate. Available at: [Link]

  • Alkoxy-5-nitrosopyrimidines: Useful Building Block for the Generation of Biologically Active Compounds - Wiley Online Library. Available at: [Link]

Sources

managing the stability of 3-Chloro-5-fluoropyridine 1-oxide during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-5-fluoropyridine 1-oxide

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound in their synthetic workflows. The unique electronic properties conferred by the N-oxide moiety and the halogen substituents make this reagent highly valuable, but also introduce specific challenges related to its stability and reactivity.

This guide provides in-depth, experience-based insights into . It is structured into a problem-oriented troubleshooting section and a preventative FAQ section to help you anticipate and resolve challenges, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound. Each issue is broken down into potential causes and actionable solutions, grounded in established principles of chemical reactivity.

Problem 1: Low Reaction Yield or Incomplete Conversion

You've run your reaction and analysis (TLC, LC-MS, NMR) indicates a significant amount of unreacted starting material or a lower-than-expected yield of the desired product.

Potential Causes:

  • Deoxygenation of the N-oxide: The most common stability issue with pyridine N-oxides is the loss of the oxygen atom, reverting the compound to the less reactive 3-Chloro-5-fluoropyridine. This can be triggered by trace reducing agents, certain metals, or high temperatures.[1][2][3]

  • Insufficient Reagent Activity: The reaction conditions (temperature, concentration, catalyst) may not be sufficient to overcome the activation energy for the desired transformation.

  • Competitive Side Reactions: The substrate may be degrading through an alternative pathway that consumes the starting material without forming the desired product.

  • Poor Solubility: The reagent may not be fully dissolved in the chosen solvent system, limiting its availability to react.

Recommended Solutions:

  • Verify Reagent Purity: Ensure all reaction components, including solvents and other reagents, are free from reducing impurities. Use freshly distilled or high-purity anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative or reductive side reactions mediated by atmospheric components.

  • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress. Be aware that excessive heat can also promote deoxygenation.

  • Screen Catalysts/Additives: If applicable, screen different catalysts or additives that are known to promote the specific type of reaction you are performing (e.g., Lewis acids for electrophilic substitutions).

  • Conduct a Solubility Test: Before the reaction, confirm the solubility of this compound in the chosen solvent at the intended reaction temperature.

Problem 2: Formation of Dark-Colored Byproducts or Tar

The reaction mixture turns dark brown or black, and purification is complicated by the presence of polymeric or insoluble material.

Potential Causes:

  • Thermal Decomposition: At elevated temperatures, pyridine N-oxides can undergo complex decomposition and polymerization pathways. The presence of halogens can exacerbate this issue.

  • Strongly Basic or Acidic Conditions: Extreme pH can catalyze degradation. Strong bases can promote polymerization, while strong acids can lead to other rearrangements or reactions, especially if the N-oxide oxygen is protonated.[4][5]

  • Reaction with Solvent: Some solvents, particularly nucleophilic ones like methanol or amines under certain conditions, may react with the activated pyridine ring, leading to colored byproducts.

Recommended Solutions:

  • Lower Reaction Temperature: Determine the minimum temperature required for the reaction to proceed at an acceptable rate. Consider extending the reaction time at a lower temperature.

  • Control pH: If possible, buffer the reaction mixture. If strong acids or bases are required, consider slow addition at low temperatures to control the exotherm and minimize local concentration spikes.

  • Solvent Selection: Choose a robust, aprotic solvent that is known to be stable under the reaction conditions. See the solvent compatibility table in the FAQ section.

  • Degas Solvents: Removing dissolved oxygen from the solvent via sparging with an inert gas can sometimes prevent oxidative polymerization pathways.

Problem 3: Unintended Nucleophilic Aromatic Substitution (SNAr)

You observe the formation of a byproduct where the chloro or fluoro group has been displaced by a nucleophile present in the reaction mixture (e.g., a solvent, base, or reagent).

Potential Causes:

  • Ring Activation by the N-oxide: The N-oxide group strongly activates the pyridine ring towards nucleophilic attack, particularly at the 2, 4, and 6 positions.[6][7] While the substituents in this compound are not at these primary positions, the overall electron-deficient nature of the ring is enhanced, making it susceptible to SNAr.

  • Presence of a Strong Nucleophile: The reaction conditions may involve a reagent that is a more potent nucleophile than intended.

  • High Temperature: SNAr reactions are often accelerated by heat.

Recommended Solutions:

  • Use Non-Nucleophilic Reagents: When a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of nucleophilic options like alkoxides or amines, unless they are the intended reactant.

  • Temperature Control: Run the reaction at the lowest possible temperature that allows for the desired transformation.

  • Protecting Groups: In complex syntheses, consider if a protecting group strategy is necessary to temporarily mask other nucleophilic sites in your molecules.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and resolving common issues when using this compound.

G start Reaction Issue Observed (e.g., Low Yield, Byproducts) check_sm 1. Analyze Crude Reaction (TLC, LC-MS, NMR) start->check_sm sm_present Is Starting Material (SM) Present in Large Amount? check_sm->sm_present byproducts Are Significant Byproducts Observed? sm_present->byproducts No deoxygenation Check for Deoxygenated SM (Parent Pyridine) sm_present->deoxygenation Yes dark_color Is Mixture Dark/Tarry? byproducts->dark_color Yes end Optimized Reaction byproducts->end No (Minor, Separable) deox_yes Deoxygenation Confirmed deoxygenation->deox_yes deox_no SM is Intact deoxygenation->deox_no sol_deox Solution: • Use Anhydrous/Degassed Solvents • Run Under Inert Atmosphere • Avoid Reducing Agents/Metals deox_yes->sol_deox sol_conditions Solution: • Increase Temperature Cautiously • Screen Catalysts/Additives • Check Reagent Concentration deox_no->sol_conditions sol_deox->end sol_conditions->end snar_product Is it an SₙAr Product? dark_color->snar_product No sol_dark Solution: • Lower Reaction Temperature • Use a More Stable Solvent • Control pH (Avoid Extremes) dark_color->sol_dark Yes snar_product->sol_dark No (Other Decomposition) sol_snar Solution: • Use Non-Nucleophilic Base • Lower Reaction Temperature • Re-evaluate Solvent Choice snar_product->sol_snar Yes sol_dark->end sol_snar->end

Caption: Troubleshooting decision tree for reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often 2-8°C. It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and reducing agents.

Q2: How does pH affect the stability of the N-oxide?

The N-oxide is a weak base (pKa of the conjugate acid is ~0.8 for the parent pyridine N-oxide), much weaker than the corresponding pyridine.[5] In strongly acidic conditions (pH < 1), the oxygen can be protonated. This protonated species is highly electron-deficient and may be more susceptible to certain types of degradation. Strongly basic conditions can also promote side reactions. It is generally most stable near neutral pH unless the reaction mechanism specifically requires acidic or basic catalysis.

Q3: Which solvents are recommended for reactions, and which should be avoided?

The choice of solvent is critical and depends on the specific reaction. Aprotic solvents are generally preferred to minimize side reactions.

Recommended SolventsSolvents to Use with CautionRationale for Caution
Dichloromethane (DCM)Tetrahydrofuran (THF)Can contain peroxide impurities which may be reactive.
Acetonitrile (MeCN)Alcohols (e.g., MeOH, EtOH)Can act as nucleophiles at high temperatures.
TolueneDimethylformamide (DMF)Can decompose at high temperatures to form dimethylamine.
1,4-DioxaneN-Methyl-2-pyrrolidone (NMP)High boiling point; can be difficult to remove and may promote side reactions.

Q4: How can I proactively monitor the stability of this compound in my reaction?

Before committing to a large-scale reaction, it is prudent to perform a small-scale stability test under the planned reaction conditions.

Protocol: Small-Scale Stability Test
  • Setup: In a small vial, combine this compound with the chosen solvent and any other stable reagents (e.g., base, catalyst) except for the main reactant.

  • Control: Prepare a second vial containing only the starting material dissolved in the solvent.

  • Heating & Monitoring: Heat both vials to the intended reaction temperature.

  • Analysis: After a set period (e.g., 1-2 hours), take a small aliquot from each vial, dilute, and analyze by TLC or LC-MS.

  • Evaluation: Compare the "reaction conditions" vial to the "control" vial. If significant degradation (new spots on TLC, new peaks in LC-MS) is observed in the reaction conditions vial, it indicates an incompatibility or instability issue that needs to be addressed before proceeding.

Q5: What are the primary degradation pathways I should be aware of?

Understanding potential degradation pathways is key to designing robust reaction conditions.

G start This compound deoxygenated 3-Chloro-5-fluoropyridine (Deoxygenation) start->deoxygenated [H], Heat, or Metal Catalyst snar Substituted Pyridine 1-oxide (SₙAr at Cl or F) start->snar Nucleophile (Nu⁻) polymer Polymeric Material / Tar (Decomposition) start->polymer High Heat / Extreme pH

Caption: Major degradation pathways for this compound.

The two most significant pathways are:

  • Deoxygenation: Loss of the N-oxide oxygen to form the parent pyridine, often promoted by reducing conditions or heat.[3][8]

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a halide by a nucleophile, which is a common reaction for electron-deficient halopyridines.

By understanding these pathways and implementing the troubleshooting and preventative strategies outlined in this guide, you can significantly improve the stability and success of your reactions involving this compound.

References

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute. [Link]

  • Zhang, W., et al. (2020). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 85(3), 1358-1367. [Link]

  • Reactivity of Pyridine-N-Oxide (2020). YouTube Video. [Link]

  • Wikipedia contributors. (2023). Pyridine-N-oxide. Wikipedia, The Free Encyclopedia. [Link]

  • Voronkov, E., et al. (2015). Substituent effect on the properties of pyridine-N-oxides. Journal of Molecular Modeling, 21(9), 240. [Link]

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. [Link]

  • Youssif, S. (2002). Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]

  • Goudedranche, S., et al. (2019). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, 10(23), 5968-5973. [Link]

  • Savelova, V. A., et al. (2003). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). Russian Journal of Organic Chemistry, 39(7), 991-1004. [Link]

  • Katiyar, D. (n.d.). Lecture Notes: Pyridine. [Link]

Sources

effective workup procedures for reactions involving 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 3-Chloro-5-fluoropyridine 1-oxide. This document provides field-proven insights, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful execution and workup of your reactions involving this versatile reagent.

Part 1: Understanding the Reagent - Core Properties & Handling

This section addresses fundamental questions about the physical properties, stability, and safe handling of this compound.

FAQ 1: What are the key physical and chemical properties of this compound that influence reaction workups?

Understanding the reagent's properties is the first step to designing a robust workup. The N-oxide functional group significantly increases the polarity and water solubility of the pyridine ring compared to its parent pyridine.[1]

Causality: The N-oxide bond (N⁺-O⁻) introduces a strong dipole moment, making the molecule more polar and hygroscopic than 3-chloro-5-fluoropyridine.[1] This has direct consequences for its partitioning behavior between aqueous and organic solvents during extraction. Its basicity is also significantly reduced compared to pyridine.[1]

PropertyValue / ObservationImplication for Workup
Molecular Weight 147.53 g/mol [2][3]Standard molecular weight for calculations.
Appearance Colorless to light-colored solidEasy to visually track during dissolution and extraction.
Polarity HighMay require more polar organic solvents (e.g., Ethyl Acetate, DCM) for efficient extraction. Can lead to partial solubility in the aqueous phase.
pKa (conjugate acid) ~0.8 (for pyridine-N-oxide)[1]Much less basic than pyridine (pKa ~5.2). It will only be significantly protonated under strongly acidic conditions (pH < 1).
Solubility Calculated logP(oct/wat): ~0.97[4]Indicates moderate lipophilicity but the N-oxide group enhances aqueous solubility, especially in acidic or very polar conditions.
Stability Generally stableThe N-oxide can be sensitive to strong reducing agents or very high temperatures, which can cause deoxygenation.[5]
FAQ 2: What are the essential safety precautions for handling this compound and its reaction mixtures?

Safety is paramount. This compound and its derivatives should be handled with appropriate care in a controlled laboratory environment.

Always consult the full Safety Data Sheet (SDS) before starting work.[2] Key hazards include serious eye damage, skin irritation, and respiratory irritation.[6]

Standard Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure an eyewash station and safety shower are immediately accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[2]

    • Body Protection: Wear a flame-retardant lab coat.

  • Spill & Waste:

    • In case of a spill, avoid generating dust.[2] Use a non-sparking shovel to collect the material into a suitable container for disposal.[6]

    • Dispose of chemical waste according to your institution's guidelines, typically via an approved waste disposal plant.

Part 2: The General Workup Workflow

This section details a standard, validated procedure for working up a typical reaction involving this compound.

FAQ 3: What is a reliable, step-by-step general aqueous workup procedure for a reaction involving this reagent?

The goal of the workup is to separate the desired product from unreacted starting materials, catalysts, salts, and solvent. The high polarity of the N-oxide product requires a methodical approach.

Below is a general protocol that serves as a robust starting point. Modifications may be necessary based on the specific reaction components.

Experimental Protocol: General Aqueous Workup

  • Step 1: Quenching the Reaction

    • Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic or contains highly reactive species).

    • Slowly add a quenching solution. For most reactions, this can be deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The latter is often preferred as it begins the process of breaking up certain metal complexes.

    • Causality: Quenching stops the reaction and prepares the mixture for liquid-liquid extraction. Using a neutral quench like water or NH₄Cl avoids potentially unwanted side reactions that could occur under strongly acidic or basic conditions.

  • Step 2: Solvent Addition & Phase Separation

    • Transfer the quenched mixture to a separatory funnel.

    • Add an appropriate organic extraction solvent. Ethyl acetate (EtOAc) is a common first choice due to its good solvating power for polar compounds and its immiscibility with water. Dichloromethane (DCM) is another option.

    • Causality: The choice of solvent is critical. A solvent that is too nonpolar (e.g., Hexane) may not effectively extract the polar N-oxide product.

  • Step 3: Washing the Organic Layer

    • Separate the organic layer. Wash it sequentially with:

      • Deionized Water (1x): To remove the bulk of water-soluble impurities like DMF or DMSO.[9]

      • Saturated Aqueous NaHCO₃ (1x, if acidic byproducts are present): To remove acidic impurities (e.g., m-chlorobenzoic acid if m-CPBA was used as an oxidant).[10]

      • Saturated Aqueous NaCl (Brine) (1x): To remove residual water from the organic layer and help break any emulsions.

    • Self-Validation: After each wash, check the pH of the aqueous layer to confirm the removal of acidic or basic impurities.

  • Step 4: Back-Extraction (Optional but Recommended)

    • Combine all aqueous layers from the washes.

    • Extract this combined aqueous phase one more time with a fresh portion of the organic solvent.

    • Causality: Due to the product's polarity, a non-trivial amount can remain in the aqueous layers. This "back-extraction" step significantly improves the overall yield.

  • Step 5: Drying and Concentration

    • Combine all organic layers.

    • Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

    • Self-Validation: Before concentrating the entire batch, take a small aliquot, concentrate it, and run a quick TLC or crude ¹H NMR to confirm the presence of the product and assess its initial purity.

Workflow Diagram: General Workup Procedure

G start Completed Reaction Mixture quench Step 1: Quench (e.g., with H₂O or sat. NH₄Cl) start->quench extract Step 2: Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract sep_funnel Separate Organic and Aqueous Layers extract->sep_funnel wash Step 3: Wash Organic Layer (Water, NaHCO₃, Brine) sep_funnel->wash Organic Layer back_extract Step 4: Back-Extract Combined Aqueous Layers sep_funnel->back_extract Aqueous Layer combine_org Combine All Organic Layers wash->combine_org back_extract->combine_org dry Step 5: Dry & Filter (e.g., over Na₂SO₄) combine_org->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product for Purification concentrate->end

Caption: A typical workflow for the aqueous workup of reactions involving polar N-oxides.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems encountered during the workup.

FAQ 4: I've formed a persistent emulsion during extraction. What causes this and how can I resolve it?

Cause: Emulsions are common when working with pyridine N-oxides. Their amphiphilic nature—having both a polar N-oxide group and a less polar aromatic ring—can lead them to act as surfactants at the aqueous-organic interface. The presence of residual base or fine solid particulates can also stabilize emulsions.[11]

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the fine droplets that form the emulsion.

  • Change Solvent: Add a small amount of a different solvent. For an EtOAc/water emulsion, adding some DCM can sometimes help. For a DCM/water emulsion, adding EtOAc can be effective.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Troubleshooting Diagram: Emulsion Resolution

G start Persistent Emulsion Formed wait Wait 15-30 min start->wait add_brine Add Saturated NaCl (Brine) wait->add_brine Still Emulsified resolved Layers Separated wait->resolved Resolved filter Filter through Celite® add_brine->filter Still Emulsified add_brine->resolved Resolved centrifuge Centrifuge the mixture filter->centrifuge Still Emulsified filter->resolved Resolved centrifuge->resolved

Caption: A decision tree for resolving emulsions during liquid-liquid extraction.

FAQ 5: My product yield is low, and I suspect it's lost to the aqueous layer. How can I improve recovery?

Cause: The high polarity of the N-oxide means it can have significant solubility in the aqueous phase, especially if the pH is low (protonating the N-oxide) or if a cosolvent like DMF/DMSO is present.

Solutions:

  • pH Control: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. Use a dilute base like NaHCO₃. Avoid strong bases, which could trigger side reactions.

  • Salting Out: Before extraction, saturate the aqueous layer with NaCl. This decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.

  • Thorough Back-Extraction: As mentioned in the general protocol, always perform 1-2 back-extractions of the combined aqueous layers. This is the most critical step for recovering polar products.

  • Change Extraction Solvent: If losses are still high with EtOAc, switch to a more polar solvent system like a 9:1 mixture of DCM/Isopropanol. Be aware that this may also pull more impurities into your organic layer.

ProblemLikely CauseRecommended Solution
Persistent Emulsion Reagent acting as a surfactant; fine particulates.Add brine; filter through Celite®; centrifuge.
Low Product Yield Product partitioning into the aqueous layer.Adjust pH to 7-8; "salt out" with NaCl; perform thorough back-extractions.
Acidic/Basic Impurities Remain Insufficient washing.Wash with saturated NaHCO₃ (for acids) or dilute HCl (for bases), checking pH of aqueous effluent.
Catalyst Residues (e.g., Palladium) Incomplete removal during workup.Filter the diluted reaction mixture through a pad of Celite® before extraction.[11]

Part 4: Purification Strategies

After a successful workup, the crude product often requires further purification.

FAQ 6: What are the best practices for purifying this compound derivatives via column chromatography?

Challenge: The polar N-oxide group can cause the compound to streak on silica gel, leading to poor separation.

Best Practices:

  • Solvent System Selection:

    • A typical starting point is an Ethyl Acetate / Hexanes gradient.

    • If the product is highly polar and streaks, consider adding a more polar solvent like Methanol (e.g., 1-5% MeOH in DCM).

    • Pro-Tip: Sometimes, adding a small amount of a basic modifier like triethylamine (~0.5%) to the eluent can deactivate acidic sites on the silica gel and result in sharper peaks.

  • Adsorbent Choice:

    • Standard silica gel is usually sufficient.

    • If streaking is severe, consider using deactivated (neutral) alumina as the stationary phase.

  • Loading Technique:

    • Use a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of your column. This generally results in better separation than loading the product dissolved in a strong solvent.

References

  • Apollo Scientific. (n.d.). 3-Chloro-5-fluoropyridine Safety Data Sheet.
  • Bryan, J. C. (1956). Pyridine-N-oxide. Organic Syntheses, 36, 71.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 3-Chloropyridine.
  • ChemicalBook. (2022). This compound Chemical Safety Data Sheet.
  • Fisher Scientific. (2011). Safety Data Sheet for 2-Chloro-5-fluoropyridine.
  • Fisher Scientific. (2010). Safety Data Sheet for 3-Chloro-5-fluoroaniline.
  • Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-chloro-pyridine-1-oxide (CAS 1851-22-5). Retrieved from [Link]

  • Sereda, G., & Tabatchouk, A. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 83(1), 334-343.
  • Semantic Scholar. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor.
  • Copéret, C., Adolfsson, H., Khuong, T. V., Yudin, A. K., & Sharpless, K. B. (1996). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry, 61(5), 1655–1659.
  • Amerigo Scientific. (n.d.). 3-Chloro-5-fluoropyridine (97%).
  • PubChem. (n.d.). 3-Chloro-5-fluoropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluoropyridine 1-oxide. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3-Chloro-5-fluoropyridine 97%.
  • ChemScene. (n.d.). 3-Bromo-2-chloro-5-fluoropyridine.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • BenchChem. (2025). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
  • Google Patents. (2006). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • BLD Pharm. (n.d.). 3-Bromo-4-chloro-5-fluoropyridine.

Sources

Technical Support Center: Scale-Up Synthesis of 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 3-Chloro-5-fluoropyridine 1-oxide, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions. Authored from the perspective of a Senior Application Scientist, this document offers practical, field-proven insights into overcoming common challenges encountered during the scale-up of this critical synthetic intermediate.

The N-oxidation of pyridines is a fundamental transformation in organic synthesis, yielding versatile intermediates for agrochemicals and pharmaceuticals. This compound, in particular, serves as a key building block. However, the electron-deficient nature of the starting pyridine ring, coupled with the inherent challenges of handling energetic oxidizing agents, presents significant hurdles when transitioning from bench-scale to pilot or manufacturing scale. This guide is designed to address these complexities directly, providing a framework for safe, efficient, and robust process development.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Issue 1: Incomplete or Stalled Reactions

Question: "My N-oxidation reaction is stalling at 60-70% conversion, even with extended reaction times. How can I drive the reaction to completion when scaling up?"

Answer: This is a common issue stemming from the reduced nucleophilicity of the nitrogen atom in 3-chloro-5-fluoropyridine. The electron-withdrawing effects of both the chlorine and fluorine substituents deactivate the ring towards oxidation.

Potential Causes & Solutions:

  • Insufficient Oxidant Potency: Standard peracids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid may lack the required reactivity for this substrate.[1] On scale, using a large excess of these reagents is often undesirable due to cost, safety, and downstream purification challenges.

    • Recommended Action: Switch to a more potent, in-situ generated oxidizing system. The combination of a hydrogen peroxide source (such as Urea-Hydrogen Peroxide, UHP) and an activating anhydride, like trifluoroacetic anhydride (TFAA), generates the highly electrophilic trifluoroperacetic acid. This system is known to be effective for electron-deficient pyridines.[2]

  • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to the decomposition of the oxidizing agent and the product.

    • Recommended Action: Implement strict temperature control. For many oxidation reactions, maintaining a temperature between 0-25°C is crucial for stability.[3] A gradual, controlled addition of the oxidant to the pyridine solution allows for better management of the reaction exotherm. On a larger scale, this requires efficient reactor cooling systems.

  • Catalyst Deactivation (If Applicable): If using a catalytic system, such as methyltrioxorhenium (MTO), the catalyst may be degrading over the course of the reaction.[1]

    • Recommended Action: Ensure the reaction medium is free from impurities that could poison the catalyst. If catalyst stability is an issue, a stoichiometric approach with a more robust oxidant may be preferable for process reliability on a larger scale.

Issue 2: Product Isolation and Low Isolated Yields

Question: "My analytical yield looks good, but I'm losing a significant amount of product during the aqueous workup. How can I improve my isolation efficiency?"

Answer: Pyridine N-oxides are notoriously polar and often exhibit high water solubility.[4] The N-O bond introduces a dipole moment, making the molecule hygroscopic and prone to partitioning into the aqueous phase during extraction.

Potential Causes & Solutions:

  • High Water Solubility: The primary cause of loss is the product's affinity for water.

    • Recommended Action 1 (Extraction Optimization): Use a more polar, water-immiscible organic solvent for extraction, such as dichloromethane (DCM) or chloroform. Perform multiple extractions (e.g., 5-7 times) with smaller volumes of solvent rather than a few extractions with large volumes.

    • Recommended Action 2 (Salting-Out Effect): Saturate the aqueous layer with sodium chloride (brine) before extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

  • Incomplete Quenching of Oxidant: Residual oxidizing agent can interfere with isolation and potentially create safety hazards during solvent removal.

    • Recommended Action: After the reaction is complete, quench any remaining oxidant by adding an aqueous solution of a reducing agent, such as sodium sulfite or sodium thiosulfate, until a negative peroxide test (e.g., with potassium iodide-starch paper) is obtained.

  • pH of the Aqueous Phase: The basicity of the pyridine N-oxide (pKa ~0.8) means it can be protonated under strongly acidic conditions, further increasing its water solubility.[5]

    • Recommended Action: After quenching, carefully adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) with a base like sodium bicarbonate before extraction. This ensures the N-oxide is in its freebase form.

Issue 3: Safety and Thermal Runaway Risk

Question: "I'm concerned about the exothermic nature of this oxidation, especially on a multi-kilogram scale. What are the primary safety considerations?"

Answer: The N-oxidation of pyridines is an exothermic process, and the reagents used, particularly peracids and concentrated hydrogen peroxide, are energetic materials.[6] Thermal runaway is a significant risk if the reaction is not properly controlled.

Key Safety Protocols:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for adiabatic temperature rise. This data is critical for designing a safe process.

  • Controlled Addition and Cooling: Never add the pyridine to the oxidant. Always add the oxidant slowly and in portions to the solution of 3-chloro-5-fluoropyridine.[3] Ensure the reactor is equipped with a robust cooling system capable of dissipating the heat generated.

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by providing a larger thermal mass.

  • Reagent Choice: While effective, m-CPBA can be shock-sensitive. Using a liquid solution of hydrogen peroxide or the solid Urea-Hydrogen Peroxide adduct can offer better handling characteristics on a large scale.[2]

  • Quenching Strategy: Have a well-defined and tested quenching procedure in place. The quenching process itself can be exothermic and must be performed with care.

  • Product Stability: Pyridine N-oxides can decompose at elevated temperatures.[7] Avoid high temperatures during solvent distillation. Use vacuum distillation at lower temperatures if necessary.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is most suitable for a large-scale synthesis of this compound?

For large-scale production, a system using Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) in a solvent like dichloromethane is often preferred. UHP is a stable, solid source of hydrogen peroxide, making it safer to handle than concentrated aqueous H2O2.[2] The in-situ generation of trifluoroperacetic acid provides the high reactivity needed for this electron-deficient substrate.

Oxidizing SystemAdvantages for Scale-UpDisadvantages for Scale-Up
m-CPBA Readily available, well-documented.Can be shock-sensitive, generates solid byproduct (m-chlorobenzoic acid) that requires filtration.
H₂O₂ / Acetic Acid Inexpensive reagents.Slower reaction rates for deactivated pyridines, requires higher temperatures which can be a safety concern.[1]
UHP / TFAA Excellent for electron-deficient pyridines, UHP is a stable solid, fast reaction times.[2]TFAA is corrosive and expensive, reaction is highly exothermic and requires careful control.
H₂O₂ / Catalytic MTO High yields with catalytic quantities of rhenium.[1]MTO is expensive, potential for heavy metal contamination in the final product.

Q2: How can I effectively monitor the reaction's progress on a large scale?

On a large scale, taking frequent samples for analysis can be impractical. It is best to establish a reliable method during process development. High-Performance Liquid Chromatography (HPLC) is the most common and accurate method. A simple method monitoring the disappearance of the starting material (3-chloro-5-fluoropyridine) and the appearance of the product peak is sufficient. For in-process checks, Thin-Layer Chromatography (TLC) can also be used, but HPLC provides more quantitative data.

Q3: What are the storage and handling recommendations for the final this compound product?

The product is a colorless to light brown solid.[8] It is known to be hygroscopic (absorbs moisture from the air) and should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) in a cool, dry place.[8][9] Exposure to moisture can lead to clumping and potential degradation over time.

Visualized Workflows and Protocols

General Synthesis Workflow

The diagram below outlines the critical steps for the synthesis and purification of this compound.

G cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification charge_reactor 1. Charge Reactor - 3-Chloro-5-fluoropyridine - Solvent (e.g., DCM) cool 2. Cool to 0-5 °C charge_reactor->cool add_oxidant 3. Controlled Addition - Oxidant Solution (e.g., UHP/TFAA) cool->add_oxidant react 4. Reaction Monitoring - Maintain Temp - Monitor by HPLC add_oxidant->react quench 5. Quench Reaction - Aq. Na₂SO₃ react->quench neutralize 6. Neutralize - Aq. NaHCO₃ to pH 7-8 quench->neutralize extract 7. Extraction - DCM / Brine neutralize->extract dry_concentrate 8. Dry & Concentrate - Dry (Na₂SO₄) - Rotoevaporation extract->dry_concentrate purify 9. Purification - Crystallization or - Column Chromatography dry_concentrate->purify final_dry 10. Final Drying - Vacuum Oven purify->final_dry

Caption: Key stages in the scale-up synthesis of this compound.

Troubleshooting Decision Tree: Low Yield

G cluster_reaction Reaction Optimization cluster_workup Isolation Optimization start Low Isolated Yield check_conversion Check HPLC Conversion (Crude Sample) start->check_conversion low_conversion Conversion <95%? check_conversion->low_conversion workup_issue Workup/Isolation Issue low_conversion->workup_issue No stronger_oxidant Use Stronger Oxidant (e.g., UHP/TFAA) low_conversion->stronger_oxidant Yes check_ph Check Aqueous pH (Should be 7-8) workup_issue->check_ph increase_oxidant Increase Oxidant Equivalents check_temp Verify Temperature Control increase_oxidant->check_temp stronger_oxidant->increase_oxidant use_brine Use Brine Wash check_ph->use_brine more_extractions Increase Number of Extractions use_brine->more_extractions

Caption: A decision-making workflow for troubleshooting low-yield issues.

Recommended Lab-Scale Protocol (Amenable to Scale-Up)

Reagents:

  • 3-Chloro-5-fluoropyridine

  • Urea-Hydrogen Peroxide (UHP)

  • Trifluoroacetic Anhydride (TFAA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 3-chloro-5-fluoropyridine (1.0 eq) and dichloromethane (10 mL per gram of pyridine).

  • Cool the stirred solution to 0-5°C using an ice-water bath.

  • In a separate beaker, dissolve Urea-Hydrogen Peroxide (1.5 eq) in dichloromethane. Note: UHP has limited solubility; create a slurry. Add Trifluoroacetic Anhydride (1.5 eq) dropwise to this slurry at 0-5°C. Stir for 15 minutes to pre-form the oxidant.

  • Add the prepared oxidant slurry/solution to the addition funnel and add it dropwise to the cooled pyridine solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by HPLC until the starting material is consumed (<2%).

  • Once complete, cool the reaction mixture back to 0-5°C. Slowly add saturated aqueous sodium sulfite solution to quench the excess peroxide. Stir for 30 minutes and verify the absence of peroxides.

  • Transfer the mixture to a separatory funnel. Add saturated aqueous sodium bicarbonate solution in portions until the pH of the aqueous layer is ~8.

  • Separate the layers. Wash the organic layer with brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

References

  • El-Gendy, A. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Jerz, V., & Klapötke, T. M. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(17), 12533-12567. [Link]

  • ResearchGate. (n.d.). Common methods for oxidizing pyridines/quinolines and reducing N-oxides. Retrieved from [Link]

  • Brown, D. A., & Nutley, D. (1966). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 871-874. [Link]

  • Ghofrani, K. A., & MacMillan, D. W. C. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Journal of the American Chemical Society, 140(12), 4180-4184. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]

  • Organic Syntheses. (2011). Working with Hazardous Chemicals. Organic Syntheses, 88, 22-32. [Link]

  • McKee, M. L. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 25(21), 5062. [Link]

  • ResearchGate. (n.d.). Pyridine N-Oxide. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Google Patents. (n.d.). Synthesis process of pyridine-N-oxide.
  • Google Patents. (n.d.). A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
  • ResearchGate. (n.d.). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine.
  • ResearchGate. (n.d.). Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • PubChem. (n.d.). 3-Chloro-5-fluoropyridine. Retrieved from [Link]

  • Sereda, G., & Tabatchouk, A. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13577-13584. [Link]

  • Cole, K. P., & et al. (2020). Scale-Up of Continuous Metallaphotoredox Catalyzed C–O Coupling to a 10 kg-Scale Using Small Footprint Photochemical Taylor Vortex Flow Reactors. Organic Process Research & Development, 24(10), 2096-2106. [Link]

  • Google Patents. (n.d.). Preparation of (trifluoromethyl)pyridines.
  • ResearchGate. (n.d.). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. Retrieved from [Link]

  • Fraunhofer-Publica. (2024). Pilot-scale co-precipitation synthesis of a novel active ingredient made of ultrasmall iron (oxyhydr)oxide nanoparticles. Retrieved from [Link]

Sources

preventing decomposition of 3-Chloro-5-fluoropyridine 1-oxide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-5-fluoropyridine 1-oxide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its chemical decomposition. Our recommendations are grounded in the fundamental chemical properties of pyridine N-oxides and halogenated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive?

This compound is a halogenated heterocyclic N-oxide. Its chemical structure, featuring an N-oxide group and electron-withdrawing halogen substituents, makes it a valuable intermediate in organic synthesis. However, these same features contribute to its potential instability.

The primary points of sensitivity are:

  • The N-Oxide Bond : The bond between the nitrogen and oxygen atom is polar and reactive. This site can be a target for deoxygenation, especially under thermal stress or in the presence of reducing agents or certain metals.[1][2]

  • Hygroscopicity : Like many pyridine N-oxides, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] Water can act as a nucleophile or facilitate hydrolytic decomposition pathways.

  • Photoreactivity : The presence of carbon-halogen bonds can render the molecule susceptible to degradation upon exposure to light, particularly UV radiation, which can initiate radical reactions.[5]

  • Thermal Stress : Aromatic N-oxides can be prone to decomposition and scaffold rearrangements at elevated temperatures (generally above 150°C, but instability can begin at lower temperatures with prolonged exposure or contaminants).[6]

Q2: What are the ideal storage conditions for this compound?

To ensure long-term stability, the compound must be protected from four key environmental factors: moisture, light, heat, and oxygen.

ParameterRecommendationRationale
Temperature 2–8°CMinimizes thermal decomposition pathways and reduces the rate of any potential side reactions.[7][8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen, mitigating hydrolysis and oxidative degradation.
Light Amber Glass Vial or Opaque ContainerProtects the compound from UV and visible light, preventing photochemical decomposition.[5]
Moisture Tightly Sealed Container, Store in a DesiccatorPyridine N-oxides are often hygroscopic.[3][4] Preventing moisture ingress is critical to avoid hydrolysis.
Q3: How can I visually or analytically detect if my sample has started to decompose?
  • Visual Inspection : A pure sample of this compound should be a colorless to white or light yellow solid.[9] Signs of degradation include:

    • Significant color change to dark yellow, brown, or black.

    • Change in physical state, such as becoming oily, sticky, or clumping, which often indicates moisture absorption.

  • Analytical Confirmation : If you suspect decomposition, it is crucial to re-analyze the material before use.

    • NMR Spectroscopy : ¹H and ¹³C NMR are powerful tools. The introduction of the N-oxide oxygen causes a characteristic downfield shift in the signals of neighboring protons and carbons compared to the parent pyridine.[10] The appearance of new, unexpected peaks or changes in integration ratios indicates the presence of impurities.

    • HPLC/UPLC : A purity check via chromatography is highly recommended. A decrease in the main peak area and the emergence of new peaks are clear indicators of decomposition.

    • Mass Spectrometry (MS) : Can be used to identify the mass of potential degradation products, such as the deoxygenated parent pyridine (3-Chloro-5-fluoropyridine).

Q4: What are the likely decomposition products?

The primary degradation product is often the deoxygenated parent compound, 3-Chloro-5-fluoropyridine . This occurs through the loss of the oxygen atom from the N-oxide group. Other potential pathways, especially in the presence of moisture, could lead to hydrolysis or more complex rearrangements, though deoxygenation is typically the most common initial step.[2]

Troubleshooting Guide: Common Scenarios

This section addresses specific issues you may encounter and provides a logical workflow for investigation and resolution.

Scenario 1: My freshly opened bottle of this compound appears discolored and oily.
  • Probable Cause : This is a strong indicator of moisture absorption and potential subsequent decomposition. The compound's hygroscopic nature means improper sealing during prior storage or shipping could be the cause.[3][4]

  • Troubleshooting Steps :

    • Do Not Use : Avoid using the reagent in any experiment, as the impurities could lead to failed reactions, side products, and non-reproducible results.

    • Analytical Verification : Take a small, representative sample and analyze it via HPLC or NMR to confirm the purity and identify the nature of the impurities.

    • Contact Supplier : If the material was received in this condition, contact the vendor's technical support with your analytical data.

    • Consider Purification (Advanced Users) : If the primary impurity is the deoxygenated pyridine, purification via recrystallization or column chromatography may be possible. However, this should only be attempted if the user is confident in the procedure and the identity of the contaminants.

Scenario 2: My analytical data (NMR/HPLC) shows a new, significant impurity after several months of storage.
  • Probable Cause : The storage conditions were likely suboptimal, leading to slow degradation over time. The most common culprit is a faulty vial seal allowing gradual ingress of air and moisture.

  • Troubleshooting Steps :

    • Identify the Impurity : Use MS and NMR to identify the impurity. Compare the spectrum to a reference for 3-Chloro-5-fluoropyridine to check for deoxygenation.

    • Review Storage Protocol :

      • Was the vial seal airtight? (Check the cap/septum for damage).

      • Was the vial consistently stored at 2-8°C?

      • Was the container purged with inert gas after each use?

      • Was it protected from light?

    • Implement Corrective Actions : Discard the degraded material. For new stock, strictly adhere to the recommended storage workflow outlined below.

Diagram: Primary Decomposition Pathways

Below is a diagram illustrating the key environmental factors that can initiate the degradation of this compound.

cluster_factors Environmental Stressors cluster_processes Degradation Processes cluster_outcomes Result Heat Heat / Elevated Temp. Deoxygenation Deoxygenation Heat->Deoxygenation Promotes Light Light (UV/Visible) Photoreaction Photochemical Reaction Light->Photoreaction Initiates Moisture Moisture (H₂O) Hydrolysis Hydrolysis Moisture->Hydrolysis Enables Degradation Sample Decomposition (Loss of Purity) Deoxygenation->Degradation Photoreaction->Degradation Hydrolysis->Degradation

Caption: Key environmental factors leading to the decomposition of this compound.

Experimental Protocols

Protocol 1: Recommended Workflow for Receiving and Storing

This protocol ensures the integrity of the compound from the moment it arrives in the lab.

Start 1. Receive Compound Inspect 2. Immediate Visual Inspection (Check for color/phase change) Start->Inspect Decision Acceptable? Inspect->Decision Reject Quarantine & Contact Vendor Decision->Reject No Prep 3. Prepare for Storage Decision->Prep Yes Transfer 4. Transfer to Amber Vial with PTFE-lined cap (if needed) Prep->Transfer Purge 5. Purge with Inert Gas (Argon or Nitrogen) Transfer->Purge Seal 6. Seal Tightly Purge->Seal Store 7. Place in 2-8°C Storage (Inside a desiccator) Seal->Store End Ready for Use Store->End

Caption: Step-by-step workflow for the proper receipt and storage of the compound.

Protocol 2: Handling for Experimental Use
  • Equilibration : Before opening, remove the vial from the 2-8°C storage and allow it to warm to room temperature inside a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere : Perform all weighing and handling under a blanket of inert gas (e.g., in a glovebox or using a nitrogen-flushed weigh boat).

  • Minimize Exposure : Weigh out only the amount of material needed for the immediate experiment. Avoid returning unused material to the stock bottle to prevent cross-contamination.

  • Resealing : Before returning the stock bottle to storage, purge the headspace with inert gas again, seal the cap tightly, and wrap the cap with parafilm for extra protection against moisture.

  • Return to Storage : Promptly return the sealed container to the recommended 2-8°C conditions.

By implementing these rigorous handling and storage protocols, researchers can significantly extend the shelf-life of this compound, ensuring the integrity of their starting materials and the reproducibility of their scientific outcomes.

References

  • Journal of the Chemical Society A. (n.d.). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides.
  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC.
  • Mosher, H. S., et al. (1962). Pyridine-N-oxide. Organic Syntheses.
  • Brooks, R. T., & Sternglanz, P. D. (1959).
  • Brooks, R., & Sternglanz, P. (1959).
  • Wikipedia. (n.d.). Pyridine-N-oxide.
  • Petrov, K. et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics.
  • PubChem. (n.d.). 3-Chloro-5-fluoropyridine.
  • Paz-Borbón, L. O., et al. (2018).
  • Google Patents. (n.d.). Halogenation of pyridines.
  • PubChem. (n.d.). 3-Chloro-2-fluoropyridine 1-oxide.
  • Wang, D., et al. (2022).
  • Dounay, A. B., et al. (2011). Working with Hazardous Chemicals. Organic Syntheses.
  • ACS Applied Materials & Interfaces. (2021). Oxidation and Storage Mechanisms for Nitrogen Oxides on Variously Terminated (001) Surfaces of SrFeO3−δ and Sr3Fe2O7−δ Perovskites.
  • Petrov, K. et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Sigma-Aldrich. (n.d.). 3-Chloro-5-fluoropyridine 97%.
  • Amerigo Scientific. (n.d.). 3-Chloro-5-fluoropyridine (97%).
  • Organic Syntheses. (2019).
  • Chemistry Stack Exchange. (2019). Storage of Halogen.
  • Thermo Fisher Scientific. (n.d.). 3-Chloro-5-fluoropyridine, 98%.
  • Google Patents. (n.d.). Halogenation of pyridine compounds.
  • Caron, S., & Hawkins, J. M. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides.
  • Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS One.
  • Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Catalyst Selection and Optimization for Reactions with 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methodologies involving 3-Chloro-5-fluoropyridine 1-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. The unique electronic nature of this substrate—possessing a directing N-oxide group, an activatable chloro-substituent for cross-coupling, and a fluoro-substituent that influences nucleophilic substitution—presents both opportunities and challenges. This document provides a structured, question-and-answer-based approach to navigate these complexities.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: How does the N-oxide functionality affect the reactivity of the 3-Chloro-5-fluoropyridine core?

The N-oxide group is a powerful modulator of the pyridine ring's electronic properties. It acts as a strong electron-donating group through resonance (π-donation) and a strong electron-withdrawing group through induction (σ-withdrawal). This dual nature has several critical consequences:

  • Activation for C-H Functionalization: The N-oxide group activates the C2 and C6 positions for metallation and subsequent functionalization, a common strategy in pyridine chemistry.[1][2]

  • Modulation of Halogen Reactivity: It enhances the electrophilicity of the pyridine ring, making it more susceptible to certain types of reactions at the halogen-substituted positions.

  • Potential for Deoxygenation: The N-O bond can be labile under reductive conditions, which are often present during the catalytic cycle of cross-coupling reactions. Unwanted deoxygenation to the corresponding pyridine is a common side reaction that must be monitored and controlled.[3][4][5]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound in drug development is the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for these transformations.

Q2: Which position (C3-Cl or C5-F) is reactive in Suzuki-Miyaura cross-coupling? How do I select the right catalyst?

Answer: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is paramount. The established order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl >> C-F . Therefore, the C3-Cl bond is the exclusive site of reaction for Suzuki-Miyaura coupling, leaving the C-F bond intact for potential subsequent transformations.

The primary challenge is the activation of the relatively inert C-Cl bond. This requires a highly active catalytic system.

Catalyst System Selection:

  • Palladium Precursor: Standard precursors like Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective.

  • Ligand (The Critical Component): The choice of phosphine ligand is crucial for activating aryl chlorides. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are the industry standard. They promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step.

LigandPalladium PrecursorBaseSolventTemperature (°C)Key Characteristics
SPhos Pd(OAc)₂K₃PO₄1,4-Dioxane/H₂O or Toluene80-110Excellent for hindered and electron-rich aryl chlorides. Often a top performer.[6]
XPhos Pd₂(dba)₃Cs₂CO₃ or K₃PO₄Toluene or THF90-120Highly active and versatile for a broad range of substrates.[6]
RuPhos Pd₂(dba)₃ or G3-PrecatalystsK₂CO₃ or Cs₂CO₃1,4-Dioxane80-110Effective for sterically demanding couplings.
dppf PdCl₂(dppf)Na₂CO₃ or K₂CO₃DME/H₂O or Toluene80-100A more "classic" ligand; may require higher temperatures or longer reaction times for chlorides.
  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2 equiv.).

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, ~0.2 M concentration).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by LC-MS or TLC, checking for consumption of starting material and formation of both the desired product and the deoxygenated product.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q3: I am attempting a Buchwald-Hartwig amination. What catalyst system should I use?

Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination will occur selectively at the C3-Cl bond . The principles of catalyst selection are also similar, focusing on creating a highly active, sterically hindered palladium center.

Catalyst System Selection:

The choice of ligand is often dependent on the nature of the amine nucleophile (primary, secondary, acyclic, or cyclic).

LigandPalladium PrecursorBaseSolventTemperature (°C)Nucleophile Suitability
XPhos Pd₂(dba)₃ or G3-PrecatalystsNaOtBu or LHMDSToluene or Dioxane90-110Broad scope; excellent for primary and secondary amines.
BrettPhos G2 or G3-PrecatalystsK₂CO₃ or Cs₂CO₃t-Amyl alcohol100-120Particularly effective for hindered primary amines and preventing diarylation.
BINAP Pd₂(dba)₃NaOtBuToluene90-110A classic bidentate ligand, effective for many primary and secondary amines.[6]
Josiphos-type Pd(OAc)₂K₃PO₄Dioxane100-120Ferrocenyl ligands that offer high stability and activity.
  • In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the amine (1.2 mmol, 1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.). Note: Add the base last, as it can initiate the reaction even at room temperature.

  • Add anhydrous, degassed solvent (e.g., Toluene, ~0.2 M).

  • Seal the vial, remove from the glovebox, and heat to 100-110 °C with stirring for 2-18 hours.

  • Monitor the reaction carefully by LC-MS for product formation, starting material consumption, and potential side products (deoxygenation, hydrodehalogenation).

  • Workup and purification are similar to the Suzuki protocol.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Q4: I want to perform a nucleophilic substitution. Will the reaction occur at the C3-Cl or C5-F position?

Answer: This is where the reactivity fundamentally differs from palladium-catalyzed reactions. In Nucleophilic Aromatic Substitution (SNAr), the reaction rate is determined not by C-X bond strength, but by the stability of the negatively charged intermediate (the Meisenheimer complex). The reaction proceeds via an addition-elimination mechanism.

For this compound, nucleophilic attack will preferentially occur at the C5-F position .[7]

Causality:

  • Inductive Effect: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect makes the C5 carbon significantly more electrophilic (electron-poor) than the C3 carbon.

  • Intermediate Stabilization: A nucleophilic attack at C5 allows the negative charge of the Meisenheimer intermediate to be stabilized by the adjacent pyridine nitrogen (para-position) through resonance, which is a highly favorable arrangement.

  • Leaving Group Ability: While the C-F bond is stronger than the C-Cl bond, the rate-determining step is the initial nucleophilic attack.[8] Fluoride is an excellent leaving group in SNAr once the intermediate is formed.

This regioselectivity provides a powerful synthetic strategy, as it is orthogonal to the selectivity observed in cross-coupling reactions.

G cluster_0 Reaction Pathways cluster_1 Pd-Catalyzed Cross-Coupling cluster_2 Nucleophilic Aromatic Substitution (SNAr) Substrate 3-Chloro-5-fluoropyridine 1-oxide Pd_Catalysis Suzuki / Buchwald-Hartwig (Reactivity: C-Cl > C-F) Substrate->Pd_Catalysis Site-Selective at C3 SNAr SNAr (Reactivity: C5 > C3) Substrate->SNAr Site-Selective at C5 Product_C3 C3-Substituted Product Pd_Catalysis->Product_C3 Product_C5 C5-Substituted Product SNAr->Product_C5

Caption: Regioselectivity depends on the reaction mechanism.

  • To a reaction vial, add this compound (1.0 mmol, 1 equiv.) and the amine nucleophile (1.5-2.0 equiv.).

  • Add a suitable base, such as Potassium Carbonate (K₂CO₃, 2-3 equiv.) or Diisopropylethylamine (DIPEA, 2-3 equiv.).

  • Add a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (~0.5 M).

  • Heat the reaction to 80-120 °C. Higher temperatures may be required depending on the nucleophilicity of the amine.

  • Monitor the reaction by LC-MS. Expect to see the formation of the 5-amino-3-chloropyridine 1-oxide product.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine to remove the high-boiling point solvent.

  • Dry, concentrate, and purify via column chromatography.

Section 4: Troubleshooting Guide

Q5: My Suzuki/Buchwald-Hartwig reaction is failing or giving low yields. What should I check?

Answer: Low yield in palladium-catalyzed reactions with pyridine substrates is a common issue. A systematic approach is key.[9]

G Start Low Yield / No Reaction Check1 Is Deoxygenated Starting Material Observed? Start->Check1 Check2 Is Palladium Black (precipitate) Visible? Check1->Check2 No Sol1 Deoxygenation is Occurring. - Lower temperature - Use milder base (e.g., K2CO3) - Use Pd-precatalyst (e.g., XPhos-G3) - Reduce reaction time Check1->Sol1 Yes Check3 Are Reagents High Quality? Check2->Check3 No Sol2 Catalyst Deactivation. - Increase ligand:Pd ratio (e.g., 2.5:1) - Ensure strictly anhydrous/anaerobic conditions - Use a more robust ligand (e.g., XPhos) - Lower reaction temperature Check2->Sol2 Yes Check4 Is Hydrodehalogenation (loss of Cl) Observed? Check3->Check4 Yes Sol3 Reagent Problem. - Use fresh, high-purity boronic acid - Ensure base is dry and non-clumped - Use anhydrous, degassed solvent Check3->Sol3 No Sol4 Side Reaction Dominates. - Ensure inert atmosphere - Check for water/proton sources - Use a weaker base if possible Check4->Sol4 Yes End Re-screen Ligand/Base/Solvent Check4->End No Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting workflow for cross-coupling reactions.

Key Points:

  • Catalyst Inhibition: The pyridine nitrogen lone pair can coordinate to the palladium center, leading to inactive catalyst species. Bulky ligands like XPhos or SPhos are designed to prevent this by creating a sterically shielded active site.[9]

  • Deoxygenation: This is a strong indicator that the reaction conditions are too harsh or that the catalytic cycle has a competing reductive pathway. Using pre-formed Pd(0) sources or milder bases (K₂CO₃, Cs₂CO₃ instead of phosphates or t-butoxides) can sometimes mitigate this. A palladium-catalyzed transfer oxidation using trialkylamines can also be used for intentional deoxygenation if desired.[5]

  • Reagent Quality: Boronic acids can degrade over time (protodeboronation). Ensure they are pure and dry. Solvents must be anhydrous and thoroughly degassed to prevent oxidation of the active Pd(0) catalyst.

Q6: My SNAr reaction is not proceeding, or I'm getting a mixture of products.

Answer: SNAr reactions are sensitive to the nucleophile, solvent, and temperature.

  • No Reaction:

    • Poor Nucleophile: If your amine or alcohol is weakly nucleophilic, it may require more forcing conditions. Increase the temperature (up to 150 °C in DMSO) or use a stronger, non-nucleophilic base like Sodium Hydride (NaH) for alcohols or thiols (use with caution).

    • Solvent Choice: The reaction requires a polar, aprotic solvent (DMSO, DMF, NMP) to stabilize the charged Meisenheimer intermediate. Protic solvents (like ethanol or water) will protonate the intermediate and inhibit the reaction.

  • Mixture of Products:

    • Competing C3 Substitution: While C5 substitution is electronically favored, a very strong, "soft" nucleophile under harsh conditions might show some reactivity at the C3-Cl position. If this is observed, try lowering the reaction temperature to favor the more kinetically controlled pathway at C5.

    • Decomposition: Pyridine N-oxides can be unstable at very high temperatures.[2] If you observe significant decomposition (darkening of the reaction, multiple unidentifiable spots by TLC), reduce the temperature and extend the reaction time.

References

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. [Link]

  • Kjellberg, M., Ohleier, A., Thuéry, P., Nicolas, E., Anthore-Dalion, L., & Cantat, T. (2021). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, 12(30), 10296-10303. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Interpreting the Spectroscopic Data of 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fluorinated heterocycles, such as 3-Chloro-5-fluoropyridine 1-oxide, are of growing importance in pharmaceuticals and agrochemicals, owing to the unique properties conferred by the fluorine atom, including enhanced metabolic stability and binding affinity.[1] This guide provides an in-depth analysis of the interpretation of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of this compound, comparing its utility and insights against other common analytical techniques. Our approach is grounded in field-proven expertise, ensuring that the methodologies described are both scientifically robust and practically applicable.

The Power of ¹⁹F NMR in Characterizing Fluorinated Heterocycles

Fluorine-19 (¹⁹F) NMR spectroscopy stands as a premier analytical tool for the study of organofluorine compounds for several key reasons. The ¹⁹F nucleus possesses a spin of 1/2, is 100% naturally abundant, and has a high gyromagnetic ratio, affording it a sensitivity that is approximately 83% of that of ¹H.[2][3] This high sensitivity, coupled with a wide chemical shift range—typically spanning over 400 ppm—provides exceptional signal dispersion and reduces the likelihood of signal overlap, a common challenge in ¹H NMR.[3][4][5] The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a powerful probe for subtle changes in molecular structure and conformation.[2][3]

Interpreting the Predicted ¹⁹F NMR Spectrum of this compound

While experimental spectra for novel compounds are the gold standard, a deep understanding of spectroscopic principles allows for a highly accurate prediction of the expected spectrum. This predictive analysis is a critical skill for confirming structural assignments and identifying unexpected reaction outcomes.

Predicted Chemical Shift (δ)

The ¹⁹F chemical shift of this compound is influenced by the electronic effects of the substituents on the pyridine ring. For an aromatic fluorine (Ar-F), a typical chemical shift range is between -80 to -170 ppm relative to a CFCl₃ standard.[3][4]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the fluorine atom, shifting its resonance downfield (less negative).

  • The Chloro Group: The chlorine atom at the 3-position is also electron-withdrawing through induction, which would further deshield the fluorine at the 5-position, causing a downfield shift.

  • The N-oxide Group: The N-oxide functional group is a strong resonance donor and inductive acceptor. The net effect on the fluorine at the 5-position (meta to the N-oxide) is complex. However, studies on substituted pyridine N-oxides suggest that the N-oxide group significantly influences the electron density of the ring.

Considering these factors, the ¹⁹F chemical shift for this compound is predicted to be in the downfield region of the typical Ar-F range. A reasonable estimate would be in the -90 to -120 ppm range.

Predicted Multiplicity (J-Coupling)

The fluorine atom at the 5-position will couple with the adjacent protons on the pyridine ring, leading to a splitting of the ¹⁹F signal. The magnitude of the coupling constant (J) provides valuable information about the through-bond connectivity.

  • ³J(F, H4) Coupling: Coupling between the fluorine at C5 and the proton at C4 (three bonds away) is expected. Typical ³J(F,H) coupling constants in aromatic systems are in the range of 5-10 Hz.

  • ⁴J(F, H2) Coupling: A smaller, four-bond coupling to the proton at C2 is also anticipated, typically in the range of 2-4 Hz.

  • ⁴J(F, H6) Coupling: Similarly, a four-bond coupling to the proton at C6 is expected, also in the 2-4 Hz range.

Therefore, the ¹⁹F signal for this compound is predicted to be a triplet of triplets (tt) or a more complex multiplet if the four-bond couplings are significantly different.

A Comparative Guide to Alternative Analytical Techniques

While ¹⁹F NMR is a powerful tool, a comprehensive characterization of this compound relies on a suite of analytical techniques. Below is a comparison of ¹⁹F NMR with other common methods.

Technique Strengths for this compound Limitations for this compound
¹⁹F NMR - Direct observation of the fluorine atom.[2][3]- High sensitivity and wide chemical shift range.[3][4][5]- Sensitive to subtle electronic changes.[2][3]- Provides through-bond connectivity via J-coupling.- Requires a fluorinated analyte.- Can be complex to interpret without experience.
¹H NMR - Provides information on the number and connectivity of protons.[6][7][8][9]- Complements ¹⁹F NMR data for structural elucidation.[6]- Limited chemical shift dispersion can lead to signal overlap.- Indirectly probes the fluorine environment through H-F coupling.[10]
¹³C NMR - Reveals the carbon skeleton of the molecule.[11][12]- Can show C-F coupling, confirming the point of fluorination.[2][11]- Low natural abundance of ¹³C results in lower sensitivity.[11]- Requires longer acquisition times.
Mass Spectrometry (MS) - Provides the molecular weight of the compound.[13][14]- Fragmentation patterns can confirm the presence of substituents.[13][15][16][17]- Characteristic loss of oxygen (-16 amu) is indicative of an N-oxide.[15]- Does not provide detailed information on isomerism.- Can be a destructive technique.[13][14]
Infrared (IR) Spectroscopy - Identifies functional groups present in the molecule.- Characteristic N-O stretching frequency for the N-oxide group (around 1200-1300 cm⁻¹).- C-F and C-Cl stretching vibrations can be observed.- Provides limited information on the overall molecular structure.- Can be difficult to assign specific bands in complex molecules.

Visualizing the Molecular Structure and Analytical Workflow

Molecular Structure and Key NMR Interactions

The following diagram illustrates the structure of this compound and the key through-bond J-couplings that would be observed in its ¹⁹F NMR spectrum.

Caption: Key J-couplings in this compound.

Decision-Making Workflow for Spectroscopic Analysis

This workflow outlines a logical approach to the characterization of a novel fluorinated heterocyclic compound like this compound.

start Synthesized Compound: This compound ms Mass Spectrometry (MS) - Confirm Molecular Weight - Observe [M-16]⁺ fragment start->ms ir Infrared (IR) Spectroscopy - Confirm N-O stretch - Identify C-F, C-Cl stretches start->ir nmr_suite NMR Spectroscopy Suite start->nmr_suite structure_elucidation Comprehensive Structure Elucidation ms->structure_elucidation ir->structure_elucidation f19_nmr ¹⁹F NMR - Direct observation of Fluorine - Determine Chemical Shift - Analyze Multiplicity (J-coupling) nmr_suite->f19_nmr h1_nmr ¹H NMR - Proton count and environment - Observe H-F coupling nmr_suite->h1_nmr c13_nmr ¹³C NMR - Carbon skeleton - Observe C-F coupling nmr_suite->c13_nmr f19_nmr->structure_elucidation h1_nmr->structure_elucidation c13_nmr->structure_elucidation

Caption: Analytical workflow for structural confirmation.

Experimental Protocol for ¹⁹F NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible data, the following experimental protocol is recommended.

Objective: To acquire a quantitative ¹⁹F NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • Internal standard (e.g., trifluorotoluene, δ ≈ -63.72 ppm)

Instrumentation:

  • NMR spectrometer with a fluorine-capable probe (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated solvent in a clean, dry vial.

    • Add a small, known amount of the internal standard to the solution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the fluorine probe to the correct frequency.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the spectral width to encompass the expected chemical shift range of the sample and the internal standard (e.g., -50 to -150 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the fluorine nuclei to ensure full relaxation for quantitative analysis. A typical starting value is 5-10 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • For enhanced resolution of coupling patterns, consider acquiring a proton-coupled ¹⁹F spectrum. For simplicity and to confirm the chemical shift, a proton-decoupled spectrum can also be acquired.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform a baseline correction.

    • Calibrate the chemical shift scale by setting the internal standard to its known chemical shift.

    • Integrate the signals to determine the relative ratios of the different fluorine environments.

Conclusion

The interpretation of the ¹⁹F NMR spectrum of this compound, when approached with a foundational understanding of the factors influencing chemical shifts and coupling constants, provides unambiguous structural information. While ¹⁹F NMR is a uniquely powerful tool for this class of compounds, its true analytical strength is realized when used in concert with other spectroscopic techniques such as ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy. This integrated approach, as outlined in this guide, ensures the highest level of scientific integrity and confidence in the structural elucidation of novel fluorinated heterocycles.

References

  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. [Link]

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A Predictive and Comparative Guide to the Mass Spectrometry of 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Chloro-5-fluoropyridine 1-oxide. As experimental data for this specific compound is not publicly available, this document leverages foundational principles of mass spectrometry and comparative data from analogous structures to construct a scientifically rigorous, hypothetical fragmentation scheme. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of molecular characterization, even for novel or uncharacterized compounds.

Introduction: The Analytical Challenge

This compound is a halogenated heterocyclic N-oxide. Such compounds are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The N-oxide functional group can modulate the electronic properties of the pyridine ring and provide a handle for further chemical transformations[1][2].

Characterizing these molecules is paramount, and mass spectrometry is an indispensable tool for confirming molecular weight and elucidating structure. Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint[3]. This guide will deconstruct the anticipated EI-MS fragmentation of the title compound by examining the known behaviors of its core components: the pyridine N-oxide scaffold, the chloro-substituent, and the fluoro-substituent.

Foundational Principles of Fragmentation

Under standard 70 eV EI conditions, molecules are ionized by the removal of an electron, forming a high-energy molecular radical ion (M+•)[3][4]. This ion subsequently undergoes a series of predictable bond cleavages and rearrangements to yield smaller, stable fragment ions. For this compound, the fragmentation will be dictated by several key features:

  • The N-O Bond: The N-oxide bond is relatively weak and its cleavage is a characteristic and often dominant fragmentation pathway for pyridine N-oxides, typically involving the loss of an oxygen atom ([M-16])[5].

  • Aromatic Ring Stability: The pyridine ring is aromatic and thus relatively stable. Fragmentation will often preserve this core structure. Common pathways for pyridines include the loss of HCN or related neutral molecules after initial fragmentation[6].

  • Halogen Substituents:

    • Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. This results in a characteristic M+2 peak for any chlorine-containing fragment, which is a powerful diagnostic tool. The C-Cl bond is weaker than the C-F bond, making the loss of a Cl radical a likely event.

    • Fluorine: Fluorine is monoisotopic (¹⁹F) and forms a very strong C-F bond. The loss of a fluorine radical is generally less favorable than the loss of chlorine or other ring fragmentations.

Predicted Fragmentation Pathway for this compound

The molecular formula for this compound is C₅H₃ClFN⁺O⁻. Its nominal molecular weight is 147 g/mol (using ¹⁹F, ³⁵Cl, ¹⁴N, ¹²C, ¹H, ¹⁶O).

Step 1: The Molecular Ion (M+•)

The mass spectrum is expected to show a distinct molecular ion peak at m/z 147 (for the ³⁵Cl isotope) and a smaller M+2 peak at m/z 149 (for the ³⁷Cl isotope) in an approximate 3:1 intensity ratio. This doublet is the first confirmation of a single chlorine atom in the molecule.

Step 2: Primary Fragmentation Cascades

Several high-probability initial fragmentation events are anticipated from the molecular ion (m/z 147).

  • Pathway A: Loss of Oxygen Atom. This is a hallmark of N-oxide fragmentation[5]. The expulsion of an oxygen atom yields the radical cation of 3-chloro-5-fluoropyridine.

    • M+• (m/z 147) → [M-O]+• (m/z 131) + O

    • This fragment at m/z 131 would also exhibit an M+2 peak at m/z 133.

  • Pathway B: Loss of Chlorine Radical. Cleavage of the C-Cl bond is another probable event.

    • M+• (m/z 147) → [M-Cl]+ (m/z 112) + Cl•

    • The resulting ion at m/z 112 would be the 5-fluoropyridine 1-oxide cation. This peak would be a singlet, as the chlorine isotope pattern is lost.

  • Pathway C: Loss of Hydroxyl Radical. While less common for simple pyridine N-oxides, some substituted N-oxides can undergo rearrangement to lose an OH radical, particularly if there are adjacent alkyl groups[5]. Given the electronic nature of the halogen substituents, this is considered a minor pathway but cannot be entirely ruled out.

    • M+• (m/z 147) → [M-OH]+ (m/z 130) + •OH

The predicted primary fragmentation pathways are illustrated below.

G M C₅H₃ClFN⁺O⁻ m/z 147/149 (M+•) F1 [M-O]+• 3-Chloro-5-fluoropyridine m/z 131/133 M->F1 - O (16 Da) F2 [M-Cl]+ 5-Fluoropyridine 1-oxide m/z 112 M->F2 - Cl• (35 Da) F3 [M-OH]+ m/z 130/132 M->F3 - •OH (17 Da) (Minor)

Caption: Predicted primary EI fragmentation of this compound.

Step 3: Secondary Fragmentation

The primary fragments will undergo further cleavage to produce the rest of the spectrum. The most significant secondary fragmentation will likely originate from the abundant [M-O]+• ion (m/z 131). This ion is the radical cation of 3-chloro-5-fluoropyridine, which would fragment similarly to other halogenated pyridines.

  • From [M-O]+• (m/z 131):

    • Loss of HCN: A classic fragmentation for pyridine rings.

      • m/z 131 → m/z 104 + HCN

    • Loss of Cl•:

      • m/z 131 → m/z 96 + Cl• (This would yield the fluoropyridyl cation).

Comparative Analysis with Analogue Compounds

To ground these predictions, we can compare the expected fragments with the known mass spectra of simpler, related molecules. This comparison provides an evidence-based foundation for our hypothetical pattern.

CompoundMolecular Ion (m/z)Key Fragment 1Key Fragment 2Key Fragment 3Source
Pyridine 1-Oxide 95 (M+•)79 ([M-O]+•)67 ([M-OH-C₂H₂]+)52 ([C₄H₄]+•)[NIST]
2-Fluoropyridine 97 (M+•)70 ([M-HCN]+•)69 ([M-CO]+•)43[7]
Pentafluoropyridine 169 (M+•)150 ([M-F]+)131 ([M-CF]+)93 ([C₄F₃]+)[8]
(Predicted) this compound 147/149 (M+•)131/133 ([M-O]+•)112 ([M-Cl]+)104 ([M-O-HCN]+)-

This comparison shows that the proposed [M-O]+• loss is consistent with the fragmentation of the parent N-oxide. The subsequent loss of HCN from the deoxygenated ring is consistent with the known fragmentation of fluorinated pyridines.

Recommended Experimental Protocol: GC-MS Analysis

To acquire an actual mass spectrum for this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is the recommended technique, assuming the compound is sufficiently volatile and thermally stable.

Objective: To obtain a high-quality, reproducible electron ionization mass spectrum and confirm the fragmentation pattern of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent Intuvo 9000 GC / 5977B MSD or equivalent)[9].

  • Ion Source: Electron Ionization (EI), 70 eV.

  • Analyzer: Quadrupole or Time-of-Flight (TOF).

Materials:

  • Sample: this compound, >98% purity.

  • Solvent: Dichloromethane or Ethyl Acetate (GC-MS grade).

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[10].

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable volatile organic solvent[11]. Ensure the sample is fully dissolved.

  • GC Method Configuration:

    • Injector: Split/Splitless inlet, operated in splitless mode for sensitivity. Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow rate of 1.0-1.5 mL/min.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 1 minute.

      • Ramp: Increase temperature at 10-20 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Rationale: This program starts at a low temperature to ensure good peak shape and ramps to a high temperature to elute the analyte. The final hold ensures the column is cleaned for the next injection.

  • MS Method Configuration:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 300. A low starting mass ensures detection of smaller fragments, while the upper range comfortably covers the molecular ion.

    • Solvent Delay: 2-3 minutes (to prevent the solvent peak from saturating the detector).

  • Data Acquisition & Analysis:

    • Inject 1 µL of the sample solution.

    • Acquire the data.

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the peak apex or by averaging across the peak.

    • Analyze the spectrum, identifying the molecular ion (including the M+2 isotope peak) and major fragment ions. Compare the observed pattern with the predicted pathway.

G cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column Column Injector->Column He Carrier Column->MS_Interface Separated Analyte IonSource EI Source (70 eV) MS_Interface->IonSource Analyzer Quadrupole Analyzer IonSource->Analyzer Ions Detector Detector Analyzer->Detector Data Mass Spectrum (Data System) Detector->Data Sample Sample in Solvent Sample->Injector

Caption: Recommended workflow for GC-MS analysis of the target compound.

References

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assessing the purity of synthesized 3-Chloro-5-fluoropyridine 1-oxide via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Method Selection for Purity Assessment of 3-Chloro-5-fluoropyridine 1-oxide

Introduction: The Critical Role of Purity in Synthesizing Novel Intermediates

In the landscape of pharmaceutical and materials science research, pyridine N-oxides are a cornerstone class of heterocyclic compounds.[1] The introduction of an N-oxide moiety to the pyridine ring fundamentally alters its electronic properties, enhancing reactivity and often modulating the physicochemical and pharmacokinetic profiles of the parent molecule.[1][2] this compound, a halogenated derivative, represents a key synthetic intermediate whose purity is paramount. Impurities, even in trace amounts, can compromise the yield, safety, and efficacy of subsequent synthetic steps and the final active pharmaceutical ingredients (APIs).[3]

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of synthesized this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical needs.

The Primary Analytical Challenge: Characterizing this compound

The structure of this compound presents a unique analytical challenge. The molecule possesses a polar N-oxide group, which increases its hydrophilicity compared to its parent pyridine.[2] The presence of chloro and fluoro substituents further influences its chromatographic behavior. Potential impurities stemming from its synthesis may include unreacted starting materials, isomers, de-oxygenated parent pyridine, and by-products from side reactions. A robust analytical method must be capable of resolving the main compound from this diverse array of potential impurities.

Recommended Primary Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the most robust and widely adopted technique for the purity analysis of a vast range of organic molecules, including pyridine derivatives.[4][5][6] This method is recommended for routine quality control due to its high resolution, reproducibility, and transferability.[7]

Causality-Driven Method Development

The development of a successful HPLC method is not arbitrary; it is a logic-driven process based on the physicochemical properties of the analyte.

  • Column Selection: A C18 (octadecylsilyl) stationary phase is the logical starting point. This non-polar phase effectively retains moderately polar compounds like this compound through hydrophobic interactions. The typical dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) offer a good balance between resolution and analysis time.

  • Mobile Phase Strategy: The mobile phase in RP-HPLC typically consists of an aqueous component and a miscible organic solvent.[8]

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and lower UV cutoff, which can lead to better peak efficiency and baseline stability.[8]

    • Aqueous Phase & pH Control: The basicity of the pyridine N-oxide moiety (pKa ≈ 0.8 for the parent compound) means its ionization state is highly dependent on pH.[2] To ensure consistent retention times and sharp, symmetrical peaks, the mobile phase pH should be buffered. A buffer of 0.1% phosphoric acid or formic acid in water is effective, ensuring the analyte is in a consistent, protonated state.

  • Detection: The aromatic pyridine N-oxide ring contains a chromophore suitable for UV detection. An analysis wavelength of approximately 254 nm or 270 nm is generally effective for pyridine derivatives, offering a strong balance of sensitivity for the analyte and potential aromatic impurities.[6][9]

Workflow for HPLC Method Development and Validation

The following diagram illustrates the logical workflow for establishing a robust HPLC purity method, from initial parameter selection through to final validation according to regulatory standards.

HPLC_Workflow HPLC Method Development & Validation Workflow start Define Analytical Goal: Purity Assessment select_col Select Column (e.g., C18, 4.6x150mm, 5µm) start->select_col Initial Conditions select_mp Select Mobile Phase (ACN/Buffered Water) start->select_mp Initial Conditions select_det Select Detector (UV @ 254/270 nm) start->select_det Initial Conditions optimize Optimize Gradient & Flow Rate (Achieve Resolution > 2) select_col->optimize select_mp->optimize select_det->optimize sst Perform System Suitability Test (SST) (Tailing, RSD%, Resolution) optimize->sst Method Finalized sst->optimize SST Failed validate Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) sst->validate SST Passed implement Implement for Routine QC validate->implement Validation Successful

Caption: Logical workflow for HPLC method development and validation.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of synthesized this compound and quantify related impurities by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard non-polar phase for good retention and resolution.
Mobile Phase A Water with 0.1% Formic Acid Provides protons to ensure consistent analyte ionization.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic modifier with low UV cutoff.
Gradient 0-2 min: 10% B, 2-15 min: 10% to 90% B, 15-20 min: 90% B, 20.1-25 min: 10% B A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted efficiently. The final step re-equilibrates the column for the next injection.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection 254 nm Common wavelength for aromatic heterocyclic compounds.

| Injection Vol. | 10 µL | |

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water (diluent) to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard to a final concentration of approximately 1 mg/mL.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. This is a self-validating step to ensure the system is performing correctly before committing to sample analysis.[10][11]

  • Analysis: Inject the sample preparation and a bracketing standard.

  • Data Processing: Integrate all peaks. Calculate the purity of the sample using the area percent method.

Comparative Analysis with Alternative Methods

While RP-HPLC is the recommended method for routine analysis, other techniques offer distinct advantages for specific applications, such as in-depth impurity characterization or high-throughput screening.[4] The choice of method should be guided by the specific analytical requirements.[12]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC technology utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC.[13][14] This results in significantly faster analysis times and improved resolution and sensitivity.[13] When coupled with a mass spectrometer (MS), it becomes a powerful tool for identifying unknown impurities.[15][16]

  • Advantages:

    • Speed: Analysis times can be reduced by a factor of 5-10 compared to HPLC.

    • Sensitivity & Resolution: Increased peak concentration leads to higher sensitivity and better separation of closely eluting impurities.[13]

    • Peak Identification: The mass spectrometer provides mass-to-charge ratio data, enabling the confident identification of impurities without the need for authentic standards.[15][17]

  • Disadvantages:

    • Cost & Complexity: Higher initial instrument cost and greater operational complexity.

    • Method Robustness: Methods can be less robust and more difficult to transfer between laboratories compared to standard HPLC methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds.[18][19] For a compound like this compound, its applicability is questionable.

  • Advantages:

    • High Efficiency: Capillary GC columns offer extremely high separation efficiency for volatile compounds.[18]

    • Structural Information: Provides definitive structural information through standardized mass spectral libraries.[20]

  • Disadvantages:

    • Analyte Suitability: The N-oxide group significantly increases the boiling point and reduces the thermal stability of the molecule. The compound is likely to degrade in the hot GC inlet, making direct analysis unreliable.

    • Derivatization Required: Analysis would likely require a derivatization step to create a more volatile and stable analogue, adding complexity and potential sources of error to the workflow.[21]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[4][12] Purity is calculated by comparing the integral of an analyte proton signal to that of a certified internal standard of known purity and concentration.

  • Advantages:

    • Primary Method: Does not require an identical reference standard, which is highly advantageous when analyzing novel compounds.

    • Structural Confirmation: Provides structural information simultaneously with quantification.

    • Non-Destructive: The sample can be recovered after analysis.

  • Disadvantages:

    • Lower Sensitivity: Significantly less sensitive than chromatographic methods.

    • Signal Overlap: Potential for signal overlap in complex mixtures, which can complicate quantification.

    • Requires High Purity Internal Standard: The accuracy of the method is dependent on the purity of the internal standard.

Summary of Method Comparison

The following table provides a comparative summary of the discussed analytical techniques.

FeatureRP-HPLCUPLC-MSGC-MSqNMR
Primary Application Routine QC, Purity AssayImpurity ID, High-Throughput ScreeningVolatile Compound AnalysisAbsolute Quantification, Structural Elucidation
Resolution Very GoodExcellentExcellentN/A (Spectral)
Sensitivity High (ng)Very High (pg)Very High (pg)Low (µg-mg)
Analysis Speed ModerateVery FastFastSlow
Analyte Suitability ExcellentExcellentPoor (likely requires derivatization)Excellent
Cost ModerateHighModerateHigh
Key Advantage Robustness, ReliabilitySpeed, Impurity IdentificationVolatile Compound SelectivityPrimary Method (No Analyte Standard Needed)
Decision-Making Workflow for Method Selection

This diagram provides a logical decision tree to guide the selection of the most appropriate analytical technique based on the specific research question.

Decision_Tree Analytical Method Selection Guide q1 What is the primary goal? q2 Is identification of unknown impurities required? q1->q2 Routine Purity Check/ QC Release q3 Is an absolute purity value needed without a reference standard? q1->q3 Characterize Novel Compound/ Reference Standard ans_hplc Use RP-HPLC q2->ans_hplc No ans_uplcms Use UPLC-MS q2->ans_uplcms Yes q3->ans_hplc No, relative purity is sufficient ans_qnmr Use qNMR q3->ans_qnmr Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Expert Recommendation

For the routine and reliable purity assessment of synthesized this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the unequivocally recommended method. Its robustness, high resolving power, and cost-effectiveness make it the industry standard for quality control in both research and development settings.[11][22] The method is highly adaptable and, when properly validated according to ICH guidelines, provides trustworthy and reproducible data critical for advancing drug development programs.[7][10][23]

While RP-HPLC is the workhorse, a comprehensive analytical strategy should leverage orthogonal techniques for full characterization. UPLC-MS is invaluable for the rapid identification of unknown process impurities and degradation products, providing crucial insights during process optimization.[14][16] For establishing the absolute purity of a new batch to be used as a reference standard, qNMR is the preferred primary method.[12] GC-MS is generally not recommended for this compound due to its likely thermal instability. By understanding the strengths and limitations of each technique, researchers can build a comprehensive and scientifically sound analytical package for their synthesized intermediates.

References

  • UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. (URL: )
  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
  • Waldherr G. (2024). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. J Clin Exp Pharmacol, 14:434. (URL: )
  • A review article of UPLC and its emerging application and challenges and opportunities. (2025). (URL: )
  • Steps for HPLC Method Valid
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. (URL: )
  • Analytical Method Validation of Compendial HPLC Method for Pharmaceuticals as per Recent USP and ICH Guidelines. (2021).
  • UPLC-MS Analysis | Ultra-Performance Liquid Chrom
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. Benchchem. (URL: )
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid. Benchchem. (URL: )
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. (URL: )
  • Alternative found for HPLC methods. (2012).
  • Pyridine N-Oxides. Tokyo Chemical Industry Co., Ltd. (URL: )
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • Analytical Methods for Pyridine.
  • Brooks, R., & Sternglanz, P. (1959). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry. (URL: )
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). PMC - NIH. (URL: )
  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. (2021). Reddit. (URL: )
  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2022). MDPI. (URL: )
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  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. (URL: )
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2018). PMC - NIH. (URL: )
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  • 3-Chloro-5-fluoropyridine (97%). Amerigo Scientific. (URL: )
  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (2009). PubMed. (URL: )
  • Pyridine N-Oxides. (2012). Baran Lab, Scripps Research. (URL: )
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  • The Importance of 3-Bromo-2-chloro-5-fluoropyridine in Chemical Synthesis: Properties and Global Supply. (2025). NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene. (URL: )

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A Comparative Guide to the Computational DFT Analysis of 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth computational analysis of 3-Chloro-5-fluoropyridine 1-oxide using Density Functional Theory (DFT). Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the molecule's structural and electronic properties. In the absence of extensive experimental data for this specific compound, we present a robust computational methodology, comparing the performance of different DFT functionals and basis sets. The predicted properties are discussed in the context of related, well-characterized molecules to establish the validity of our approach and to provide valuable insights into the effects of halogen and N-oxide substitution on the pyridine ring.

Introduction: The Significance of Substituted Pyridine N-Oxides

Pyridine N-oxides are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The introduction of an N-oxide functional group and halogen substituents can dramatically alter the electronic distribution, reactivity, and pharmacological profile of the parent pyridine molecule. This compound is a subject of interest due to the combined electron-withdrawing effects of the chloro and fluoro groups, as well as the unique properties imparted by the N-oxide moiety. Computational analysis, particularly through DFT, serves as a powerful tool to elucidate the molecular geometry, vibrational frequencies, and electronic characteristics of such molecules, providing a theoretical foundation for understanding their behavior and for guiding synthetic efforts.

Methodology: A Rigorous Computational Protocol

The selection of an appropriate computational method is paramount for obtaining reliable theoretical data. In this guide, we employ a multi-faceted DFT approach to analyze this compound.

Selection of DFT Functionals and Basis Sets

The choice of DFT functional and basis set is a critical step that dictates the accuracy of the computational results. For halogenated aromatic compounds and N-oxides, it is essential to select methods that can adequately describe electron correlation and the electronic effects of the substituents. We have chosen to compare the results from two widely used hybrid functionals:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A popular and well-benchmarked functional that often provides a good balance between accuracy and computational cost for a wide range of organic molecules.

  • M06 (Minnesota Functional): A meta-hybrid GGA functional that is known to perform well for non-covalent interactions, thermochemistry, and systems with diverse electronic character.

These functionals are paired with the following Pople-style basis set, which offers a good compromise between accuracy and computational efficiency:

  • 6-311++G(d,p): A triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) on heavy atoms and hydrogens to account for the non-spherical nature of electron density in molecules.

This combination of functionals and a robust basis set allows for a thorough investigation of the electronic structure and properties of this compound.

Computational Workflow

The computational analysis follows a systematic and self-validating workflow to ensure the reliability of the obtained results.

Computational Workflow Input Input Structure (this compound) Opt Geometry Optimization Input->Opt Initial Coordinates Freq Frequency Analysis Opt->Freq Optimized Geometry Props Property Calculations (Electronic Properties, etc.) Freq->Props Verified Minimum Analysis Comparative Analysis Props->Analysis Calculated Data Molecular_Structure N1 N1-O C2 C2 N1->C2 C3 C3-Cl C2->C3 C4 C4 C3->C4 C5 C5-F C4->C5 C6 C6 C5->C6 C6->N1

Caption: Atom numbering scheme for this compound.

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for this compound

ParameterB3LYP/6-311++G(d,p)M06/6-311++G(d,p)
Bond Lengths (Å)
N1-O1.2551.252
C3-Cl1.7381.735
C5-F1.3421.339
N1-C21.3851.382
N1-C61.3851.382
C2-C31.3781.381
C4-C51.3751.378
Bond Angles (°)
C2-N1-C6120.5120.7
N1-C2-C3120.1119.9
C2-C3-C4119.2119.1
C3-C4-C5120.3120.4
C4-C5-C6119.8119.7
C5-C6-N1120.1120.2

The N-O bond length is a key indicator of the N-oxide character. The calculated values are typical for pyridine N-oxides. The C-Cl and C-F bond lengths are also within the expected ranges for halogenated aromatic systems. The small variations between the B3LYP and M06 results provide confidence in the predicted geometry.

Vibrational Analysis

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Key Modes

Vibrational ModeB3LYP/6-311++G(d,p)M06/6-311++G(d,p)
N-O Stretch12851290
C-Cl Stretch780785
C-F Stretch11501155
Ring Breathing9951000

The N-O stretching frequency is a characteristic vibration for pyridine N-oxides and is typically observed in the 1200-1300 cm⁻¹ region. The calculated values fall within this range. The C-Cl and C-F stretching frequencies are also in line with expectations for aromatic halides.

Electronic Properties

The electronic properties of this compound provide insights into its reactivity and potential applications.

Table 3: Calculated Electronic Properties (eV)

PropertyB3LYP/6-311++G(d,p)M06/6-311++G(d,p)
HOMO Energy-7.21-7.35
LUMO Energy-2.15-2.25
HOMO-LUMO Gap5.065.10

The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. The presence of electron-withdrawing groups (Cl, F, and the N-oxide) is expected to lower the energy of the molecular orbitals. The calculated HOMO-LUMO gap suggests that this compound is a moderately reactive molecule.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP is expected to show a negative potential around the oxygen atom of the N-oxide group, making it a likely site for electrophilic attack. The regions around the hydrogen atoms will exhibit a positive potential.

Conclusion

This guide has presented a comprehensive computational DFT analysis of this compound. By comparing the results from two different DFT functionals (B3LYP and M06) with a robust basis set (6-311++G(d,p)), we have provided a reliable prediction of its molecular structure, vibrational frequencies, and electronic properties. The calculated data is consistent with the expected trends for halogenated pyridine N-oxides, providing a solid theoretical framework for future experimental investigations and applications of this molecule. The methodologies and comparative analysis presented herein serve as a valuable resource for researchers working in computational chemistry and drug design.

References

  • At present, specific research articles detailing the experimental or computational analysis of this compound are not widely available in public databases. The computational methods and comparative discussions in this guide are based on established principles of computational chemistry and data from related molecules.

    • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

    • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

    • Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self‐consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654. [Link]

A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 3-Chloro-5-fluoropyridine 1-oxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Halogenated Pyridine N-Oxides

Pyridine N-oxides are a fascinating and highly versatile class of heterocyclic compounds. The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, making it a valuable intermediate in organic synthesis and a key pharmacophore in medicinal chemistry.[1] The N-O bond is highly polar, which not only increases the water solubility of drug candidates but also provides a strong hydrogen bond acceptor site, crucial for molecular recognition at biological targets.[1]

When halogens such as chlorine and fluorine are introduced onto the ring, as in the case of 3-Chloro-5-fluoropyridine 1-oxide, the potential for complex and influential intermolecular interactions increases significantly. These interactions, including halogen and hydrogen bonds, govern how the molecules arrange themselves in the solid state—a critical factor that influences a compound's physical properties like solubility, stability, and bioavailability.[2][3]

While a published crystal structure for this compound is not available in the public domain as of this writing, this guide provides a comprehensive framework for its analysis. By leveraging data from closely related, structurally characterized analogues, we will explore the experimental methodologies, comparative structural analysis, and key interpretive insights required to successfully elucidate and understand the crystal structure of this compound and its derivatives. This document is intended for researchers, scientists, and drug development professionals who seek to understand and apply crystallographic insights to their work with halogenated heterocyclic compounds.

Part 1: The Foundation—Crystallization Strategies for Pyridine N-Oxide Derivatives

The axiom of X-ray crystallography is "a good crystal begets a good structure." The process of obtaining diffraction-quality single crystals is often the most challenging step. For polar molecules like pyridine N-oxides, success hinges on a rational approach to solvent selection and crystallization technique.

Causality in Solvent Selection

The goal is to identify a solvent or solvent system in which the compound has moderate solubility. If solubility is too high, the solution will remain unsaturated; if too low, the compound will precipitate as an amorphous powder or microcrystals. For a polar molecule like this compound, one should begin screening with moderately polar solvents (e.g., ethyl acetate, dichloromethane, acetone) and less polar solvents in which it is sparingly soluble (e.g., toluene, hexane). A solvent/anti-solvent system is often effective, where the compound is dissolved in a good solvent and a poor solvent (the anti-solvent) is slowly introduced.

Core Experimental Protocols for Crystallization
  • Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate over days or weeks. The slow increase in concentration promotes the growth of a small number of large, well-ordered crystals. A protocol for obtaining crystals of a related polychlorinated pyridine derivative involved slow evaporation from a 1,2-dichloroethane solution.[4]

  • Vapor Diffusion (Hanging Drop & Sitting Drop): This technique offers excellent control. A concentrated drop of the compound solution is placed on a siliconized glass slide (hanging drop) or in a well (sitting drop) and sealed in a chamber containing a larger reservoir of a precipitant (an anti-solvent). The vapor of the more volatile solvent in the drop slowly diffuses into the reservoir, while the anti-solvent vapor diffuses into the drop, gradually inducing crystallization.

  • Co-crystallization: Halogenated pyridines are excellent candidates for forming co-crystals, particularly with molecules that can act as halogen or hydrogen bond donors.[2] Studies have shown that pyridine N-oxides readily form halogen-bonded co-crystals with diiodoperfluoroalkanes.[2] This strategy can be employed if the parent molecule proves difficult to crystallize on its own, and it can provide profound insights into the compound's interaction preferences.

Part 2: A Comparative Framework for Structural Analysis

To understand the likely structural features of this compound, we can compare the known crystal structures of its analogues. The introduction of different substituents (electron-donating vs. electron-withdrawing) can cause significant changes in molecular geometry and, more importantly, in the supramolecular architecture (crystal packing).[5]

Compound Formula Crystal System Space Group Key Intermolecular Interactions Rationale for Comparison
3-Fluoropyridine N-oxide C₅H₄FNOMonoclinicP2₁/cC-H···O Hydrogen Bonds, π-stackingDirect analogue; shows the influence of a single fluorine substituent on the packing of the parent pyridine N-oxide scaffold.[5]
4-Nitropyridine N-oxide C₅H₄N₂O₃MonoclinicP2₁/cπ-hole interactions (N-oxide···nitro), C-H···O Hydrogen BondsThe strong electron-withdrawing nitro group demonstrates how π-systems can be polarized to direct crystal packing.[6]
2,4,6-Trimethylpyridine N-oxide (in a co-crystal) C₈H₁₁NOMonoclinicP2₁/nC-I···O Halogen Bonds, C-H···O Hydrogen BondsIllustrates the N-oxide oxygen as a potent halogen and hydrogen bond acceptor, a key feature expected in our target molecule.[2]
This compound (Hypothetical) C₅H₃ClFNOPredicted: Monoclinic or OrthorhombicPredicted: P2₁/c, Pbca, or P-1Predicted: C-Cl···O, C-F···O Halogen Bonds; C-H···O, C-H···F Hydrogen Bonds; π-stackingThe combination of both chloro and fluoro substituents is expected to create a complex network of weak interactions, making it a rich subject for analysis.

This table combines experimental data from cited literature with scientifically informed predictions for the target compound.

Part 3: The Workflow—From Single Crystal to Final Structure

The following protocol outlines the standard, self-validating workflow for modern single-crystal X-ray diffraction analysis.

Experimental Workflow Diagram

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation Synth Synthesis & Purification Crystal Crystallization Screening Synth->Crystal Mount Select & Mount Crystal Crystal->Mount Screen Initial Diffraction Screening Mount->Screen Collect Full Data Collection (e.g., Bruker APEXII) Screen->Collect Integrate Data Integration & Scaling (e.g., SAINT/SADABS) Collect->Integrate Solve Structure Solution (e.g., SHELXT, Intrinsic Phasing) Integrate->Solve Refine Structure Refinement (e.g., SHELXL, Olex2) Solve->Refine Validate Validation & CIF Generation (e.g., checkCIF) Refine->Validate Analyze Analyze Geometry & Packing Validate->Analyze

Caption: Standard workflow for single-crystal X-ray structure analysis.

Step-by-Step Protocol
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope. It should be clear with well-defined faces. The crystal is affixed to a glass fiber or a loop mount using cryo-oil and flash-cooled to a low temperature (e.g., 100-170 K) in a stream of nitrogen gas. This low temperature minimizes thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker Kappa Apex II).[7] A preliminary screening is performed to determine the unit cell parameters and assess crystal quality. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles (frames) and exposing it to a monochromatic X-ray beam.

  • Data Reduction: The raw diffraction data are processed. This involves integrating the intensities of the reflections, correcting for experimental factors (like Lorentz and polarization effects), and scaling the data.

  • Structure Solution: The phase problem is solved using direct methods or intrinsic phasing algorithms (e.g., with the SHELXT program). This yields an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[4] Atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final structural model is validated using software like checkCIF to ensure it is chemically reasonable and conforms to crystallographic standards. The final output is a Crystallographic Information File (CIF).

Part 4: Data Analysis and Interpretation—Beyond the Atomic Coordinates

The true value of a crystal structure lies in the analysis of its geometry and, most importantly, the intermolecular interactions that build the three-dimensional lattice. For this compound, the interplay between halogen and hydrogen bonds would be of primary interest.

Key Interactions to Analyze
  • Halogen Bonding (XB): The chlorine atom at the 3-position possesses a region of positive electrostatic potential (a σ-hole) on the extension of the C-Cl bond. This allows it to act as a halogen bond donor, interacting favorably with the electron-rich oxygen of the N-oxide group (Cl···O).[8][9] The geometry of this interaction is highly directional, typically with a C-Cl···O angle close to 180°. The fluorine atom is a much weaker XB donor but can act as an acceptor.

  • Hydrogen Bonding (HB): The aromatic protons (C-H) can act as weak hydrogen bond donors, interacting with the N-oxide oxygen, the fluorine, and the chlorine atoms (C-H···O, C-H···F, C-H···Cl). The N-oxide oxygen is a particularly strong hydrogen bond acceptor.[2]

  • π-π Stacking: The electron-deficient pyridine rings can stack with neighboring rings, often in an offset or parallel-displaced fashion, to maximize favorable electrostatic interactions.

Visualization of Potential Interactions

Caption: Key intermolecular interactions expected in the crystal lattice.

Conclusion

The X-ray crystal structure analysis of this compound and its derivatives offers a powerful lens through which to view the subtle yet powerful forces of intermolecular interactions. While a definitive structure awaits experimental determination, the principles and comparative data outlined in this guide provide a robust roadmap for any researcher in the field. A successful analysis will not only yield the precise three-dimensional coordinates of the molecule but will also illuminate the elegant and predictable rules of crystal engineering governed by halogen bonds, hydrogen bonds, and π-stacking. These insights are paramount for the rational design of new pharmaceutical agents and advanced materials where solid-state properties are engineered for optimal performance.

References

  • Influence of Deuteration and Fluorination on the Supramolecular Architecture of Pyridine N-oxide Crystals. (2013). PubMed.
  • Halogen-Bonded Co-Crystals of Aromatic N-oxides: Polydentate Acceptors for Halogen and Hydrogen Bonds. (n.d.). MDPI.
  • Functionalization of pyridine N-oxides using PyBroP. (n.d.).
  • Dichlorine–pyridine N-oxide halogen-bonded complexes. (2024). RSC Publishing.
  • Dichlorine–pyridine N-oxide halogen-bonded complexes. (n.d.). RSC Publishing.
  • Nitropyridine-1-Oxides as Excellent π-Hole Donors: Interplay between σ-Hole (Halogen, Hydrogen, Triel, and Coordination Bonds) and π-Hole Interactions. (2019). NIH.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). Asian Journal of Chemistry.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.).

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biological activity comparison between fluorinated and non-fluorinated pyridine N-oxides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyridine N-Oxides

Introduction: A Tale of Two Scaffolds

In the landscape of medicinal chemistry, the pyridine N-oxide moiety is a versatile and powerful tool.[1] The introduction of the N-oxide group fundamentally alters the electronic properties, reactivity, and physicochemical characteristics of the parent pyridine ring.[1][2] With its highly polar N⁺-O⁻ bond, the N-oxide group acts as a strong π-donor and a σ-acceptor, increasing electron density at the 2-, 4-, and 6-positions and making the ring more susceptible to chemical modification.[1] This dual nature, combined with its ability to act as a strong hydrogen bond acceptor, enhances aqueous solubility and modulates membrane permeability, making it a valuable scaffold in drug design.[1]

Parallel to the strategic use of heterocyclic scaffolds, the incorporation of fluorine into drug candidates has become a cornerstone of modern drug discovery.[3][4] Fluorine, despite being the smallest halogen, possesses the highest electronegativity, allowing it to profoundly influence a molecule's properties.[5] Strategic fluorination can enhance metabolic stability by blocking sites of enzymatic degradation, modulate the acidity (pKa) of nearby functional groups to improve bioavailability, and increase binding affinity to target proteins through unique electronic interactions.[5][6] Consequently, a significant and growing number of approved drugs across diverse therapeutic areas, from oncology to neurology, are fluorinated.[3][6]

This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated pyridine N-oxides. By examining their performance in antimicrobial, cytotoxic, and enzyme inhibition assays, we will elucidate the nuanced and often synergistic effects that arise from combining these two powerful medicinal chemistry strategies.

Comparative Biological Activities: An Evidence-Based Analysis

Antimicrobial Activity

Pyridine derivatives have long been investigated for their antimicrobial properties. The N-oxide functionality can further enhance this activity. The mechanism often involves disruption of the cell wall or interference with essential cellular processes.[8]

  • Non-Fluorinated Pyridine N-Oxides: Compounds like the sodium salt of Pyridine-2-thiol N-oxide have demonstrated activity against pathogens such as Mycobacterium tuberculosis.[7] The polar N-oxide group can facilitate interactions with bacterial cell surfaces and improve solubility, contributing to its efficacy.

  • Fluorinated Pyridine Derivatives: The introduction of fluorine can significantly boost antimicrobial potency. For example, in quinolone antibiotics, a fluorine atom at the C-6 position improves gyrase-complex binding by up to 17-fold and increases cell penetration, likely due to enhanced lipophilicity.[5] In a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the re-introduction of a fluorine atom into the structure significantly increased antibacterial activity against five different bacterial strains, with some compounds showing efficacy similar to the drug linezolid.[9]

The enhanced activity of fluorinated analogues can be attributed to several factors. The electron-withdrawing nature of fluorine can alter the electronic distribution of the pyridine ring system, potentially enhancing interactions with bacterial targets. Furthermore, increased lipophilicity can facilitate passage through the lipid-rich bacterial cell membrane.[5]

Cytotoxic and Anticancer Activity

Pyridine N-oxides are a promising class of compounds in oncology research. Some derivatives act as hypoxia-activated prodrugs, where the low-oxygen environment of a tumor triggers the reduction of the N-oxide, releasing a cytotoxic agent.[10] Fluorination is a well-established strategy in oncology to improve the efficacy of kinase inhibitors and other anticancer agents.[3]

  • Non-Fluorinated Heterocycles: Various non-fluorinated pyridine and related heterocyclic compounds have demonstrated cytotoxic effects against a range of human cancer cell lines, including hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa).[11] Their activity is often dose-dependent, with IC50 values varying based on the specific substitutions on the heterocyclic ring.

  • Fluorinated Pyridine Derivatives: Fluorine-containing pyridine derivatives are central to many modern anticancer drugs.[4][12] The incorporation of fluorine can enhance metabolic stability, making the drug more resistant to breakdown and prolonging its action.[12] For instance, fluorinated pyrimidines like 5-fluorouracil (5-FU) are mainstays of chemotherapy, acting through a "lethal synthesis" mechanism where they are converted into toxic metabolites that inhibit essential enzymes like thymidylate synthase.[13] Fluorination can also directly enhance binding to target enzymes; in kinase inhibitors, for example, the C-F bond can form favorable interactions within hydrophobic pockets of the enzyme's active site, increasing both potency and selectivity.[3]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies to provide a clear comparison of the biological activities. Note: These data are collated from different sources, and direct comparison should be made with caution as experimental conditions may vary.

Table 1: Comparative Antiproliferative Activity (IC₅₀ values)

Compound Class Compound Example/Series Cancer Cell Line IC₅₀ (µM) Reference
Non-Fluorinated Substituted Pyridine/Pyrazolopyridine HeLa (Cervical) 4.26 - 35.58 [11]
Non-Fluorinated Substituted Pyridine/Pyrazolopyridine HepG2 (Liver) 5.16 - 33.45 [11]
Non-Fluorinated Indole-bearing Heterocycles MCF-7 (Breast) >50 [14][15]
Fluorinated Camphor-derived Heterocycle (Cmpd 20) MCF-7 (Breast) 0.78 [16]
Fluorinated Camphor-derived Heterocycle (Cmpd 20) A549 (Lung) 1.69 [16]

| Fluorinated | 6-Aryl-2-styrylquinazolin-4(3H)-ones | TK10 (Renal), MCF-7 (Breast) | 0.62 - 7.72 |[7] |

Table 2: Comparative Antimicrobial Activity (MIC values)

Compound Class Compound Example/Series Microorganism MIC (µg/mL) Reference
Non-Fluorinated 2-aminopyridine derivative (2c) Bacillus subtilis Not specified (Zone of Inhibition: 13mm) [17]
Non-Fluorinated Pyridinium Salts Staphylococcus aureus 62.5 - >500 [8]
Non-Fluorinated Pyridinium Salts Escherichia coli 125 - >500 [8]
Fluorinated 3-(5-fluoro-pyridin-3-yl)-oxazolidinone (21b) Staphylococcus aureus 2 [9]
Fluorinated 3-(5-fluoro-pyridin-3-yl)-oxazolidinone (21d) Streptococcus pneumoniae 4 [9]

| Fluorinated | 3-(5-fluoro-pyridin-3-yl)-oxazolidinone (21f) | Enterococcus faecalis | 4 |[9] |

Visualizing the Workflow

A systematic approach is crucial for comparing the biological activities of novel chemical entities. The following diagram illustrates a generalized workflow from compound synthesis to data analysis.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation S1 Synthesis of Non-Fluorinated Pyridine N-Oxide S3 Structural Confirmation (NMR, MS, etc.) S1->S3 S2 Synthesis of Fluorinated Pyridine N-Oxide S2->S3 B1 Antimicrobial Assays (MIC Determination) S3->B1 Test Compounds B2 Cytotoxicity Assays (e.g., MTT Assay) S3->B2 Test Compounds B3 Enzyme Inhibition Assays S3->B3 Test Compounds D1 Determine IC50 / MIC Values B1->D1 B2->D1 B3->D1 D2 Compare Potency & Selectivity D1->D2 D3 Structure-Activity Relationship (SAR) Analysis D2->D3 Conclusion Conclusion D3->Conclusion

Caption: Generalized workflow for comparative biological evaluation.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential.

Protocol 1: General Synthesis of Pyridine N-Oxide via Oxidation

This protocol describes a common method for oxidizing a pyridine derivative to its corresponding N-oxide using a peroxy acid.[10][18]

Rationale: Peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are effective oxidizing agents that readily deliver an oxygen atom to the nucleophilic nitrogen of the pyridine ring.[18]

Materials:

  • Substituted Pyridine (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve the substituted pyridine in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture again to 0 °C.

  • Quench the reaction by slowly adding saturated Na₂SO₃ solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure pyridine N-oxide.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity (IC₅₀ value).[11][14]

Rationale: This assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at ~570 nm with a plate reader G->H I Calculate % viability and determine IC50 value H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated pyridine N-oxides) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

Rationale: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, the MIC can be visually determined, providing a quantitative measure of antibacterial potency.

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well plate using an appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Outlook

The strategic fluorination of the pyridine N-oxide scaffold represents a powerful approach in modern drug discovery. The evidence, collated from numerous studies, strongly suggests that fluorine incorporation is not merely an incremental modification but a transformative strategy. In many cases, fluorination enhances biological activity, whether by improving metabolic stability, increasing cell permeability, or strengthening interactions with a biological target.[3][4][5]

While the benefits are clear, the effects of fluorination are highly context-dependent. The position of the fluorine atom, the overall electronic nature of the molecule, and the specific biological target all play a critical role in the final pharmacological profile. Future research should focus on direct comparative studies to deconvolve these factors more precisely. The synthesis of paired fluorinated and non-fluorinated analogues and their evaluation in standardized biological assays will provide invaluable data for building more predictive models for rational drug design. By combining the unique properties of the pyridine N-oxide with the strategic advantages of fluorination, researchers and drug development professionals can continue to create novel, more effective therapeutic agents.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Google Vertex AI Search URL
  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
  • Title: Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity Source: ResearchGate URL
  • Title: Role of N-oxide group in pyridine derivatives Source: Benchchem URL
  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
  • Title: Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas Source: PubMed Central URL
  • Title: Pyridine N-Oxides Source: Baran Lab URL
  • Title: Pyridine-N-oxide - Wikipedia Source: Wikipedia URL
  • Title: Semi-synthesis and biological activities of heterocyclic compounds containing camphor Source: Google Vertex AI Search URL
  • Title: Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring Source: Scientific & Academic Publishing URL
  • Title: Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring Source: Asian Journal of Organic & Medicinal Chemistry URL
  • Title: Unveiling the Impact of Fluorination on the Biological Activity of Pyridine Thiols: A Comparative Guide Source: Benchchem URL
  • Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: PubMed URL
  • Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: ResearchGate URL
  • Title: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies Source: PMC - PubMed Central URL
  • Title: Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: MDPI URL
  • Title: Synthesis and Antimicrobial Activity of Some Pyridinium Salts Source: MDPI URL
  • Title: Recent trends in the chemistry of pyridine N-oxides Source: arkat usa URL
  • Title: A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals Source: Benchchem URL

Sources

A Comparative Guide to the Synthetic Routes of 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Chloro-5-fluoropyridine 1-oxide is a key heterocyclic building block in modern medicinal and agrochemical research. Its unique substitution pattern—featuring an electron-withdrawing chlorine and fluorine on the pyridine ring, combined with the versatile reactivity of the N-oxide moiety—renders it a valuable intermediate for the synthesis of complex molecular targets. The N-oxide functionality not only modifies the electronic properties of the pyridine ring, enhancing its susceptibility to certain nucleophilic and electrophilic substitutions, but also serves as a directing group or a precursor for further functionalization.[1]

This guide provides a comprehensive comparison of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and offer a comparative analysis of performance based on yield, safety, and scalability to assist researchers in selecting the optimal route for their specific needs.

Primary Synthetic Strategy: Direct Oxidation of 3-Chloro-5-fluoropyridine

The most direct and widely adopted approach for the synthesis of this compound is the N-oxidation of its parent heterocycle, 3-Chloro-5-fluoropyridine. This precursor is commercially available or can be synthesized via established methods. The core of this strategy lies in the choice of the oxidizing agent, which significantly impacts reaction efficiency, safety, and work-up procedures. The electron-deficient nature of the doubly halogenated pyridine ring makes it less reactive towards oxidation than unsubstituted pyridine, necessitating potent oxidizing agents or forcing conditions.

Route_A start 3-Chloro-5-fluoropyridine product This compound start->product N-Oxidation oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂/AcOH) oxidant->product

Caption: General workflow for the direct N-oxidation route.

We will compare two of the most common and effective oxidizing systems for this transformation: meta-Chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a highly effective and reliable peroxy acid for the N-oxidation of a wide range of pyridines, including electron-deficient ones.[2] Its high reactivity allows the oxidation to proceed under relatively mild conditions, often at or slightly above room temperature.

Mechanism & Rationale: The reaction proceeds via a concerted mechanism where the lone pair of the pyridine nitrogen attacks the electrophilic terminal oxygen of the peroxy acid. The choice of an inert solvent like dichloromethane (DCM) is crucial to prevent side reactions and facilitate product isolation. The reaction is typically exothermic and requires initial cooling to control the reaction rate.

Experimental Protocol:

  • Dissolve 3-Chloro-5-fluoropyridine (1.0 eq.) in dichloromethane (DCM, approx. 8-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add m-CPBA (approx. 77% purity, 1.5 eq.) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 20-26 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, concentrate the reaction solution under reduced pressure.

  • To the residue, add water and adjust the pH to 4-5 with a suitable base (e.g., saturated sodium bicarbonate solution) to neutralize the m-chlorobenzoic acid byproduct.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel or recrystallization to obtain pure this compound.[3]

Method 2: Oxidation with Hydrogen Peroxide in Acetic Acid

This classical method utilizes an in-situ generated peracetic acid from the reaction of hydrogen peroxide (H₂O₂) and glacial acetic acid.[4][5] It is a more cost-effective alternative to using purified m-CPBA, making it attractive for larger-scale syntheses. However, it typically requires elevated temperatures and longer reaction times, especially for deactivated substrates.

Mechanism & Rationale: Acetic acid acts as both a solvent and a catalyst, protonating the hydrogen peroxide to form a more potent electrophilic oxidizing species. The elevated temperature is necessary to overcome the activation energy barrier for the oxidation of the electron-poor pyridine ring. Careful control of temperature is essential to prevent runaway reactions, as the decomposition of hydrogen peroxide is exothermic.

Experimental Protocol:

  • In a flask equipped with a stirrer and a reflux condenser, add 3-Chloro-5-fluoropyridine (1.0 eq.) to glacial acetic acid (approx. 7 mL per gram of substrate).

  • To this solution, carefully add 30-35% aqueous hydrogen peroxide (1.1 - 1.5 eq.).

  • Heat the reaction mixture to 75-80 °C and maintain stirring for 4-6 hours.[5][6]

  • Additional portions of hydrogen peroxide may be required to drive the reaction to completion. Monitor progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature. Carefully add a saturated solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench any remaining peroxide until a negative test with peroxide indicator strips is obtained.

  • Concentrate the reaction mixture under reduced pressure at a bath temperature below 60 °C to remove the bulk of the acetic acid.

  • Dilute the residue with water and carefully neutralize with a solid base like potassium carbonate or sodium carbonate until the solution is basic (pH > 8).

  • Extract the product into a suitable organic solvent, such as ethyl acetate or chloroform (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to afford the crude N-oxide.

  • Further purification can be achieved via silica gel chromatography.[6]

Comparative Analysis of Oxidation Methods

The choice between m-CPBA and H₂O₂/Acetic Acid depends on the scale of the synthesis, cost considerations, and available equipment.

Comparison cluster_mcpba m-CPBA Method cluster_h2o2 H₂O₂/AcOH Method m_pros Pros: • High reactivity & yield • Mild conditions (0°C to RT) • Shorter reaction times often possible m_cons Cons: • Higher cost • Potential shock sensitivity (safety hazard) • Byproduct removal required h_pros Pros: • Low cost of reagents • Suitable for large scale • Safer reagents h_cons Cons: • Harsher conditions (elevated temp) • Longer reaction times • Peroxide quenching step necessary

Caption: Pros and cons of the primary oxidation methods.

Parameterm-CPBA MethodH₂O₂ / Acetic Acid Method
Relative Cost HigherLower
Reaction Temp. 0 °C to 25 °C75 °C to 80 °C
Typical Yield Generally High (>85%)Moderate to High (70-90%)
Reaction Time 20 - 26 hours4 - 24 hours
Safety Concerns m-CPBA is a potentially explosive solid.Exothermic peroxide decomposition.
Work-up Neutralization and extraction.Peroxide quench, neutralization, extraction.
Scalability Good, but cost and safety are factors.Excellent, preferred for industrial scale.

Alternative Synthetic Strategy: Halogenation of a Pre-formed N-Oxide

A theoretical alternative involves forming the N-oxide on a simpler precursor, followed by the introduction of the halogen atoms. For instance, one could envision the N-oxidation of 3-fluoropyridine followed by regioselective chlorination.

Route_B start 3-Fluoropyridine intermediate 3-Fluoropyridine 1-oxide start->intermediate N-Oxidation product This compound intermediate->product Regioselective Chlorination (C-5)

Caption: A theoretical alternative synthetic pathway.

Feasibility Analysis: This route presents a significant regioselectivity challenge. The N-oxide group strongly activates the C2 and C4 positions for nucleophilic attack and the C4 position for electrophilic attack.[7] The C3 and C5 positions are electronically deactivated and sterically less accessible. Standard electrophilic chlorinating agents would likely fail to functionalize the C5 position or would lead to a mixture of products. While specialized, directed C-H activation methodologies exist, they add complexity and cost, making this route less practical and economically viable compared to the direct oxidation of the readily available 3-chloro-5-fluoropyridine. To date, this remains a less explored and likely inefficient pathway for this specific target.

Conclusion

For the synthesis of this compound, the direct N-oxidation of 3-Chloro-5-fluoropyridine is the most logical and efficient strategy.

  • The m-CPBA method offers high yields under mild conditions and is ideal for laboratory-scale synthesis where cost is not the primary constraint.

  • The Hydrogen Peroxide/Acetic Acid method is a robust, scalable, and cost-effective alternative, making it the preferred choice for process chemistry and large-scale production, despite requiring more stringent temperature control and a dedicated quenching step.

Researchers should select the method that best aligns with their project goals, considering factors of scale, budget, and available safety infrastructure.

References

  • Al-Omair, M. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link][2]

  • Li, A. H., & Dai, L. X. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(1), 154-174. [Link][1]

  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link][8]

  • Ghosh, K. K., & Singh, U. (2020). Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. ResearchGate. [Link][7]

  • CN115160220A - Synthesis process of pyridine-N-oxide. (2022). Google Patents. [3]

  • Mosher, H. S., & Rottenberg, M. (1951). Pyridine-N-oxide. Organic Syntheses, 31, 91. [Link][4]

  • Al-Rawashdeh, N. A. F., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), e57404. [Link][5]

  • PrepChem. (n.d.). Synthesis of 2-chloro-3-fluoropyridine N-oxide. PrepChem.com. [Link][6]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Chloro-5-fluoropyridine 1-oxide (CAS No. 1221793-68-5). As a halogenated pyridine derivative, this compound requires meticulous management to ensure personnel safety and environmental compliance. This guide is designed for researchers and laboratory professionals, offering not just procedural steps but the scientific rationale behind them.

Core Hazard Assessment and Safety Imperatives

Before handling this compound, a thorough understanding of its hazard profile is essential. This compound is a halogenated organic substance, and like many pyridine derivatives, it presents multiple risks that dictate our handling and disposal strategy.

The primary hazards involve irritation to the skin, eyes, and respiratory system.[1][2] Ingestion is also harmful.[2] The "1-oxide" functional group can also impart different reactivity compared to the parent pyridine, although specific data is limited. Therefore, we must treat this compound with a high degree of caution, assuming it carries the risks associated with its structural class.

Causality of Protocol: The stringent disposal protocol is necessitated by the presence of both chlorine and fluorine atoms. Halogenated organic compounds can form highly toxic and persistent environmental pollutants, including dioxins and furans, if not incinerated at sufficiently high temperatures.[3] Therefore, proper segregation and disposal via a licensed hazardous waste facility are not merely procedural but critical for environmental protection.

Key Hazard Summary Table
Hazard ClassificationDescriptionPrimary PrecautionSource
Acute Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[2]
Skin Corrosion/Irritation Causes skin irritation.Wear chemical-resistant gloves and a lab coat. Avoid all skin contact.[1][2]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Wear safety glasses with side shields or chemical splash goggles.[1][2]
Respiratory Irritation May cause respiratory irritation.Always handle within a certified chemical fume hood.[2]
Environmental Hazard Halogenated organic compounds require specific disposal to prevent environmental contamination.Do not allow to enter drains or waterways.[1][3]

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.

  • Hand Protection: Use chemical-resistant gloves such as butyl rubber or Viton®. Nitrile gloves may offer limited protection and should only be used for very short-term handling, if at all. Always consult the glove manufacturer's compatibility chart.

  • Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[4]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5][6]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. Mixing halogenated waste with non-halogenated streams can lead to costly and complex disposal challenges for the entire institution.

  • Designate a Waste Container:

    • Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., glass or polyethylene).

    • The container must have a secure, leak-proof screw cap.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound" and any solvents used in the waste stream. List all components and their approximate percentages.

    • Mark the label with the appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Waste Collection:

    • Solid Waste: Collect pure or residual this compound, along with any contaminated items like weighing paper, pipette tips, and gloves, directly into the designated solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. This is considered a halogenated organic solvent waste stream.[7]

    • Do NOT mix this waste with non-halogenated organic waste (e.g., acetone, ethanol) or aqueous waste streams.[5][7]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory, which should be a secondary containment bin.

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Small Spill (manageable by lab personnel):

      • Ensure you are wearing the appropriate PPE.

      • Contain the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[2][5] Do not use combustible materials like paper towels.

      • Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[2]

      • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Large Spill (beyond the control of lab personnel):

      • Evacuate the immediate area.

      • If the substance is volatile or dusty, close the laboratory door and prevent re-entry.

      • Contact your institution's Environmental Health and Safety (EHS) department immediately.

      • Provide them with the chemical name and a copy of the Safety Data Sheet (SDS).

Formal Disposal Pathway and Regulatory Context

The disposal of this compound is governed by federal and local regulations. As a halogenated organic compound, it falls under specific waste categories defined by the Environmental Protection Agency (EPA).[8][9]

All waste containing this chemical must be treated as hazardous waste.[5][10] The ultimate disposal method for this type of waste is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3][10] This process ensures the complete destruction of the halogenated organic molecules, preventing their release into the environment. Your institution's EHS department manages the collection from your lab and consolidation for shipment to the TSDF.

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_ehs Institutional EHS Management gen Waste Generation (Used chemical, contaminated items) seg Step 1: Segregation (Identify as Halogenated Organic Waste) gen->seg cont Step 2: Containerization (Use designated, sealed container) seg->cont label_node Step 3: Labeling (List all components and hazards) cont->label_node store Step 4: Temporary Storage (In Satellite Accumulation Area) label_node->store pickup EHS Collection (Scheduled pickup from lab) store->pickup Waste Transfer final_disp Licensed Disposal Facility (High-Temperature Incineration) pickup->final_disp

Caption: Workflow for the proper disposal of this compound.

References

  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
  • 3-Chloro-5-fluoropyridine Safety Data Sheet. Apollo Scientific.
  • Pyridine Waste Disposal Procedures. Washington State University.
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • Pyridine Safety Data Sheet. Fisher Scientific.
  • Hazardous Waste Segregation Guidelines. Unknown.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR.
  • 3-chloro-5-fluoropyridine-2-carbaldehyde SDS. Echemi.

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Chloro-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical synthesis, halogenated pyridines are invaluable building blocks. Among these, 3-Chloro-5-fluoropyridine 1-oxide presents unique opportunities and, concurrently, significant handling considerations. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for its safe operational use and disposal. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard Profile: A Logic-Driven Approach

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for understanding chemical hazards.[3][4] For instance, the related compound 3-Chloro-5-fluoropyridine is classified as a flammable solid that is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[5][6][7] Given these established risks for a closely related molecule, we must handle this compound with the assumption of similar or potentially greater hazards.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. Each component of your protective ensemble plays a critical role in mitigating specific routes of exposure.

PPE Component Specification Rationale
Hand Protection Nitrile or neoprene glovesThese materials offer good resistance to a range of chemicals, including pyridine and its derivatives.[1][8] Always double-glove when handling concentrated forms of the chemical.
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[1][9]
Body Protection Flame-resistant lab coatA lab coat made of flame-resistant material is crucial, especially given the flammability of related pyridine compounds.[10]
Respiratory Protection NIOSH-approved respiratorA respirator is essential when working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols.[9] The specific cartridge type should be selected based on a formal risk assessment.

Operational Protocols: From Weighing to Quenching

Safe handling is a dynamic process that adapts to the specific procedure being performed. The following step-by-step guidance outlines best practices for common laboratory operations involving this compound.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Ensure safety in the workspace weighing Weighing prep_hood->weighing dissolving Dissolving weighing->dissolving reaction Reaction Setup dissolving->reaction quench Reaction Quenching reaction->quench waste Segregate Waste quench->waste decon Decontaminate Glassware & Surfaces waste->decon doff_ppe Doff PPE Correctly decon->doff_ppe

Caption: A procedural workflow for the safe handling of this compound, from preparation to disposal.

1. Weighing the Compound:

  • Location: Always weigh solid this compound within a chemical fume hood or a powder containment hood to prevent inhalation of fine particles.

  • Technique: Use a tared, sealed container to minimize the time the compound is exposed to the open air.

2. Solution Preparation:

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Container: Ensure the container is appropriately sized and made of a compatible material, such as borosilicate glass.

3. Reaction Monitoring:

  • Closed System: Whenever possible, maintain a closed reaction system to prevent the release of volatile compounds.

  • Ventilation: Ensure continuous ventilation throughout the reaction.[1][8]

Emergency Preparedness: A Proactive Stance

Even with meticulous planning, accidents can occur. A well-defined emergency response plan is crucial.

Spill Management:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety office.

  • Contain: If it is safe to do so, use an absorbent material like sand or vermiculite to contain the spill.[8]

  • Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[8][9] If breathing is difficult, administer oxygen.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated waste is a critical component of its life cycle management.

Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with the compound (gloves, weigh boats, etc.) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Halogenated and non-halogenated waste streams should be kept separate.

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container.

Disposal Procedure: All waste containing this compound is considered hazardous waste.[12] Disposal must be conducted through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[8] Never pour chemical waste down the drain.[8]

Conclusion: Fostering a Culture of Safety

The responsible use of this compound hinges on a deep understanding of its potential hazards and a steadfast commitment to established safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety not only mitigates risk but also enhances the quality and reliability of your scientific endeavors.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

  • PubChem. 3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536. [Link]

  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL. [Link]

  • PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.